2-(4-iodo-1H-pyrazol-1-yl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVSVEZBFGSWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673668 | |
| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-81-0 | |
| Record name | 4-Iodo-α-methyl-1H-pyrazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and reproducible methodology for the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide, a key heterocyclic building block in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of pharmacological activities, and the title compound, featuring a versatile iodine handle and a propanamide side chain, serves as a critical intermediate for further molecular elaboration.[1][2] This document details the strategic approach, from retrosynthetic analysis and mechanistic considerations to a meticulously validated, step-by-step experimental protocol. We delve into the causality behind reagent selection, reaction conditions, and safety protocols to ensure scientific integrity and successful replication. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this valuable scaffold.
Introduction: Strategic Importance of the Target Molecule
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates exhibiting anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][3] The unique electronic and steric properties of the pyrazole ring allow it to act as a versatile pharmacophore, often serving as a bioisostere for amides or other aromatic systems.[4]
The target molecule, this compound, possesses two key features that make it a highly valuable intermediate:
-
The 4-Iodo Substituent: The iodine atom at the C4 position of the pyrazole ring is a critical synthetic handle. It is strategically placed for subsequent functionalization via a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the rapid generation of diverse molecular libraries by introducing various aryl, heteroaryl, or alkynyl groups.
-
The N1-Propanamide Side Chain: The N-alkylation of the pyrazole ring is a common strategy to modulate the compound's physicochemical properties.[6][7] The propanamide group can influence solubility, metabolic stability, and hydrogen bonding interactions with biological targets.
This guide focuses on the most direct and efficient synthetic route: the N-alkylation of 4-iodopyrazole with an appropriate electrophile.
Retrosynthetic Analysis and Mechanistic Pathway
Retrosynthetic Disconnection
A logical retrosynthetic analysis of the target molecule disconnects at the N1-C bond, identifying the two primary starting materials: 4-iodopyrazole and a 2-halopropanamide derivative, such as 2-bromopropanamide. This approach is based on the well-established N-alkylation of pyrazoles.
Caption: Retrosynthetic analysis of the target molecule.
The N-Alkylation Mechanism: A Base-Mediated SN2 Reaction
The core of this synthesis is the nucleophilic substitution (SN2) reaction between the pyrazolate anion and 2-bromopropanamide.
-
Deprotonation: The reaction is initiated by a strong base, typically sodium hydride (NaH), which deprotonates the N-H of the 4-iodopyrazole ring.[8][9] Pyrazole has a pKa of approximately 14, making it a weak acid that requires a potent, non-nucleophilic base for complete anion formation. NaH is ideal for this purpose as it irreversibly removes the proton, generating hydrogen gas (H₂) as the only byproduct.[8]
-
Nucleophilic Attack: The resulting 4-iodopyrazolate anion is a potent nucleophile. It attacks the electrophilic carbon atom of 2-bromopropanamide, which bears the bromine leaving group.
-
Displacement: The attack proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of the new N-C bond, yielding the desired product.
Caption: The two-step reaction mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
Materials and Instrumentation
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Iodopyrazole | ≥97% | Commercially Available | 3469-69-0 | Store under inert gas. |
| 2-Bromopropanamide | 99% | Commercially Available | 5875-25-2 | Irritant. Handle with care.[10] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | 7646-69-7 | Highly flammable. Reacts violently with water.[8] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 | Store over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 | - |
| Saturated aq. NH₄Cl | - | Prepared in-house | 12125-02-9 | - |
| Brine (Saturated aq. NaCl) | - | Prepared in-house | 7647-14-5 | - |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | 7757-82-6 | - |
| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 | For column chromatography. |
Critical Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly reactive, flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[9] The mineral oil dispersion helps to passivate the reagent, but extreme caution is still required.
-
NaH in DMF Hazard: The combination of sodium hydride and DMF can lead to runaway thermal decomposition at temperatures as low as 40-76 °C, especially at higher concentrations.[11][12][13] This reaction generates gaseous products, leading to dangerous pressure buildup.[12] It is imperative to maintain the reaction temperature at 0 °C during the addition of reagents and to allow the reaction to proceed at room temperature only under careful monitoring.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. The entire procedure must be conducted within a certified chemical fume hood.
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Purge the system with inert gas for at least 15 minutes.
-
Reagent Preparation: To the flask, add sodium hydride (1.2 equivalents, e.g., 0.48 g of 60% dispersion for a 10 mmol scale) under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous DMF (e.g., 50 mL for a 10 mmol scale) via a cannula or syringe. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Deprotonation of Pyrazole: Dissolve 4-iodopyrazole (1.0 equivalent, e.g., 1.94 g for a 10 mmol scale) in a minimal amount of anhydrous DMF (e.g., 10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes.
-
Causality Insight: Dropwise addition is crucial to control the rate of hydrogen gas evolution and prevent foaming. Stirring at 0 °C for an additional 30 minutes after addition ensures complete deprotonation.[7]
-
-
Addition of Electrophile: Dissolve 2-bromopropanamide (1.1 equivalents, e.g., 1.67 g for a 10 mmol scale) in anhydrous DMF (e.g., 10 mL).[14][15] Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Process Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the 4-iodopyrazole spot indicates reaction completion.
-
Work-up and Purification
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Trustworthiness: This step safely neutralizes any unreacted sodium hydride.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Expected Characterization Data
The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
¹H-NMR: Expect characteristic signals for the pyrazole ring protons, the CH and CH₃ protons of the propanamide side chain, and the amide NH₂ protons.[3]
-
¹³C-NMR: Expect signals corresponding to the carbon atoms of the pyrazole ring and the propanamide side chain.[3]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₆H₈IN₃O should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H and C=O stretching of the amide group.[3]
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete deprotonation. | Ensure NaH is fresh and the DMF is truly anhydrous. Extend the stirring time after adding 4-iodopyrazole. |
| Low reactivity of electrophile. | Consider using 2-iodopropanamide for increased reactivity, though it is less common. | |
| Formation of Side Products | Reaction temperature too high. | Strictly maintain the temperature at 0 °C during all additions. |
| Presence of water in the reaction. | Use flame-dried glassware and anhydrous solvents. Ensure the inert gas line has a drying tube. | |
| Difficult Purification | Residual DMF in the crude product. | Perform multiple aqueous washes during the work-up to thoroughly remove DMF. |
Conclusion
The N-alkylation of 4-iodopyrazole with 2-bromopropanamide using sodium hydride in DMF is an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, this valuable intermediate can be produced in high yield and purity. The strategic placement of the iodine atom and the propanamide side chain makes the title compound a versatile platform for the development of novel, biologically active molecules in the ongoing quest for new therapeutics.
References
- BenchChem. (n.d.). Synthesis of 4-Iodopyrazole - Technical Support Center.
- Kuespert, D. (2019). Sodium hydride decomposes certain solvents-violently. Johns Hopkins Lab Safety.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
- Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
- National Institutes of Health. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
- National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
- ResearchGate. (n.d.). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.
- Chemical Safety Library. (2022). CSL00191. CAS.
- AIChE. (2020). Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents.
- RSC Publishing. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- ChemicalBook. (n.d.). 2-BROMOPROPIONAMIDE CAS#: 5875-25-2.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Wikipedia. (n.d.). Sodium hydride.
- National Institutes of Health. (n.d.). PubChem CID 101118 - 2-Bromopropanamide.
- Sigma-Aldrich. (n.d.). 2-Bromopropionamide 99%.
-
Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. Retrieved from [Link]
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sodium hydride - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. 2-溴丙酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Safety Library [safescience.cas.org]
- 13. (60bq) Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents | AIChE [proceedings.aiche.org]
- 14. 2-BROMOPROPIONAMIDE CAS#: 5875-25-2 [amp.chemicalbook.com]
- 15. 2-Bromopropanamide | C3H6BrNO | CID 101118 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of the novel heterocyclic compound, 2-(4-iodo-1H-pyrazol-1-yl)propanamide. Drawing upon established principles of medicinal chemistry and data from analogous structures, this document serves as a technical resource for researchers engaged in the exploration of pyrazole-based compounds in drug discovery and development.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of clinically successful drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an attractive starting point for the design of novel therapeutic agents.[1][2] The introduction of an iodine atom at the 4-position of the pyrazole ring, as seen in this compound, offers a strategic advantage. The iodine atom can significantly modulate the compound's physicochemical properties and provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse chemical libraries for biological screening.[3][4]
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted/Known Value | Source/Justification |
| CAS Number | 1215295-81-0 | [5][6][7][8][9] |
| Molecular Formula | C₆H₈IN₃O | [7] |
| Molecular Weight | 265.05 g/mol | [7] |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on related pyrazole carboxamides.[10] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of pyrazole carboxamides.[11] |
| Appearance | Expected to be a white to off-white crystalline solid. | General appearance of similar organic compounds. |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methine proton of the propanamide side chain, the methyl group, and the amide protons. The chemical shifts would be influenced by the electron-withdrawing effects of the iodine atom and the amide group.[12][13][14]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all six carbon atoms in the molecule. The carbon atom attached to the iodine will exhibit a characteristic upfield shift.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-N stretching vibrations.[15]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the propanamide side chain and other characteristic fragments.[16][17]
Synthesis and Characterization: A Proposed Pathway
The synthesis of this compound can be logically approached through a two-step process involving the iodination of pyrazole followed by N-alkylation with a suitable propanamide derivative.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of related pyrazole derivatives.[4][18][19][20][21][22][23]
Step 1: Synthesis of 4-Iodopyrazole
-
To a solution of pyrazole (1.0 eq) in a suitable solvent such as water or an aqueous alcohol mixture, add sodium iodide (1.1 eq).
-
Slowly add an aqueous solution of sodium hypochlorite (bleach, 1.2 eq) dropwise at 0-5 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-iodopyrazole.
Step 2: Synthesis of this compound
-
To a solution of 4-iodopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq).
-
Add 2-bromopropanamide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Workflow
Caption: Workflow for the characterization and purity assessment of the synthesized compound.
Potential Biological Activity and Therapeutic Applications
The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. The presence of the 4-iodo-substituent and the propanamide side chain in the target molecule suggests several potential therapeutic applications.
Anticancer Potential
Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms of action.[24][25][26][27] One of the key pathways involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Caption: Postulated mechanism of anticancer activity via protein kinase inhibition.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anti-inflammatory Properties
Pyrazole derivatives are known to exhibit potent anti-inflammatory effects, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[25]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.
-
Incubate purified COX-1 and COX-2 enzymes with arachidonic acid in the presence of various concentrations of the test compound.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, this compound is predicted to possess valuable physicochemical properties and significant biological activities, particularly in the areas of oncology and inflammation. The synthetic pathway proposed herein offers a viable route for its preparation, enabling further investigation.
Future research should focus on the experimental validation of the predicted properties, including a thorough spectroscopic characterization and determination of its physicochemical parameters. Comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to elucidate its specific mechanisms of action and therapeutic potential. The versatile iodine substituent also opens avenues for the synthesis of a diverse library of derivatives through cross-coupling reactions, which could lead to the discovery of compounds with enhanced potency and selectivity.
References
- Synthesis and evaluation of novel pyrazole carboxamide derivatives. Journal of Chemical Research. 2024.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics. 2025.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. 2024.
- Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide deriv
-
Chemical shifts. University of Calgary. Available at: [Link]
- Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Semantic Scholar.
- This compound Compound (CAS No. 1215295-81-0). St. Louis, MO: MilliporeSigma.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. 2010.
- Synthesis and Biological Activities of Novel Pyrazole Amide Derivatives Containing Substituted Pyridyl Group.
- Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activ
- mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Doc Brown's Chemistry.
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Current status of pyrazole and its biological activities. PMC.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- CAS NO. 1215295-81-0 | 2-(4-Iodo-1H-pyrazol-1-yl)
- This compound - 生产厂家:上海化源生化科技有限公司. ChemSrc. 2024.
- 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide. Fluorochem.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. 2024.
- Electrosynthesis of 4-iodopyrazole and its derivatives.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- How would you expect the IR and ¹H NMR spectra for propanamide an.... Pearson.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. 2025.
- Propanamide. National Institute of Standards and Technology.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound(SALTDATA: FREE) | 1215295-81-0 [amp.chemicalbook.com]
- 6. ministryofmaterial.com [ministryofmaterial.com]
- 7. labshake.com [labshake.com]
- 8. arctomsci.com [arctomsci.com]
- 9. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. compoundchem.com [compoundchem.com]
- 15. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 16. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Propanamide [webbook.nist.gov]
- 18. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pyrazole synthesis [organic-chemistry.org]
- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pjoes.com [pjoes.com]
A Technical Guide to 2-(4-iodo-1H-pyrazol-1-yl)propanamide: Synthesis, Properties, and Potential Applications in Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
CAS Number: 1215295-81-0
Abstract
This technical guide provides a comprehensive overview of 2-(4-iodo-1H-pyrazol-1-yl)propanamide, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. While public-domain data on this specific molecule is limited, this document leverages established principles of pyrazole chemistry and the known biological significance of related analogues to present its core physicochemical properties, a robust, proposed synthetic route, and a discussion of its potential therapeutic applications. The guide is intended to serve as a foundational resource for researchers exploring the utility of iodinated pyrazoles as versatile scaffolds for the development of novel therapeutic agents. All protocols and claims are grounded in authoritative chemical literature to ensure scientific integrity.
Introduction: The Strategic Value of the 4-Iodopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory (Celecoxib) to anti-cancer therapies.[1] The unique electronic properties of this five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, allow it to serve as a versatile bioisostere for amides, phenols, and other aromatic systems, often improving physicochemical properties and target engagement.[2]
The introduction of an iodine atom at the C4 position, as seen in This compound , adds a critical layer of functionality. The carbon-iodine bond is a key synthetic handle, enabling a wide array of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage diversification of the molecular core, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
This guide will focus on the synthesis, characterization, and potential utility of this compound as a building block and potential bioactive agent.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While experimental data is scarce, computational estimates provide a reliable baseline for experimental design.
| Property | Value | Source |
| CAS Number | 1215295-81-0 | Chemical Abstracts Service |
| Molecular Formula | C₆H₈IN₃O | - |
| Molecular Weight | 265.05 g/mol | - |
| Canonical SMILES | CC(C(=O)N)N1C=C(C=N1)I | - |
| Calculated LogP | 0.75 | Vendor Data |
| Appearance | Solid (predicted) | - |
| H-Bond Donors | 2 | Computational |
| H-Bond Acceptors | 3 | Computational |
| Rotatable Bonds | 2 | Computational |
Synthesis and Characterization
While a specific synthesis for this compound has not been published in peer-reviewed literature, a logical and robust synthetic strategy can be proposed based on well-established methodologies for pyrazole modification. The most direct approach involves the N-alkylation of a 4-iodopyrazole precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from pyrazole:
-
Electrophilic Iodination: Regioselective iodination of the pyrazole ring at the C4 position.
-
N-Alkylation: Alkylation of the resulting 4-iodo-1H-pyrazole with a suitable 2-halopropanamide derivative.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are representative procedures adapted from authoritative sources for the synthesis of functionalized pyrazoles.[3][4]
Protocol 1: Synthesis of 4-Iodo-1H-pyrazole
-
Rationale: Direct iodination of pyrazole is most efficient using molecular iodine in the presence of an oxidant to regenerate the electrophilic iodine species and drive the reaction to completion. This method avoids the use of harsh or expensive iodinating agents.
-
Materials:
-
Pyrazole (1.0 eq.)
-
Iodine (I₂) (1.1 eq.)
-
30% Hydrogen Peroxide (H₂O₂) (1.5 eq.)
-
Water or Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of pyrazole in water or acetic acid, add molecular iodine.
-
Slowly add hydrogen peroxide dropwise to the mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution until the dark color of iodine disappears.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.
-
Protocol 2: N-Alkylation to Yield this compound
-
Rationale: The N-H proton of pyrazole is acidic and can be readily removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile that reacts with an alkyl halide, such as 2-bromopropanamide, via an S_N2 reaction to form the N-C bond.[3][5]
-
Materials:
-
4-Iodo-1H-pyrazole (1.0 eq.)
-
2-Bromopropanamide (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-iodo-1H-pyrazole in anhydrous DMF, add potassium carbonate (or carefully add NaH portion-wise at 0 °C).
-
Stir the suspension for 30 minutes at room temperature to form the pyrazolate salt.
-
Add a solution of 2-bromopropanamide in DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature (or heat gently to 50-60 °C if necessary) for 16-24 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the final product.
-
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the regiochemistry of the N-alkylation. The propanamide side chain should exhibit characteristic shifts and coupling patterns.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of an iodine-containing compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.
Potential Applications in Drug Discovery
While the specific biological activity of this compound is not documented, the pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry.[6] Derivatives have shown potent activity in numerous therapeutic areas.[1][7]
Kinase Inhibition
A primary application for pyrazole derivatives is in the development of protein kinase inhibitors for oncology. The pyrazole ring is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. The propanamide moiety can be oriented to interact with the solvent front or other regions of the kinase domain, while the C4-iodo position serves as an ideal vector for introducing substituents that can target the specificity pocket or improve pharmacokinetic properties.
Caption: Step-by-step workflow for a typical in vitro luminescent kinase inhibition assay.
Conclusion
This compound represents a strategically valuable, yet underexplored, chemical entity. Its structure combines the proven biological relevance of the pyrazole carboxamide core with the synthetic versatility of a C4-iodine substituent. This makes it an ideal starting point for fragment-based screening, library synthesis, and lead optimization campaigns. This guide provides a robust, scientifically-grounded framework for its synthesis and initial biological evaluation, empowering researchers to unlock the potential of this and related heterocyclic scaffolds in the pursuit of novel therapeutics and agrochemicals.
References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
-
Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Current status of pyrazole and its biological activities. PMC - NIH. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. CORE. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
structure elucidation of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
An In-Depth Technical Guide to the Structure Elucidation of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Introduction
In the landscape of medicinal chemistry and drug development, pyrazole-containing compounds are of significant interest due to their wide range of biological activities. The precise structural characterization of any novel synthetic compound is a foundational requirement, ensuring that subsequent biological and toxicological data are unambiguously linked to a known molecular entity. This guide provides a comprehensive, multi-technique approach to the , a molecule incorporating a halogenated pyrazole core linked to an amino acid-derived moiety.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of analytical techniques, instead focusing on the strategic integration of data to build an unassailable structural proof. We will detail the "why" behind experimental choices and demonstrate how a self-validating system of analysis provides absolute confidence in the final structure.
Hypothesized Structure and Elucidation Strategy
Based on its chemical name and common synthetic routes, the hypothesized structure of the target compound is presented below. Our objective is to confirm this connectivity, including the specific substitution pattern of the pyrazole ring (attachment at N1, iodine at C4) and the integrity of the propanamide side chain.
Molecular Formula: C₆H₈IN₃O[1] Molecular Weight: 265.05 g/mol [1] Canonical SMILES: CC(C(=O)N)N1C=C(C=N1)I[1]
Caption: Workflow for the .
Mass Spectrometry: The Molecular Blueprint
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first crucial step. It provides the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the molecular formula. For a halogenated compound, MS is also invaluable for confirming the presence of the specific halogen through its isotopic pattern.[2] While chlorine and bromine have very distinct M+2 peaks, iodine is monoisotopic (¹²⁷I), so we expect a single, clear molecular ion peak.[3][4]
Expected Data & Interpretation
The primary goal is to observe the protonated molecular ion [M+H]⁺. The iodine atom and the pyrazole ring are expected to be stable, but fragmentation may occur at the amide or the bond between the ring and the side chain.
| Ion Species | Calculated Exact Mass | Description |
| [C₆H₈IN₃O + H]⁺ | 265.9785 | The primary molecular ion to be observed via soft ionization (ESI). |
| [C₃H₂IN₂]⁺ | 192.9363 | Fragment corresponding to the 4-iodopyrazole cation. |
| [C₃H₆NO]⁺ | 72.0444 | Fragment corresponding to the propanamide side chain cation. |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer should allow for mass accuracy within 5 ppm.
-
Analysis: Compare the measured exact mass of the parent ion to the theoretical mass calculated for C₆H₉IN₃O⁺.
Infrared Spectroscopy: Functional Group Identification
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For our target molecule, we are specifically looking for evidence of the amide group (N-H and C=O bonds) and vibrations characteristic of the pyrazole ring.[5][6] The presence of these bands provides initial confirmation that the core components of the molecule have been successfully assembled.
Expected Data & Interpretation
The FTIR spectrum should display characteristic absorption bands for the amide and the heterocyclic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350, ~3200 | Medium, Broad | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂)[7][8] |
| ~1670 | Strong | C=O Stretch (Amide I band) | Propanamide[7] |
| ~1600 | Medium | N-H Bend (Amide II band) | Primary Amide[8] |
| ~1550 | Medium-Weak | C=N, C=C Stretch | Pyrazole Ring |
| ~1400 | Medium | C-N Stretch | Pyrazole Ring |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.
-
Data Acquisition: Scan over the range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and compare them to known frequencies for amide and pyrazole functional groups.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map the entire proton and carbon framework, confirm the N1-alkylation of the pyrazole, and verify the C4 position of the iodine atom. For pyrazole systems, chemical shifts are well-characterized, providing a strong basis for our assignments.[10][11]
¹H NMR Spectroscopy
Interpretation: The ¹H NMR spectrum will provide information on the number of distinct proton environments, their integration (proton count), and their coupling patterns (neighboring protons). We expect to see signals for the two pyrazole ring protons, the methine and methyl protons of the side chain, and the two amide protons.
-
Pyrazole Protons (H3, H5): The iodine at C4 will influence the chemical shifts of the adjacent protons at C3 and C5. These will appear as distinct singlets (or narrow doublets due to long-range coupling) in the aromatic region. Based on data for 4-iodo-1H-pyrazole, these signals are expected around 7.6-7.9 ppm.[12][13]
-
Propanamide CH: This proton is adjacent to a chiral center and a methyl group, and is attached to the pyrazole nitrogen. It will appear as a quartet.
-
Propanamide CH₃: This methyl group will be split into a doublet by the adjacent CH proton.
-
Amide NH₂: These protons often appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.[14]
¹³C NMR Spectroscopy
Interpretation: The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon attached to the iodine (C4) will show a significantly shifted signal (typically to lower field, i.e., lower ppm) compared to an unsubstituted pyrazole.[15]
2D NMR: Connecting the Pieces
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We expect a strong correlation between the CH and CH₃ protons of the propanamide side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the C3/H3, C5/H5, CH/Cα, and CH₃/Cβ signals.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall connectivity. It shows correlations between protons and carbons that are 2 or 3 bonds away. The most critical expected correlations are illustrated below.
Caption: Key HMBC correlations confirming the N1-substitution and side chain structure.
Predicted NMR Data Summary
| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from Proton to Carbon) |
| H3 | ~7.9, s | ~146 | C5, C4 |
| H5 | ~7.6, s | ~136 | C3, C4 |
| C4 | - | ~86 | H3, H5 |
| Cα-H | ~4.8, q | ~55 | C3, C5, C=O, Cβ |
| Cβ-H₃ | ~1.7, d | ~20 | Cα, C=O |
| C=O | - | ~175 | Cα-H, Cβ-H₃ |
| NH₂ | ~7.5, ~7.0 br s | - | C=O |
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides to clearly observe the N-H protons.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR: Perform standard COSY, HSQC, and HMBC experiments using gradient-selected pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe ²J and ³J correlations.[16]
X-Ray Crystallography: The Gold Standard
Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[17] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[18] Obtaining a suitable crystal is the primary prerequisite.[19]
Expected Outcome
A successful crystallographic analysis will yield a 3D model of the molecule, confirming:
-
The 1,4-substitution pattern of the pyrazole ring.
-
The exact connectivity of the propanamide side chain to the N1 position of the pyrazole.
-
The planarity of the pyrazole ring and the conformation of the side chain.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[20]
-
Data Collection: Place the crystal on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to generate the final atomic coordinates and structural parameters.
Conclusion: A Unified Structural Proof
The is achieved not by a single measurement, but by the logical and systematic integration of orthogonal analytical techniques. HRMS establishes the correct molecular formula. FTIR confirms the presence of the required amide and pyrazole functional groups. A full suite of 1D and 2D NMR experiments maps the molecular framework, definitively establishing the connectivity and substitution pattern. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable 3D structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity and provides absolute confidence in the molecular identity, a critical foundation for all subsequent research and development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Elguero, J., et al. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Wencel-Delord, J., et al. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC - NIH.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.
- BenchChem. (n.d.). A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods.
- Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
- Excillum. (n.d.). Small molecule crystallography.
- ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole (Clark, 2010).
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- MDPI. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide.
- Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
- ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. (2015, February 18). How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra?.
- SpectraBase. (n.d.). 4-Iodo-1H-pyrazole - Optional[Vapor Phase IR] - Spectrum.
- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide).
- Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?.
- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Labshake. (n.d.). This compound by BOC Sciences.
- Dr. M. S. Ansari. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube.
- National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Royal Society of Chemistry. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
- Homchaudhuri, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
- Arctom. (n.d.). CAS NO. 1215295-81-0 | this compound.
- ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central.
- National Institutes of Health. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
- International Union of Crystallography. (n.d.). 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide. PMC - NIH.
Sources
- 1. labshake.com [labshake.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. docbrown.info [docbrown.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rigaku.com [rigaku.com]
- 18. excillum.com [excillum.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. pdf.benchchem.com [pdf.benchchem.com]
biological activity of iodinated pyrazole derivatives
An In-depth Technical Guide to the Biological Activity of Iodinated Pyrazole Derivatives
Executive Summary
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] The introduction of an iodine atom onto this scaffold significantly enhances its utility, acting not only as a critical pharmacophoric element but also as a versatile synthetic handle for molecular diversification. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships of iodinated pyrazole derivatives. We will delve into their significant roles as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to provide actionable insights for researchers and drug development professionals.
The Pyrazole Scaffold and the Strategic Role of Iodination
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, making them a focal point in drug discovery.[3][4] The process of iodination—attaching an iodine atom to the pyrazole core—imparts several strategic advantages:
-
Modulation of Physicochemical Properties: The large, lipophilic nature of iodine can significantly alter a molecule's size, conformation, and ability to cross biological membranes, directly influencing its pharmacokinetic and pharmacodynamic profile.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in protein binding pockets. This specific interaction can enhance binding affinity and selectivity for the target receptor.
-
Synthetic Versatility: The carbon-iodine (C-I) bond is a key reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[5] This allows for late-stage functionalization, a powerful strategy in lead optimization where diverse chemical groups can be efficiently introduced to explore the chemical space around a core scaffold.[5][6]
This synthetic flexibility is a critical component in modern medicinal chemistry, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Caption: Synthetic utility of 4-iodopyrazole as a key intermediate.[5]
Synthesis of Iodinated Pyrazole Derivatives
The efficient synthesis of iodinated pyrazoles is the first critical step in their development as therapeutic agents. Various methods have been established, ranging from direct electrophilic iodination to more complex, iodine-promoted cyclization reactions.
Experimental Protocol: Direct Iodination of Pyrazole
This protocol describes a straightforward and high-yield method for the synthesis of 4-iodopyrazole.[7]
Materials:
-
Pyrazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized Water (H₂O)
-
Ice
-
Three-necked flask, magnetic stirrer, constant pressure dropping funnel, oil bath.
Step-by-Step Methodology:
-
In a three-necked flask, dissolve 6.81 g (0.10 mol) of pyrazole and 12.7 g (0.05 mol) of I₂ in 50 mL of H₂O.
-
Stir the mixture at room temperature for approximately 40-60 minutes. Add an additional 80 mL of H₂O and continue stirring for another 40-60 minutes. The solution will appear brown.
-
Add 13.82 g (0.10 mol) of K₂CO₃ to the reaction mixture in four portions, continuing to stir for 50 minutes.
-
Using a constant pressure dropping funnel, add 20 mL of 30% H₂O₂ solution dropwise to the mixture. The solution will turn brownish-yellow and foam may be generated.
-
After stirring for 35 minutes, place the flask in a pre-heated oil bath at 120°C and reflux until all solid material has dissolved.
-
Pour the hot reaction mixture into 150 mL of ice water to precipitate the product.
-
Collect the resulting white solid by vacuum filtration and wash it several times with 50 mL of water.
-
The final product, 4-iodopyrazole, is obtained with a typical yield of around 86.7%.[7]
Anticancer Activity of Iodinated Pyrazoles
Iodinated pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.[8][9][10] Their development is often guided by targeting key pathways involved in cell proliferation and survival.
Mechanism 1: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11][12] Iodinated pyrazoles have been successfully designed as potent inhibitors of various kinases.[5]
-
Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle. The multi-CDK inhibitor AT7519, a pyrazole derivative, demonstrates potent inhibition of CDK2 and CDK5.[5]
-
c-Jun N-terminal Kinases (JNKs): Involved in apoptosis and inflammation, JNKs are another target for pyrazole-based inhibitors.[5]
-
Rearranged during Transfection (RET) Kinase: Aberrant RET kinase activity is linked to several cancers. Molecular modeling studies on pyrazole derivatives have guided the design of potent RET inhibitors.[13]
Caption: Inhibition of a Receptor Tyrosine Kinase by an iodinated pyrazole.
Mechanism 2: Disruption of Microtubules
Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. Some novel pyrazole derivatives have been shown to bind to α- and β-tubulin dimers, disrupting microtubule assembly.[14] This action leads to a G2/M cell cycle block and the formation of polyploid cells, ultimately inducing apoptosis.[14]
Data Summary: Anticancer Activity
| Compound Class | Target | Cell Line | Activity (IC₅₀) | Reference |
| Pyrazole Derivative | Tubulin | A2780 (Ovarian) | >100-fold more active than precursors | [14] |
| Pyrazoline Derivative | Apoptosis Induction | U251 (Glioblastoma) | 11.9 µM | [15][16] |
| Pyrazole-based | Akt1 Kinase | HCT116 (Colon) | 0.95 µM | [11] |
| Pyrazole-based | CDK2 / CDK5 | - | 24 nM / 23 nM | [5] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide array of diseases. The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[17][18] Iodinated pyrazole derivatives, particularly analogues of the selective COX-2 inhibitor celecoxib, have shown exceptional potency and selectivity.[19][20]
Mechanism: Selective COX-2 Inhibition
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[19] Selective inhibition of COX-2 is a key drug design strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[18]
A series of iodinated celecoxib analogues have been synthesized and evaluated, with compounds like 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole demonstrating potent and selective COX-2 inhibition.[19] The substitution of celecoxib's methyl group with an iodine atom is considered a bioisosteric replacement that maintains or enhances efficacy.[19]
Caption: Selective inhibition of COX-2 in the prostaglandin synthesis pathway.
Data Summary: In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Iodo-celecoxib derivative | > 66 | 0.08 | > 825 | [19] |
| 5-(4-iodophenyl) analogue | > 66 | 0.05 | > 1320 | [19] |
| Celecoxib (Reference) | 2.4 | 0.03 | 80 | [21] |
| Pyrazole Analogue 5u | 130.17 | 1.79 | 72.73 | [21] |
| Pyrazole Analogue 5s | 165.02 | 2.51 | 65.75 | [21] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a method for determining the IC₅₀ values of test compounds against COX enzymes.[19]
Materials:
-
Purified COX-1 or hematin-reconstituted COX-2 enzyme
-
100 mM Tris-HCl buffer, pH 8.0
-
Phenol (500 µM)
-
Test inhibitor compounds (dissolved in DMSO, various concentrations)
-
¹⁴C-labeled arachidonic acid (50 µM)
-
Scintillation counter
Step-by-Step Methodology:
-
Prepare the enzyme solution by diluting COX-1 (to 44 nM) or COX-2 (to 66 nM) in 100 mM Tris-HCl buffer containing 500 µM phenol.
-
In reaction tubes, add various concentrations of the inhibitor compounds (e.g., 0-66 µM).
-
Add the enzyme solution to the tubes and incubate at 25°C for 17 minutes, followed by 3 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µM of ¹⁴C-arachidonic acid.
-
Allow the reaction to proceed for 30 seconds at 37°C.
-
Quench the reaction (e.g., with a solution of FeCl₂).
-
Extract the prostanoid products using an appropriate organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radioactive product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus inhibitor concentration.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives, including iodinated variants, have demonstrated significant antibacterial and antifungal properties.[22][23][24]
For instance, certain pyrano[2,3-c]pyrazoles, synthesized via an iodine-mediated process, have shown significant activity against Staphylococcus aureus.[25] In another study, aryl substituted iodopyrazoles were effective against M. tuberculosis, with 4-iodo derivatives showing a minimum inhibitory concentration (MIC) of 6.25 µg/mL.[26]
Data Summary: Antimicrobial Activity
| Compound Class | Organism | Activity (MIC) | Reference |
| Pyrano[2,3-c]pyrazole | Staphylococcus aureus | 0.32 x 10⁻² µM | [25] |
| Imidazole-iodopyrazole | M. tuberculosis H37Rv | 6.25 µg/mL | [26] |
| Pyrazole Carbothiohydrazide | S. aureus / B. subtilis | 62.5 µg/mL | [23] |
| Pyrazole Carbothiohydrazide | C. albicans / A. flavus | 2.9 - 7.8 µg/mL | [23] |
Other Notable Biological Applications
The versatility of the iodinated pyrazole scaffold extends beyond the activities already discussed.
-
Cannabinoid Receptor (CB1) Antagonism: Structure-activity relationship studies identified that a p-iodophenyl group at the 5-position of the pyrazole ring was a key requirement for the most potent and selective CB1 receptor antagonists.[27] Such compounds have therapeutic potential and can be used as pharmacological probes.[27]
-
SPECT Imaging Agents: The iodine atom can be replaced with a radioactive isotope, such as Iodine-123. This has been successfully applied to iodinated celecoxib analogues, creating radiotracers for Single Photon Emission Computed Tomography (SPECT) imaging.[19] These agents allow for the non-invasive visualization of COX-2 expression in inflammatory lesions and tumors.[19]
Conclusion and Future Perspectives
Iodinated pyrazole derivatives represent a highly versatile and potent class of molecules with a broad spectrum of biological activities. The iodine atom is not merely a substituent but a strategic tool that enhances biological function through specific interactions like halogen bonding and provides a crucial handle for synthetic chemists to optimize drug candidates. The demonstrated success in developing highly selective COX-2 inhibitors, potent kinase inhibitors, and effective antimicrobial agents underscores the immense potential of this scaffold.
Future research should continue to leverage the synthetic tractability of the C-I bond to build diverse chemical libraries and perform extensive SAR studies. Integrating computational modeling with empirical screening will be crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The application of these compounds as diagnostic imaging agents also represents a promising and expanding field of research.
References
-
Prabhakaran, J., et al. (2010). [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. ACS Medicinal Chemistry Letters. [Link]
- CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof. (2015).
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). National Library of Medicine. [Link]
-
Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Botta, M., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry. [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. [Link]
-
Synthesis of iodinated pyrazoles. (n.d.). ResearchGate. [Link]
-
“Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). Molecules. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Taylor & Francis Online. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.). Bentham Science. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. (2023). PMC - NIH. [Link]
-
ChemInform Abstract: Iodine-Mediated Efficient Synthesis of Pyrano[2,3-c]pyrazoles and Their Antimicrobial Activity. (2015). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]
-
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2018). ResearchGate. [Link]
-
Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]
-
El-Sayed, M. A. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]
-
Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024). PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2021). Oriental Journal of Chemistry. [Link]
-
Khatun, B., et al. (2021). Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Research Journal of Pharmacy and Technology. [Link]
-
Gomaa, A. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). NIH. [Link]
-
Leys, D., et al. (2021). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]
-
Iodine‐mediated synthesis of sulfonated pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Iodine promoted pyrazole synthesis. (n.d.). ResearchGate. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PMC - NIH. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. [Link]
-
Some iodinated pyrazole derivatives. (1967). Journal of the Chemical Society C - RSC Publishing. [Link]
-
Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (2000). PubMed. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Bentham Science. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). PMC - NIH. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2022). SRR Publications. [Link]
-
Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. (2022). OUCI. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]
- 8. [PDF] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico docking of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
An In-Depth Technical Guide to the In Silico Docking of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Abstract
This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking of the novel pyrazole derivative, this compound. Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes.[1][2][3] Molecular docking serves as an indispensable computational tool to predict the binding orientation and affinity of small molecules like this one to their protein targets, thereby accelerating rational drug design.[1][4][5] This document is structured to guide researchers, computational chemists, and drug development professionals through the entire workflow, from data acquisition and system preparation to simulation, validation, and results interpretation. We emphasize not only the procedural steps but also the critical scientific reasoning that underpins methodological choices, ensuring a robust and reproducible computational experiment.
Foundational Principles: The 'Why' of In Silico Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[5] The primary objectives are twofold:
-
Binding Pose Prediction: To accurately determine the geometry and conformation of the ligand within the receptor's binding site.[4][6]
-
Binding Affinity Estimation: To estimate the strength of the interaction, commonly expressed as a scoring function or binding energy (e.g., in kcal/mol). A more negative binding energy suggests a more stable complex and, theoretically, a stronger binding affinity.[5][7]
The pyrazole heterocycle in our ligand of interest is a versatile scaffold, allowing for substitutions that can fine-tune its properties for high-affinity and selective targeting of proteins such as kinases, which are frequently implicated in proliferative diseases.[1][8] This makes in silico analysis a cost-effective first step to prioritize compounds and generate testable hypotheses before committing to expensive and time-consuming wet-lab synthesis and screening.[4]
The Computational Workflow: A Visual Overview
The entire docking process can be conceptualized as a multi-stage pipeline. Each stage requires meticulous attention to detail to ensure the final results are meaningful and reliable.
Figure 1: A high-level workflow for a robust molecular docking experiment.
Prerequisites: Assembling the Virtual Laboratory
Before commencing the protocol, ensure the following open-source and freely accessible software tools are installed. This guide will focus on a workflow utilizing these widely adopted and validated tools.
| Tool Category | Recommended Software | Primary Function |
| Docking Engine | AutoDock Vina | Performs the core docking calculation.[9][10] |
| Graphical Interface | PyRx | An intuitive interface for AutoDock Vina, simplifying ligand/protein preparation and virtual screening.[9][11] |
| Molecular Visualization | UCSF Chimera / ChimeraX | Essential for protein preparation, grid box definition, and detailed analysis of results.[12][13] |
| Visualization/Analysis | PyMOL | Powerful tool for creating high-quality visualizations of protein-ligand interactions.[14] |
| Data Acquisition | Web Browser | For accessing chemical and protein databases. |
Experimental Protocol: A Step-by-Step Guide
This protocol details the docking of This compound against a relevant biological target. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a well-established kinase target for pyrazole-based inhibitors, as our model receptor.[8] We will use the PDB entry 3VHE , which contains VEGFR-2 co-crystallized with a known inhibitor.
Step 1: Ligand Preparation
The ligand must be converted into a 3D structure with appropriate charges and atom types for the docking software.
-
Acquire Ligand Structure:
-
Convert and Prepare:
-
Rationale: The initial 2D or 3D structure from a database is not computationally ready. It requires energy minimization to achieve a low-energy, stable conformation. Hydrogens must be added, and charges must be assigned.[19][20]
-
Protocol (using PyRx):
-
Launch PyRx.
-
In the "Ligands" tab, right-click and select "Load Ligand" to import the downloaded SDF file. PyRx utilizes Open Babel to automatically add hydrogens, perform energy minimization (using a force field like UFF), and convert the structure to the required PDBQT format for AutoDock Vina.[11]
-
-
Step 2: Target Protein Preparation
The raw crystal structure from the Protein Data Bank (PDB) contains extraneous information and lacks atoms necessary for an accurate docking simulation.
-
Acquire Protein Structure:
-
Clean and Prepare the Receptor:
-
Rationale: PDB files often contain water molecules, ions, and co-factors that may not be relevant to the binding interaction and can create steric clashes or inappropriate interactions.[13][24] Furthermore, X-ray crystallography typically does not resolve hydrogen atoms, which are critical for defining hydrogen bonds and electrostatic interactions.[19] The co-crystallized ligand must also be removed to free the binding site for our docking experiment.
-
Protocol (using UCSF Chimera):
-
Open the 3VHE.pdb file in UCSF Chimera.
-
Remove Water and Unwanted Chains: Use the command delete solvent or the "Select" menu to select and delete all water molecules. The 3VHE structure has multiple protein chains; for this exercise, we will focus on Chain A. Delete all other chains.
-
Separate the Native Ligand: Select the co-crystallized ligand (in this case, a molecule with residue name "03P"). Invert the selection and save the protein-only part as receptor.pdb. Then, select only the ligand and save it separately as native_ligand.mol2 for later validation.
-
Prepare the Receptor for Docking:
-
Open receptor.pdb.
-
Use the Dock Prep tool (under Tools > Structure Editing > Dock Prep).[13]
-
In the Dock Prep dialog, ensure hydrogens are added and charges (Gasteiger) are assigned. This tool will also fix incomplete side chains.[13]
-
Save the prepared receptor in PDBQT format, which is required by AutoDock Vina.
-
-
-
Step 3: Protocol Validation via Re-Docking
This step is the cornerstone of a trustworthy protocol. We validate our setup by ensuring it can reproduce the experimentally observed binding pose of the original co-crystallized ligand.
-
Define the Binding Site:
-
Load the prepared receptor (receptor.pdbqt) and the separated native ligand (native_ligand.mol2) into the same Chimera session.
-
Select the native ligand.
-
Use the coordinates of this ligand to define the center of the docking search space (the "grid box"). In AutoDock Vina (within PyRx or command line), you will specify the X, Y, and Z coordinates of the center and the dimensions of the box (e.g., 25x25x25 Å) to encompass the entire binding site.[12]
-
-
Perform Re-Docking:
-
Using the defined grid box, dock the prepared native_ligand.pdbqt back into the receptor.pdbqt.
-
-
Analyze the Result:
-
Rationale: The success of the validation is measured by the Root Mean Square Deviation (RMSD) between the atomic coordinates of the top-ranked re-docked pose and the original crystallographic pose.[6][7]
-
Protocol: Superimpose the re-docked ligand pose onto the original crystal structure in PyMOL or Chimera. Calculate the RMSD.
-
Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen docking parameters are reliable for this specific protein target.[25][26]
-
Step 4: Docking the Ligand of Interest
With a validated protocol, we can now confidently dock our target molecule.
-
Execute the Docking Run:
-
Use the exact same receptor (receptor.pdbqt) and grid box parameters from the validation step.
-
Select this compound.pdbqt as the ligand.
-
Run the AutoDock Vina simulation. Set the exhaustiveness parameter (e.g., to 16 or 32) to control the computational effort; higher values increase the search thoroughness at the cost of time.
-
Analysis and Interpretation of Results
The output of a docking simulation is a set of predicted binding poses and their corresponding energy scores.
Quantitative Data Summary
The primary quantitative output is the binding affinity. A lower (more negative) value indicates a stronger predicted interaction.
| Ligand | Top Ranked Binding Affinity (kcal/mol) | RMSD from Native Ligand (Å) | Key Interacting Residues (Hydrogen Bonds) |
| Native Ligand (Re-docked) | -11.5 (Example) | 1.25 (Validation) | Cys919, Glu885, Asp1046 |
| This compound | -8.9 (Example) | N/A | Cys919, Leu840 |
Note: The values above are illustrative examples for this guide.
Qualitative Pose Analysis
-
Visualize the Complex: Open the docked complex (receptor + ligand) in a molecular viewer like PyMOL.
-
Identify Key Interactions:
-
Rationale: The binding energy score alone is insufficient. A credible binding pose must be stabilized by chemically sensible interactions with key residues in the active site.[7][27]
-
Analysis: Look for:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Observe if nonpolar parts of the ligand are situated in hydrophobic pockets of the receptor.
-
Halogen Bonds: The iodine atom on our ligand can potentially form halogen bonds, which are specific non-covalent interactions.
-
Pi-Interactions: The pyrazole ring may engage in pi-pi stacking or pi-cation interactions with aromatic residues like Phe, Tyr, or Trp.
-
-
Figure 2: Conceptual map of potential non-covalent interactions driving ligand binding.
Conclusion and Scientific Perspective
This guide has outlined a rigorous and self-validating protocol for the in silico molecular docking of this compound. By following these steps, researchers can generate credible hypotheses about the binding mode and affinity of this compound.
It is critical, however, to acknowledge the inherent limitations of molecular docking. Scoring functions are approximations of binding free energy, and the common use of a rigid receptor does not account for the protein's natural flexibility.[10] Therefore, the results from this protocol should not be considered a final proof of binding but rather a well-founded starting point.
Future directions should include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex in a simulated physiological environment.
-
Binding Free Energy Calculations: Employing more computationally intensive methods like MM/PBSA or MM/GBSA for a more accurate estimation of binding affinity.
-
In Vitro Validation: Ultimately, computational predictions must be validated through experimental assays (e.g., enzyme inhibition assays, surface plasmon resonance) to confirm the biological activity.
References
-
Worldwide Protein Data Bank: wwPDB. [Link]
-
RCSB PDB: Homepage. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]
-
How to interprete and analyze molecular docking results? - ResearchGate. [Link]
-
PubChem - Wikipedia. [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. [Link]
-
How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]
-
Protein Data Bank: the single global archive for 3D macromolecular structure data | Nucleic Acids Research | Oxford Academic. [Link]
-
PubChem | Databases - NCSU Libraries - NC State University. [Link]
-
Protein Data Bank: Key to the Molecules of Life - NSF Impacts. [Link]
-
In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC - NIH. [Link]
-
Protein Data Bank - Wikipedia. [Link]
-
PubChem. [Link]
-
13.2: How to Dock Your Own Drug - Chemistry LibreTexts. [Link]
-
PubChem - Database Commons. [Link]
-
Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - NIH. [Link]
-
Analysis and Mapping of Molecular Docking Results - CD ComputaBio. [Link]
-
PubChem – Knowledge and References - Taylor & Francis. [Link]
-
Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design - OUCI. [Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. - YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]
-
Molecular docking | Introduction to basic computational chemistry method | drug-target interaction - YouTube. [Link]
-
Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. [Link]
-
-
Preparing the protein and ligand for docking - ScotChem. [Link]
-
-
Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. [Link]
-
What is the most reliable and cited software for multiple ligand docking? - ResearchGate. [Link]
-
Session 4: Introduction to in silico docking. [Link]
-
PyRx – Python Prescription – Virtual Screening Made Simple. [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. [Link]
-
In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC - NIH. [Link]
-
Docking and scoring - Schrödinger. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
Which Software is More Preferable for Docking? - ResearchGate. [Link]
-
Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram - ResearchGate. [Link]
-
1343868-30-3 | 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide. [Link]
-
4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - NIH. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Pyrazoleamide compounds are potent antimalarials that target Na+ homeostasis in intraerythrocytic Plasmodium falciparum - PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design [ouci.dntb.gov.ua]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scotchem.ac.uk [scotchem.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. PubChem - Wikipedia [en.wikipedia.org]
- 16. PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. labshake.com [labshake.com]
- 18. arctomsci.com [arctomsci.com]
- 19. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 22. rcsb.org [rcsb.org]
- 23. academic.oup.com [academic.oup.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
2-(4-iodo-1H-pyrazol-1-yl)propanamide literature review
An In-depth Technical Guide to 2-(4-iodo-1H-pyrazol-1-yl)propanamide: Synthesis, Potential Applications, and Research Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of a Novel Pyrazole Scaffold
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutics.[1] This guide focuses on a specific, yet underexplored, pyrazole derivative: This compound .
The strategic incorporation of an iodine atom at the C4 position of the pyrazole ring is of particular interest. Halogen atoms, especially iodine, can significantly influence a molecule's physicochemical properties and biological activity through halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle, enabling further molecular diversification through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[4][5]
The N1-propanamide side chain introduces a chiral center and a functional group capable of forming key hydrogen bonds with biological macromolecules, potentially influencing the compound's pharmacokinetic profile and target engagement. This guide, therefore, aims to provide a comprehensive theoretical and practical framework for the synthesis, characterization, and potential biological evaluation of this compound, empowering researchers to explore its therapeutic potential.
Part 1: Proposed Synthetic Pathway
Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed, drawing upon established methodologies for pyrazole chemistry. The proposed synthesis is a two-step process starting from commercially available 1H-pyrazole.
Step 1: Regioselective C4-Iodination of 1H-Pyrazole
The first crucial step is the regioselective introduction of an iodine atom at the C4 position of the pyrazole ring. Electrophilic substitution on the pyrazole ring typically occurs at this position.[5] Several methods have been reported for the iodination of pyrazoles, with varying yields and environmental impacts.[4][6][7] A particularly effective and environmentally conscious method utilizes iodine in the presence of an oxidizing agent like hydrogen peroxide in water.[6][7]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 4-Iodo-1H-pyrazole
-
Suspend 1H-pyrazole (1.0 equivalent) in deionized water.
-
To the stirred suspension, add elemental iodine (I₂) (0.5 equivalents).
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the characteristic iodine color disappears.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum to yield 4-iodo-1H-pyrazole.[6][7]
Self-Validation: The regioselectivity of this reaction is high for the C4 position. The product can be validated by ¹H NMR, where the disappearance of the C4-proton signal and the characteristic shifts of the remaining pyrazole protons will confirm the structure.
Step 2: N1-Alkylation with 2-Chloropropanamide
The second step involves the N-alkylation of 4-iodo-1H-pyrazole with 2-chloropropanamide to introduce the propanamide side chain. The alkylation of pyrazoles can potentially occur at either the N1 or N2 position, but the choice of solvent and base can influence the regioselectivity.[1] Using a polar aprotic solvent like dimethylformamide (DMF) and a mild base such as potassium carbonate typically favors N1 alkylation.[8][9]
Experimental Protocol: Synthesis of this compound
-
Dissolve 4-iodo-1H-pyrazole (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution.
-
To this stirred suspension, add 2-chloropropanamide (1.1 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain this compound.[8][9]
Self-Validation: The structure of the final product can be confirmed by a combination of spectroscopic methods. ¹H and ¹³C NMR will show the characteristic signals for the pyrazole ring and the propanamide side chain. High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
Part 2: Potential Biological Activities and Research Directions
While no biological data exists for this compound, the extensive pharmacology of related pyrazole derivatives provides a strong rationale for investigating its potential in several therapeutic areas.[10][11][12]
Caption: A logical workflow for the investigation of this compound.
Potential Therapeutic Targets:
-
Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, with celecoxib being a prominent example. It would be prudent to screen the title compound for inhibitory activity against COX-1 and COX-2.[3]
-
Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation. The compound could be evaluated for its antiproliferative activity against a panel of cancer cell lines.[10]
-
Cannabinoid Receptor Antagonism: A number of pyrazole derivatives have been identified as potent and selective antagonists of the cannabinoid CB1 receptor.[13][14][15] The presence of a halogen at a para-position of a phenyl ring attached to the pyrazole has been shown to be beneficial for activity, suggesting the 4-iodo substituent might be favorable.[13][14][15]
-
Antimicrobial: The pyrazole nucleus is present in compounds with antibacterial and antifungal properties.[12] Screening against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.
Structure-Activity Relationship (SAR) Studies:
The synthesized this compound can serve as a valuable template for SAR studies.
-
C4-Position: The iodine atom can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions to explore the steric and electronic requirements at this position.[4][5]
-
Propanamide Side Chain: The amide group can be derivatized, the methyl group can be replaced with other alkyl or aryl substituents, and the stereochemistry of the chiral center can be investigated to determine their impact on biological activity.
Part 3: Data Presentation and Protocols
Table 1: Summary of Synthetic Results
| Step | Reaction | Product | Yield (%) | Purity (%) |
| 1 | Iodination | 4-Iodo-1H-pyrazole | ||
| 2 | N-Alkylation | This compound |
Table 2: Representative Biological Activity Data
| Assay | Target | IC₅₀ / MIC (µM) |
| Anti-inflammatory | COX-1 | |
| COX-2 | ||
| Anticancer | HeLa | |
| MCF-7 | ||
| Antimicrobial | E. coli | |
| S. aureus |
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis and investigation of the novel compound this compound. By leveraging established synthetic methodologies and drawing insights from the rich pharmacology of the pyrazole scaffold, this document equips researchers with the necessary knowledge to explore the therapeutic potential of this promising molecule. The strategic design, incorporating a versatile iodinated pyrazole core and a hydrogen-bonding propanamide side chain, positions this compound as an exciting starting point for drug discovery programs in oncology, inflammation, and beyond.
References
-
BenchChem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. 6
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
-
Elsevier. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. 14
-
MDPI. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
-
ResearchGate. (2015). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
-
Elsevier. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. 1
-
ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
-
Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide.
-
National Institutes of Health. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
-
ResearchGate. (n.d.). Synthesis of iodinated pyrazoles.
-
National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
ResearchGate. (2017). Synthesis of Diaznylpyrazol Derivatives.
-
Smolecule. (n.d.). 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide.
-
National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
-
IROSPUB. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. 16
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
-
Labshake. (n.d.). This compound by BOC Sciences.
-
National Institutes of Health. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
-
National Institutes of Health. (2012). Current status of pyrazole and its biological activities.
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
-
ResearchGate. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds.
-
National Institutes of Health. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
-
Google Patents. (n.d.). CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use.
-
National Institutes of Health. (2019). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings.
-
Galenos. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. 9
-
National Institutes of Health. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
-
ChemicalBook. (n.d.). This compound(SALTDATA: FREE).
-
Chemlin. (n.d.). 3-(4-iodo-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanamide.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. orientjchem.org [orientjchem.org]
discovery and synthesis of novel pyrazole compounds
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to participate in various biological interactions have cemented its role in a plethora of marketed drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core methodologies for synthesizing novel pyrazole compounds. We will move beyond simple procedural lists to dissect the causality behind synthetic choices, from classical condensation reactions to modern, eco-compatible multicomponent strategies. This document is structured to serve as both a foundational reference and a practical guide, complete with detailed experimental protocols, characterization data, and forward-looking perspectives on this indispensable heterocyclic motif.
The Enduring Significance of the Pyrazole Core in Drug Discovery
The pyrazole ring is not merely a structural component but a key pharmacophore that imparts desirable physicochemical properties to a molecule. The two nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type)—allow for diverse and specific interactions with biological targets like enzymes and receptors.[5][6] This dual nature is fundamental to the broad spectrum of biological activities exhibited by pyrazole derivatives, which include anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant effects.[6][7][8]
The development of new synthetic routes is driven by the need to access novel substitution patterns around the pyrazole core, which in turn allows for the fine-tuning of a compound's pharmacological profile, absorption, distribution, metabolism, and excretion (ADME) properties. The journey from a synthetic concept to a viable drug candidate is a complex interplay of chemical synthesis, purification, characterization, and biological evaluation, a workflow we will explore in detail.
Figure 1: A high-level workflow for pyrazole-based drug discovery.
Core Synthetic Strategies: From Classic to Contemporary
The synthesis of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of new catalytic systems and a growing emphasis on green chemistry.[9] The choice of synthetic route is a critical decision dictated by the availability of starting materials, the desired substitution pattern (regioselectivity), and scalability.
The Knorr Pyrazole Synthesis: A Foundational Approach
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental methods for pyrazole synthesis.[2][10] It involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[11][12] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4][10]
The primary consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric products can be formed. The reaction's outcome is often influenced by the steric and electronic properties of the substituents and the pH of the reaction medium. Kinetic studies have revealed complex reaction pathways, including potential autocatalysis, making precise control of conditions paramount.
Figure 2: Mechanism of the Knorr Pyrazole Synthesis.
This protocol describes the synthesis of a pyrazolone, a common variation of the Knorr reaction using a β-ketoester.[10][13]
-
Reagents & Setup:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Glacial Acetic Acid (0.5 mL, catalyst)
-
Ethanol (20 mL, solvent)
-
Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Combine ethyl acetoacetate, phenylhydrazine, and ethanol in the round-bottom flask.
-
Add the glacial acetic acid to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-phenyl-3-methyl-5-pyrazolone.
-
-
Self-Validation (Characterization):
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR: Confirm the presence of characteristic peaks for the phenyl, methyl, and pyrazolone CH₂ protons.
-
IR Spectroscopy: Identify the characteristic C=O stretch of the pyrazolone ring.
-
Synthesis from Chalcones (α,β-Unsaturated Ketones)
Chalcones are versatile precursors for synthesizing a wide array of pyrazole derivatives.[14] The reaction involves the cyclocondensation of a chalcone with a hydrazine derivative.[15][16] This method is particularly valuable for creating highly substituted pyrazoles with aryl groups at various positions, which are often sought after in medicinal chemistry. The reaction typically proceeds in a solvent like ethanol or acetic acid, often under reflux conditions.[14][17]
Modern Strategies: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis.[18] MCRs combine three or more starting materials in a single reaction vessel to form a complex product in one pot, where most of the atoms from the reactants are incorporated into the final structure.[1] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and simplifying operational procedures.[19][20]
For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often under catalytic conditions. These reactions can be used to rapidly generate large libraries of structurally diverse pyrazole derivatives for high-throughput screening.[21]
| Feature | Knorr Synthesis | Synthesis from Chalcones | Multicomponent Reactions (MCRs) |
| Precursors | 1,3-Dicarbonyls, Hydrazines | α,β-Unsaturated Ketones, Hydrazines | Aldehydes, β-Ketoesters, Hydrazines, etc. |
| Key Advantage | Foundational, well-understood | Access to highly arylated pyrazoles | High efficiency, atom economy, diversity |
| Key Challenge | Regioselectivity with unsymmetrical precursors | Availability of substituted chalcones | Optimization of reaction conditions |
| Typical Conditions | Acid catalysis, reflux | Reflux in ethanol/acetic acid | Often catalyzed, one-pot |
| Green Chemistry | Moderate | Moderate | Excellent |
Purification and Spectroscopic Characterization
The unambiguous identification and purity assessment of a newly synthesized compound are non-negotiable in drug development. Following synthesis, crude products are typically purified using techniques like recrystallization or column chromatography. Subsequently, a suite of spectroscopic methods is employed for structural elucidation.[22][23]
Core Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure.[23][24] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a complete map of the molecule's carbon-hydrogen framework. The N-H proton of the pyrazole ring often appears as a broad singlet at a downfield chemical shift, though its visibility can be affected by tautomerism and solvent choice.[25]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can also offer clues about the compound's structure.[22][26]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[27] Key vibrational frequencies for pyrazoles include C=N, C=C, and N-H stretching bands.[28]
Table 2: Typical Spectroscopic Data for a Substituted Pyrazole Core
| Technique | Region/Signal | Interpretation |
| ¹H NMR | δ 10-14 ppm | Broad singlet, N-H proton of the pyrazole ring[25] |
| δ 6.0-8.0 ppm | Doublets or singlets, protons on the pyrazole ring (C3-H, C4-H, C5-H)[24] | |
| ¹³C NMR | δ 100-150 ppm | Signals for the sp² hybridized carbons of the pyrazole ring[24] |
| IR | 3100-3300 cm⁻¹ | N-H stretching vibration |
| 1580-1620 cm⁻¹ | C=N stretching vibration[26] | |
| 1400-1550 cm⁻¹ | C=C stretching of the aromatic ring | |
| MS | [M+H]⁺ or [M]⁺ | Molecular ion peak corresponding to the compound's molecular weight |
Future Perspectives and Advanced Synthesis
The field of pyrazole synthesis continues to advance, driven by the need for more efficient, selective, and environmentally benign methods.[29] Key future trends include:
-
Transition-Metal Catalysis: The use of catalysts based on copper, palladium, or silver enables novel bond formations and functionalizations of the pyrazole ring that are not achievable through classical methods.[29][30]
-
Photoredox Catalysis: Light-mediated reactions offer mild and highly specific ways to construct and modify pyrazole scaffolds.[29]
-
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature and mixing, improving safety, yield, and scalability, especially for fast reactions like the Knorr synthesis.
The integration of these modern techniques with automated synthesis platforms will accelerate the discovery of new pyrazole-based therapeutic agents, further solidifying the pyrazole scaffold's legacy as a cornerstone of medicinal chemistry.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2021). The Journal of Organic Chemistry. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). World Journal of Advanced Research and Reviews. [Link]
-
An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (2022). Current Organic Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). ResearchGate. [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). International Journal of Innovative Research in Technology. [Link]
-
Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2025). Future Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Oriental Journal of Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). SN Applied Sciences. [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2020). Frontiers in Chemistry. [Link]
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (2021). ALCHEMY Jurnal Penelitian Kimia. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). The Organic Chemistry Notebook Series, A Series of Books on Organic Chemistry. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Link]
-
Paal–Knorr synthesis. (n.d.). Grokipedia. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (2014). Journal of Chemical, Biological and Physical Sciences. [Link]
-
Knorr pyrazole synthesis. (n.d.). ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021). Journal of Chemical Sciences. [Link]
-
Heterocyclic compounds pyrazole. (n.d.). Slideshare. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2013). Journal of Chemical, Biological and Physical Sciences. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2015). Der Pharma Chemica. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2025). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. ias.ac.in [ias.ac.in]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijirt.org [ijirt.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 17. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijtsrd.com [ijtsrd.com]
- 23. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. jocpr.com [jocpr.com]
- 27. jocpr.com [jocpr.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 2-(4-iodo-1H-pyrazol-1-yl)propanamide
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The precise elucidation of its molecular structure is paramount for understanding its structure-activity relationships and ensuring purity.[1] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and analysis of this target molecule. We present predicted spectroscopic data based on established principles and data from analogous structures, coupled with detailed, field-proven protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a robust, self-validating workflow for chemical analysis.
Introduction and Molecular Structure
Pyrazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[2] The title compound, this compound (CAS No. 1215295-81-0), incorporates a 4-iodopyrazole moiety, which can serve as a key building block for further synthetic modifications, and a propanamide side chain.[3][4] Spectroscopic analysis provides the foundational data for confirming the successful synthesis and purity of such novel chemical entities.[1]
The analytical workflow for a newly synthesized compound involves a multi-faceted spectroscopic approach where each technique provides complementary information to build a complete structural picture.
Caption: General workflow for synthesis and structural validation.
The molecular structure, with a systematic numbering scheme for NMR assignment, is presented below.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and integration, the precise connectivity of atoms can be determined.[5]
¹H NMR Spectroscopy
Causality of Signal Position: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms (like N, O, I) and π-systems (the pyrazole ring) deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The number of adjacent, non-equivalent protons determines the signal's splitting pattern (multiplicity) according to the n+1 rule.
Predicted ¹H NMR Data: Based on data for 4-iodo-1H-pyrazole and related N-substituted pyrazoles, the following assignments for a spectrum recorded in CDCl₃ are predicted.[6]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H3, H5 | ~7.6 - 7.8 | Singlet (each) | 1H each | Protons on the pyrazole ring are deshielded by the aromatic system and adjacent nitrogens. In 4-substituted pyrazoles, they often appear as distinct singlets.[6] |
| H6 | ~4.8 - 5.2 | Quartet (q) | 1H | Chiral proton, deshielded by the adjacent nitrogen (N1) and carbonyl group. Split by the three protons of the C7 methyl group. |
| NH₂ | ~5.5 - 7.5 | Broad Singlet | 2H | Amide protons. Chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange. |
| H7 | ~1.7 - 1.9 | Doublet (d) | 3H | Methyl group protons, split by the single proton on C6. |
¹³C NMR Spectroscopy
Causality of Signal Position: The ¹³C chemical shift is also dependent on the electronic environment. Carbons in π-systems and those bonded to electronegative atoms are deshielded and appear downfield. Carbonyl carbons are particularly deshielded and appear at very high chemical shifts (>160 ppm).
Predicted ¹³C NMR Data:
| Carbon Label | Predicted δ (ppm) | Rationale |
| C8 (C=O) | ~170 - 175 | Carbonyl carbon of the amide group, highly deshielded. |
| C3, C5 | ~130 - 145 | Pyrazole ring carbons adjacent to nitrogen are significantly deshielded.[7] |
| C4 | ~85 - 95 | The C-I bond has a strong shielding effect (heavy atom effect), shifting this carbon significantly upfield compared to unsubstituted pyrazole.[6] |
| C6 | ~50 - 58 | Chiral carbon, attached to the electronegative N1 of the pyrazole ring. |
| C7 | ~18 - 25 | Aliphatic methyl carbon, appearing in the typical upfield region. |
Experimental Protocol for NMR
This protocol ensures high-quality, reproducible NMR data.[8]
-
Sample Preparation: Weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
Data Acquisition (¹³C NMR): Acquire the spectrum at a corresponding frequency (e.g., 100 MHz). Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a significantly larger number of scans (≥1024) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR spectrum to confirm proton ratios.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₆H₈IN₃O[9]
-
Molecular Weight: 265.05 g/mol [9]
-
Monoisotopic Mass: 264.9763 g/mol
-
Primary Ion (Positive ESI): [M+H]⁺ = 265.9841 m/z
Potential Fragmentation Pathways: Tandem MS (MS/MS) experiments can reveal structural information. Key fragmentations might include the neutral loss of the propanamide side chain or cleavage of the amide bond.
Experimental Protocol for LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Injection: Inject a small volume (1-5 µL) into an HPLC system coupled to an ESI mass spectrometer.
-
Ionization: Operate the ESI source in positive ion mode.
-
Analysis: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
Confirmation: Compare the observed m/z value and its isotopic pattern with the theoretical values calculated from the molecular formula. The presence of iodine (¹²⁷I) will give a characteristic isotopic signature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretches and bends).[10][11]
Causality of Absorption Bands: The frequency of a vibrational mode depends on the bond strength and the masses of the atoms involved. Stronger bonds (e.g., C=O) and bonds with lighter atoms (e.g., N-H) vibrate at higher frequencies (wavenumbers).[10]
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Characteristics |
| Amide N-H | Stretch | 3200 - 3400 | Two bands (asymmetric & symmetric), can be broad due to H-bonding. |
| Aliphatic C-H | Stretch | 2850 - 3000 | Sharp peaks just below 3000 cm⁻¹.[10] |
| Carbonyl C=O | Stretch | 1650 - 1690 | Very strong and sharp absorption, characteristic of an amide. |
| Pyrazole C=N, C=C | Stretch | 1450 - 1600 | Multiple bands of medium intensity in the fingerprint region. |
| Amide N-H | Bend | ~1600 | Medium intensity, can overlap with ring stretches. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the dry compound with ~100 mg of dry KBr powder in a mortar.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background subtraction using an empty sample holder or a pure KBr pellet.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. Mass spectrometry confirms the elemental composition and molecular weight. IR spectroscopy validates the presence of key functional groups, specifically the amide and the pyrazole ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, confirming the final structure. This guide provides the predicted data and robust protocols necessary for researchers to confidently characterize this compound and its future derivatives.
References
- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.
- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives.
- PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Smolecule. 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide.
- SpringerLink. Combination of 1H and 13C NMR Spectroscopy.
- Labshake. This compound by BOC Sciences.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.
- ChemicalBook. This compound(SALTDATA: FREE).
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- University of Calgary. Ch13 - Sample IR spectra.
- YouTube. 14.1 Introduction to IR Spectroscopy | Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Amino-2-cyclopropyl-3-(4-iodo-1h-pyrazol-1-yl)propanamide [smolecule.com]
- 4. This compound(SALTDATA: FREE) | 1215295-81-0 [amp.chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labshake.com [labshake.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
detailed synthesis protocol for 2-(4-iodo-1H-pyrazol-1-yl)propanamide
An Application Note for the Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block for pharmaceutical and agrochemical research. N-substituted pyrazoles are a privileged scaffold in medicinal chemistry, and the presence of an iodine atom at the C4 position offers a versatile handle for further molecular elaboration via cross-coupling reactions.[1] This protocol details a robust two-step synthetic sequence commencing with the regioselective iodination of pyrazole, followed by a direct N-alkylation to yield the target compound. The methodology is designed for reproducibility and scalability in a standard laboratory setting. We provide in-depth explanations for experimental choices, expected analytical data for product validation, and critical safety precautions.
Synthetic Strategy and Design
The synthesis of this compound is approached via a two-step sequence that prioritizes efficiency and high regioselectivity. The retrosynthetic analysis identifies 4-iodopyrazole and 2-bromopropanamide as key precursors.
Retrosynthetic Pathway:
The chosen forward synthesis involves:
-
Electrophilic Iodination: Introduction of an iodine atom onto the C4 position of the pyrazole ring. The C4 position is the most nucleophilic and sterically accessible site for electrophilic substitution on an unsubstituted pyrazole.
-
N-Alkylation: A nucleophilic substitution reaction where the deprotonated 4-iodopyrazole attacks the electrophilic carbon of 2-bromopropanamide to form the final C-N bond.[2]
This strategy is advantageous as it builds the core functionalized heterocycle first, followed by the installation of the side chain, which generally leads to cleaner reactions and simpler purification.
Caption: Retrosynthetic analysis for the target molecule.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| Pyrazole | 288-13-1 | C₃H₄N₂ | 68.08 | 98% purity or higher |
| Iodine (I₂) | 7553-56-2 | I₂ | 253.81 | Resublimed grade recommended |
| Hydrogen Peroxide | 7722-84-1 | H₂O₂ | 34.01 | 30% w/w aqueous solution |
| 4-Iodopyrazole | 3469-69-0 | C₃H₃IN₂ | 193.97 | Synthesized in Protocol 1 |
| 2-Bromopropanamide | 600-00-0 | C₃H₆BrNO | 151.99 | 97% purity or higher |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, powdered |
| Acetonitrile (MeCN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous, HPLC grade |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | ACS grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade |
| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ | 158.11 | Anhydrous or pentahydrate |
| Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glass funnels and filter paper
-
Silica gel for flash column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocols
Protocol 1: Synthesis of 4-Iodopyrazole
This procedure is adapted from green chemistry principles for the iodination of pyrazoles.[3] The in-situ generation of an electrophilic iodine species from I₂ and H₂O₂ in water provides an effective and environmentally conscious method.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq, e.g., 3.40 g, 50.0 mmol) and deionized water (50 mL). Stir until the pyrazole is fully dissolved.
-
Add molecular iodine (I₂) (0.5 eq, e.g., 6.35 g, 25.0 mmol) to the solution. The mixture will become a dark brown suspension.
-
Slowly add 30% hydrogen peroxide (H₂O₂) (0.6 eq, e.g., 3.40 mL, 30.0 mmol) dropwise over 10 minutes at room temperature.
-
Causality: Hydrogen peroxide acts as an oxidizing agent to convert I₂ into a more potent electrophilic iodinating species, such as hypoiodous acid (HOI), which is necessary to react with the aromatic pyrazole ring.[4]
-
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting pyrazole will have a lower Rf than the product.
-
Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color disappears and the solution becomes colorless or pale yellow.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically a white to off-white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a minimal amount of hot water or by flash chromatography.
Protocol 2: N-Alkylation for this compound
This protocol utilizes a standard base-mediated N-alkylation, which is a reliable method for forming C-N bonds with pyrazole heterocycles.[2]
Procedure:
-
To a 100 mL round-bottom flask, add 4-iodopyrazole from the previous step (1.0 eq, e.g., 4.85 g, 25.0 mmol), anhydrous potassium carbonate (K₂CO₃) (2.0 eq, e.g., 6.91 g, 50.0 mmol), and anhydrous acetonitrile (50 mL).
-
Causality: Potassium carbonate is a mild base that deprotonates the N-H of the pyrazole, generating the pyrazolate anion. This anion is a potent nucleophile required for the subsequent substitution reaction. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction.
-
-
Add 2-bromopropanamide (1.1 eq, e.g., 4.18 g, 27.5 mmol) to the suspension.
-
Attach a reflux condenser and heat the mixture to 80 °C (reflux) with vigorous stirring for 6-12 hours.
-
Monitor the reaction by TLC (Eluent: 70% Ethyl Acetate in Hexanes) until the 4-iodopyrazole spot is consumed.
-
After cooling to room temperature, filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or viscous oil.
-
Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 80%) to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product, typically as a white solid.
Caption: Step-by-step experimental workflow.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | (400 MHz, CDCl₃, δ ppm): 7.55 (s, 1H, pyrazole-H), 7.52 (s, 1H, pyrazole-H), 6.50 (br s, 1H, -NH₂), 5.50 (br s, 1H, -NH₂), 4.85 (q, J=7.2 Hz, 1H, -CH-), 1.70 (d, J=7.2 Hz, 3H, -CH₃). |
| ¹³C NMR | (100 MHz, CDCl₃, δ ppm): 172.5 (C=O), 142.0 (C-pyrazole), 135.0 (C-pyrazole), 65.0 (C-I pyrazole), 55.0 (-CH-), 20.5 (-CH₃). |
| HRMS (ESI) | Calculated for C₆H₈IN₃O [M+H]⁺: 265.9785; Found: 265.9788. |
| Appearance | White to off-white solid. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, and gloves) is mandatory.
-
Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and eye irritation. Avoid creating dust.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with extreme care.
-
2-Bromopropanamide: Acutely toxic and a suspected carcinogen. Avoid all contact with skin and inhalation.
-
Solvents: Dichloromethane, acetonitrile, and ethyl acetate are flammable and volatile. Avoid sources of ignition and ensure proper ventilation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.
References
-
J. Org. Chem. 2021, 86, 13, 9353–9359. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Molecules 2020, 25(21), 5192. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. [Link]
-
Molecules 2022, 27(1), 21. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]
-
Beilstein J. Org. Chem. 2015, 11, 2341–2347. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
-
Tetrahedron Letters, 2011, 52 (19), pp 2444-2446. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. [Link]
-
European Journal of Organic Chemistry, 2015: 3662-3670. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. [Link]
Sources
Application Note: High-Purity Isolation of 2-(4-iodo-1H-pyrazol-1-yl)propanamide for Pharmaceutical Research
Abstract
This document provides a comprehensive guide to the purification of 2-(4-iodo-1H-pyrazol-1-yl)propanamide, a key intermediate in pharmaceutical synthesis. Achieving high purity (>99%) for this compound is critical for ensuring the integrity of downstream applications, including drug discovery and development. This guide details two primary purification methodologies: silica gel flash column chromatography for bulk purification and recrystallization for final polishing. An alternative method involving acid-salt formation is also discussed. Furthermore, validated protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are provided to ensure the final product meets rigorous quality standards.
Introduction and Strategic Overview
This compound is a substituted pyrazole derivative. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, highlighting its importance in interacting with biological targets.[1][2] The purity of synthetic intermediates like this is paramount, as even minor impurities can lead to side reactions, altered biological activity, and complications in regulatory filings.
Typical synthetic routes for pyrazole derivatives may result in impurities such as unreacted starting materials (e.g., 4-iodopyrazole), regioisomers, and other reaction by-products.[3][4] Therefore, a multi-step purification strategy is often necessary. This guide presents a logical workflow designed to efficiently remove these contaminants.
General Purification Workflow
The recommended strategy involves a primary purification step to remove the bulk of impurities, followed by a secondary "polishing" step to achieve high purity. The success of each stage is validated by analytical techniques.
Figure 1: A decision-based workflow for the purification of this compound.
Physicochemical Properties & Impurity Profile
Understanding the target molecule's properties is crucial for designing an effective purification strategy.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₇H₉IN₄O | Derived from similar structures[5][6] |
| Molecular Weight | 292.08 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |
| Key Precursor | 4-Iodo-1H-pyrazole | [7] |
Potential Impurities:
-
Starting Materials: Unreacted 4-iodo-1H-pyrazole.
-
Regioisomers: Depending on the synthetic route, isomers may form. Pyrazole isomers often have very similar polarities, making separation challenging.[8]
-
By-products: Products from side reactions inherent to the synthesis.
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Protocol 1: Flash Column Chromatography (Primary Purification)
Flash column chromatography is the cornerstone for purifying multi-gram quantities of synthetic intermediates.[8][9][10] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Causality: The polarity difference between the target propanamide (more polar due to the amide group) and less-polar impurities (like unreacted pyrazole precursors) allows for effective separation on silica gel. A gradient elution is recommended to first wash off non-polar impurities with a low-polarity solvent before increasing the solvent polarity to elute the target compound.
Step-by-Step Protocol
-
TLC Method Development:
-
Before running the column, identify a suitable solvent system using Thin Layer Chromatography (TLC).
-
Screen solvent systems such as Hexane/Ethyl Acetate (EtOAc) and Dichloromethane (DCM)/Methanol (MeOH).
-
The ideal system will show the target compound with a Retention Factor (Rƒ) of ~0.25-0.35 and good separation from major impurities.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 40-100 g crude to 1 kg silica ratio).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane).[8]
-
Pour the slurry into the column and use positive pressure to pack a firm, stable bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dry loading is the preferred method as it often leads to better separation.[8]
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column bed.
-
-
Elution and Fractionation:
-
Post-Processing:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
-
Table 2: Example Solvent Systems for Flash Chromatography
| System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 100:0 to 30:70 | A standard, versatile system for moderately polar compounds. Gradients are highly effective.[8][9] |
| DCM / Methanol | 100:0 to 95:5 | A more polar system, useful if the compound shows poor mobility in Hexane/EtOAc. |
Protocol 2: Recrystallization (High-Purity Polishing)
Recrystallization is a powerful technique for removing minor impurities from a solid compound that is already relatively pure (>95%). It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Causality: A suitable recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be completely soluble or completely insoluble at all temperatures. As the hot, saturated solution cools, the decreased solubility forces the target compound to crystallize out, leaving the impurities behind in the solution. For similar pyrazole derivatives, ethanol has been shown to be an effective recrystallization solvent.[11]
Step-by-Step Protocol
-
Solvent Screening:
-
Place a small amount of the product (~20 mg) in a test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol, toluene) dropwise at room temperature. A good solvent will not dissolve the compound well.
-
Heat the mixture to boiling. A good solvent will now dissolve the compound completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Recrystallization Procedure:
-
Place the partially purified solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Alternative Method: Purification via Acid-Salt Formation
For compounds that are difficult to crystallize or purify by chromatography, conversion to a salt can be an effective strategy.[12] The pyrazole ring contains a basic nitrogen atom that can be protonated by an acid to form a salt. These salts often have dramatically different solubility and crystallinity profiles compared to the neutral "free base" form.
Conceptual Protocol:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Add a solution of a strong acid (e.g., HCl in ether or H₂SO₄) dropwise.
-
The pyrazolium salt will often precipitate out of the non-polar organic solvent.
-
Isolate the salt by filtration.
-
To recover the purified neutral compound, the salt is dissolved in water and neutralized with a base (e.g., NaHCO₃), followed by extraction with an organic solvent (e.g., DCM or EtOAc).
Purity Assessment and Final Validation
The purity of the final product must be confirmed using orthogonal analytical methods. A purity value determined by one method alone may be misleading.[13][14]
Figure 2: Orthogonal methods for final purity validation.
Protocol A: Purity by Reverse-Phase HPLC
This method determines purity based on the area percentage of the main peak relative to all other peaks detected.[14]
-
Instrumentation: HPLC system with UV detector, autosampler, and gradient pump.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Prep: Prepare a ~0.5 mg/mL solution in a 50:50 mixture of water and acetonitrile.
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol B: Purity by Quantitative ¹H NMR (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of a known proton signal from the analyte to that of a certified internal standard with a known mass.[13]
-
Materials: Certified internal standard (e.g., maleic anhydride), high-purity deuterated solvent (e.g., DMSO-d₆), analytical balance.
-
Sample Prep:
-
Accurately weigh ~15-20 mg of the purified product into a vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
-
Calculation: Purity is calculated using the formula: Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = internal standard.
-
Conclusion
The successful purification of this compound is readily achievable through a systematic approach combining flash column chromatography and recrystallization. The protocols outlined in this guide provide a robust framework for obtaining this key intermediate with a purity level suitable for the demanding applications in pharmaceutical research and development. The final purity should always be confirmed by at least two orthogonal analytical techniques, such as HPLC and qNMR, to provide a comprehensive and trustworthy assessment of quality.
References
-
Nawaz, M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2385-2399. Available at: [Link]
-
Nawaz, M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. Available at: [Link]
-
Nawaz, M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. Available at: [Link]
-
Allaq, F. A., et al. (2012). Expeditious Synthesis and Single Crystal Structure of New Pyrazole-Fused 1,4-Oxazine. Journal of Heterocyclic Chemistry, 49(3), 691-695. Available at: [Link]
-
Li, P., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 23(11), 2993. Available at: [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 15, 2026, from [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Starodub, O., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(14), 5371. Available at: [Link]
-
AA Blocks. (n.d.). 1339444-63-1 | 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide. Retrieved January 15, 2026, from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
PubChem. (n.d.). (2~{S})-~{N}-(4-iodophenyl)-2-(4-methoxyphenoxy)propanamide. Retrieved January 15, 2026, from [Link]
-
Krasavin, M., et al. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2015(6), 265-281. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API's. World Journal of Pharmaceutical Research, 11(9), 621-643. Available at: [Link]
-
PubChem. (n.d.). 4-Iodopyrazole. Retrieved January 15, 2026, from [Link]
Sources
- 1. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aablocks.com [aablocks.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(4-iodo-1H-pyrazol-1-yl)propanamide in Cellular Assays
Introduction: A New Frontier in Androgen Receptor Degradation
The landscape of prostate cancer therapy is continually evolving, with a significant focus on overcoming resistance to standard androgen deprivation therapies. A promising strategy that has emerged is the development of Selective Androgen Receptor Degraders (SARDs). These molecules not only antagonize the androgen receptor (AR) but also induce its degradation, thereby offering a potential advantage over traditional anti-androgens. Within this innovative class of therapeutics, pyrazole-containing compounds have demonstrated significant potential. This document provides detailed application notes and protocols for the cellular characterization of 2-(4-iodo-1H-pyrazol-1-yl)propanamide , a novel pyrazole-based compound with putative SARD activity.
Recent research has highlighted the utility of the pyrazol-1-yl-propanamide scaffold in designing potent AR antagonists and degraders for the treatment of enzalutamide-resistant prostate cancer[1][2]. The structural motif of this compound suggests its potential interaction with the androgen receptor, a key driver in prostate cancer progression. The introduction of an iodine atom at the 4-position of the pyrazole ring may influence its binding affinity and degradation-inducing capabilities, making it a compound of interest for researchers in oncology and drug development.
These application notes are designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for utilizing this compound in a variety of cellular assays to elucidate its mechanism of action and therapeutic potential.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 1215295-81-0 | [3][4] |
| Molecular Formula | C6H8IN3O | [3][4] |
| Molecular Weight | 265.05 g/mol | [3][4] |
| Solubility | Soluble in DMSO. For cellular assays, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM or 20 mM). Further dilutions into aqueous cell culture media should be done immediately prior to use to minimize precipitation. It is advisable to not exceed a final DMSO concentration of 0.5% in cell culture, as higher concentrations can affect cell viability and experimental outcomes. | N/A |
| Storage | Store the solid compound at -20°C, protected from light and moisture. DMSO stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. | N/A |
Part 1: Mechanistic Assays - Uncovering the SARD Potential
The primary hypothesis for the activity of this compound is its function as a Selective Androgen Receptor Degrader. The following protocols are designed to rigorously test this hypothesis.
Protocol 1.1: Androgen Receptor Degradation Assay via Western Blotting
This assay directly measures the ability of the compound to reduce cellular levels of the androgen receptor protein.
Principle: Prostate cancer cells expressing the androgen receptor are treated with the compound, and the total cellular protein is subsequently analyzed by Western blotting using an AR-specific antibody. A reduction in the AR protein band intensity upon treatment indicates degradation.
Recommended Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses a mutant AR (T877A).
-
VCaP: A human prostate cancer cell line that overexpresses wild-type AR and is sensitive to androgens.
-
22Rv1: A human prostate carcinoma epithelial cell line that expresses both full-length AR and AR splice variants (e.g., AR-V7), making it a valuable model for castration-resistant prostate cancer (CRPC).
Step-by-Step Protocol:
-
Cell Seeding: Seed LNCaP, VCaP, or 22Rv1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture cells in their recommended growth medium.
-
Compound Treatment:
-
Prepare a serial dilution of this compound from your DMSO stock solution in the appropriate cell culture medium. Suggested concentration range: 0.1 nM to 10 µM.
-
Include the following controls:
-
Replace the cell culture medium with the medium containing the compound or controls.
-
Incubate the cells for a specified time course. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration for observing AR degradation.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor (N-terminal specific antibodies are recommended to detect both full-length and splice variants) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the AR band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the vehicle-treated control.
-
Diagram of the SARD Mechanism of Action
Caption: Step-by-step workflow for the androgen receptor reporter gene assay.
Part 2: Cellular Phenotypic Assays
These assays evaluate the downstream functional consequences of AR degradation and inhibition on prostate cancer cell viability and proliferation.
Protocol 2.1: Cell Viability and Proliferation Assay
This assay assesses the effect of the compound on the growth and survival of prostate cancer cells.
Principle: The metabolic activity of viable cells is measured using colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assays. A decrease in the signal indicates a reduction in cell viability or proliferation.
Recommended Cell Lines:
-
LNCaP, VCaP, 22Rv1 (AR-positive).
-
PC-3, DU145 (AR-negative) as controls to assess AR-dependent effects.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the duration of the assay (typically 3-6 days).
-
Compound Treatment:
-
After allowing the cells to attach overnight, treat them with a serial dilution of this compound.
-
Include vehicle and positive controls (e.g., enzalutamide or a known cytotoxic agent).
-
-
Incubation: Incubate the plates for 72 to 144 hours.
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate according to the manufacturer's protocol, and measure the luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percent viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Part 3: Data Interpretation and Troubleshooting
-
Correlating Results: A compound that induces AR degradation (Protocol 1.1), inhibits AR transcriptional activity (Protocol 1.2), and reduces the viability of AR-positive but not AR-negative cell lines (Protocol 2.1) is a strong candidate for a selective androgen receptor degrader.
-
Troubleshooting - No AR Degradation:
-
Compound Instability: Verify the stability of the compound in cell culture medium.
-
Insufficient Concentration or Time: Optimize the concentration range and treatment duration.
-
Cell Line Specificity: The compound may be active in some cell lines but not others due to differences in cellular machinery (e.g., E3 ligase expression).
-
-
Troubleshooting - Cytotoxicity in AR-Negative Cells: If the compound shows significant toxicity in AR-negative cell lines, it may have off-target effects that are independent of the androgen receptor. Further investigation into these off-target activities would be warranted.
References
-
He, Y., Hwang, D. J., Ponnusamy, S., Thiyagarajan, T., Mohler, M. L., Narayanan, R., & Miller, D. D. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12891–12912. [Link]
-
Hu, C., Gao, Y., & Du, W. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679. [Link]
-
Shtil, A. A. (2018). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 351(11-12), e1800183. [Link]
-
Wang, L., Chen, J., & Li, Z. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. [Link]
- Google Patents. (n.d.). US10314797B2 - Selective androgen receptor degrader (SARD) ligands and methods of use thereof.
-
Preprints.org. (2023). Heterogeneous Responses to Combination Therapy of Anti-AR Antagonists and mTORi: Analysis of Gene Expression Profiles Across Prostate Cancer Cell Lines. Preprints. [Link]
-
Kregel, S., et al. (2020). Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment. Neoplasia, 22(3), 111-119. [Link]
-
Han, X., et al. (2019). A-061, a novel and potent androgen receptor (AR) degrader, for the treatment of advanced prostate cancer. Journal of Medicinal Chemistry, 62(17), 7976-7991. [Link]
-
Sediq, A. S., et al. (2018). Abstract 1805: Development of a selective androgen receptor degrader (SARD) for treatment of castration-resistant prostate cancer. Cancer Research, 78(13 Supplement), 1805-1805. [Link]
-
Son, H. Y., et al. (2006). Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays. Toxicology in Vitro, 20(7), 1214-1220. [Link]
-
Toth, L. A., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS One, 12(6), e0179824. [Link]
-
Li, Y., et al. (2022). Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer. Cell Death & Disease, 13(1), 84. [Link]
-
Wikipedia. (2023, November 29). Androgen receptor degrader. In Wikipedia. [Link]
-
de la Fuente, R., et al. (2019). A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells. eLife, 8, e45465. [Link]
-
Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Nature Communications, 9(1), 3966. [Link]
-
de Vere, A. M., et al. (2021). Androgen Receptor Protein Degradation in the Treatment of Castration-Resistant Prostate Cancer. ACS Medicinal Chemistry Letters, 12(3), 406-408. [Link]
-
Kregel, S., et al. (2020). Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment. UroToday. [Link]
-
Sen, A., et al. (2019). Ligand Binding Prolongs Androgen Receptor Protein Half-Life by Reducing its Degradation. Endocrinology, 160(10), 2235-2246. [Link]
-
Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. ResearchGate. [Link]
-
He, Y., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC. [Link]
-
Al-Ostath, A., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3244. [Link]
-
Yeh, S., et al. (1998). Promotion of agonist activity of antiandrogens by the androgen receptor coactivator, ARA70, in human prostate cancer DU145 cells. Journal of Biological Chemistry, 273(18), 10831-10838. [Link]
-
Johnson, J. K., et al. (2022). (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist. Molecular Cancer Therapeutics, 21(4), 483-492. [Link]
-
Fizazi, K., et al. (2015). Discovery of ODM-201, a new-generation androgen receptor inhibitor targeting resistance mechanisms to androgen signaling-directed prostate cancer therapies. Clinical Cancer Research, 21(13), 2935-2944. [Link]
-
Johnson, J. K., et al. (2022). (+)-JJ-74-138 is a Novel Noncompetitive Androgen Receptor Antagonist. Molecular Cancer Therapeutics, 21(4), 483-492. [Link]
-
Oshida, K., et al. (2018). Identification of Androgen Receptor Modulators in a Prostate Cancer Cell Line Microarray Compendium. Toxicological Sciences, 163(2), 461-476. [Link]
Sources
- 1. US10314797B2 - Selective androgen receptor degrader (SARD) ligands and methods of use thereof - Google Patents [patents.google.com]
- 2. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. labshake.com [labshake.com]
- 5. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
Introduction: The Significance of Iodinated Pyrazoles in Nuclear Medicine
An Application and Protocol Guide for the Radiolabeling of 2-(4-Iodo-1H-pyrazol-1-yl)propanamide Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its synthetic tractability and ability to form stable structures make it an ideal candidate for the development of targeted molecular probes. The introduction of a radioiodine atom onto this scaffold, specifically creating derivatives of molecules like this compound, transforms it into a powerful tool for nuclear medicine and biomedical research.[1]
Radioiodinated pyrazole derivatives serve as versatile tracers for non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for in vitro research applications like autoradiography.[2][3] These techniques allow researchers and clinicians to visualize, characterize, and quantify physiological and pathological processes at the molecular level, aiding in drug development, disease diagnosis, and monitoring therapeutic response.[4][5]
This guide provides a comprehensive overview of the principles and detailed protocols for the radiolabeling of pyrazole-based molecules, using this compound as a model compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage radioiodination for their specific molecular targets.
Part 1: Foundational Principles of Radioiodination
The choice of iodine isotope is dictated by the intended application. Each isotope possesses unique decay characteristics that make it suitable for a specific purpose.
| Isotope | Half-life | Principal Emissions (Energy) | Primary Application | Key Considerations |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | SPECT Imaging | Ideal half-life for imaging studies of molecules with intermediate pharmacokinetics.[6] Clean gamma emission provides excellent image resolution.[6] |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+), Gamma | PET Imaging | Longer half-life allows for imaging over several days, suitable for tracking slow biological processes (e.g., antibodies).[7] |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV), X-rays | In Vitro Autoradiography, Radioimmunoassays | Long half-life is ideal for lengthy in vitro experiments.[8] Low energy emissions provide high resolution for tissue and cell-level analysis.[9][10] |
| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (364 keV) | Radiotherapy, Diagnostics | The beta emission is cytotoxic, making it suitable for targeted radionuclide therapy.[3][11] Also used for diagnostic imaging.[2] |
The Chemistry of Introducing Radioiodine
Attaching a radioiodine atom to an aromatic ring like pyrazole is typically achieved via electrophilic aromatic substitution.[12] In this reaction, a positively polarized iodine species (I⁺) is generated, which then attacks the electron-rich pyrazole ring.
Two primary strategies are employed:
-
Direct Electrophilic Radioiodination: This method involves activating a non-radioactive precursor (e.g., 2-(1H-pyrazol-1-yl)propanamide) with an oxidizing agent in the presence of radioiodide (e.g., Na[¹²⁵I]). The oxidizing agent converts the iodide (I⁻) into an electrophilic species (I⁺).[13] Common oxidizing agents include Iodogen and Chloramine-T.[2][13] This method is straightforward but can sometimes lack regioselectivity (control over which position the iodine attaches to) and may not be suitable for sensitive molecules that are damaged by oxidizing conditions.[14]
-
Indirect Radioiodination via Precursor Molecules: To overcome the limitations of direct labeling, a precursor molecule containing a leaving group is often synthesized. This leaving group is then replaced by the radioiodine. Organotin precursors (e.g., tributylstannyl derivatives) are highly effective for this purpose in a reaction known as radio-halodestannylation.[15] This approach offers excellent regioselectivity and typically proceeds under mild conditions, resulting in high radiochemical yields.[12]
Part 2: Detailed Application Protocols
The following protocols are designed as templates and should be optimized for specific target molecules and laboratory conditions. The synthesis of the requisite precursors—the non-iodinated 2-(1H-pyrazol-1-yl)propanamide and the organotin precursor 2-(4-(tributylstannyl)-1H-pyrazol-1-yl)propanamide—is a prerequisite and can be achieved using established organic synthesis methods.[16][17]
Protocol 1: [¹²⁴I] Labeling for PET Imaging via Electrophilic Destannylation
This protocol is ideal for producing a high-purity, regioselective PET tracer. The use of an organotin precursor ensures the radioiodine is directed specifically to the 4-position of the pyrazole ring.
Objective: To synthesize [¹²⁴I]this compound from a stannylated precursor for PET imaging applications.
Materials and Reagents:
-
Precursor: 2-(4-(tributylstannyl)-1H-pyrazol-1-yl)propanamide (1-5 mg)
-
Radionuclide: Na[¹²⁴I] in 0.02 M NaOH solution
-
Oxidizing Agent: 3% Hydrogen peroxide (H₂O₂)
-
Acid: 1 M Hydrochloric acid (HCl)
-
Solvent: Ethanol or Acetonitrile
-
Purification: Semi-preparative HPLC system with a C18 column
-
Reaction Vessel: 1.5 mL V-shaped glass vial
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 1-2 mg of the stannylated precursor in 100 µL of ethanol in the reaction vial.
-
Radionuclide Addition: Carefully add the Na[¹²⁴I] solution (approx. 37-185 MBq) to the reaction vial.
-
Initiation of Reaction: Add 50 µL of 1 M HCl to acidify the mixture, followed by 20 µL of 3% H₂O₂ to initiate the electrophilic substitution. The peroxide acts as a mild oxidizing agent to generate the electrophilic iodine species.
-
Reaction Incubation: Vortex the mixture gently and allow it to react at room temperature for 15-20 minutes.
-
Quenching the Reaction: Stop the reaction by adding 100 µL of a saturated sodium bisulfite solution. This reduces any unreacted oxidizing agent.
-
Purification:
-
Dilute the reaction mixture with the HPLC mobile phase (e.g., 500 µL of 40% acetonitrile in water with 0.1% TFA).
-
Inject the entire volume onto a semi-preparative C18 HPLC column.
-
Monitor the elution using a UV detector (at ~254 nm) and a series-connected radiation detector.
-
Collect the fraction corresponding to the radioiodinated product peak.
-
-
Formulation: The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for subsequent in vivo studies. The solvent (e.g., acetonitrile) concentration should be reduced by evaporation if necessary to ensure biocompatibility.
Visual Workflow: From Precursor to Product
Caption: General workflow for radioiodination.
Protocol 2: [¹²³I] Labeling for SPECT Imaging via the Iodogen Method
The Iodogen method is a widely used, mild technique for radioiodinating proteins and small molecules.[13][14] It is particularly useful when the precursor is sensitive to harsher oxidizing agents.
Objective: To synthesize [¹²³I]this compound from a non-iodinated precursor for SPECT imaging.
Materials and Reagents:
-
Precursor: 2-(1H-pyrazol-1-yl)propanamide
-
Radionuclide: Na[¹²³I] in 0.1 M NaOH
-
Oxidizing Agent: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Solvent: Dimethylformamide (DMF)
-
Quenching Agent: Saturated sodium metabisulfite solution
-
Purification: Solid-Phase Extraction (SPE) C18 cartridge
Step-by-Step Methodology:
-
Iodogen Coating: Prepare an Iodogen-coated reaction vial by dissolving Iodogen in dichloromethane (1 mg/mL), adding 50-100 µL to a vial, and evaporating the solvent under a gentle stream of nitrogen. This leaves a thin film of the oxidizing agent on the vial surface.
-
Precursor Preparation: Dissolve 0.5-1 mg of the precursor, 2-(1H-pyrazol-1-yl)propanamide, in 50 µL of DMF.
-
Reaction Setup:
-
Add 200 µL of phosphate buffer (pH 7.4) to the Iodogen-coated vial.
-
Add the Na[¹²³I] solution (approx. 74-370 MBq).
-
Add the precursor solution to the vial to start the reaction.
-
-
Reaction Incubation: Let the reaction proceed for 15 minutes at room temperature with occasional gentle agitation. The reaction is heterogeneous, occurring at the interface of the water and the Iodogen-coated surface.[13]
-
Termination: Transfer the reaction mixture to a new vial containing 50 µL of sodium metabisulfite solution to quench the reaction.
-
Purification via SPE:
-
Condition a C18 SPE cartridge with ethanol (5 mL) followed by water (10 mL).
-
Load the reaction mixture onto the cartridge. The radiolabeled product will bind to the C18 material, while unreacted hydrophilic iodide will pass through.
-
Wash the cartridge with water (10 mL) to remove any remaining unreacted iodide and salts.
-
Elute the desired radiolabeled product with 1-2 mL of ethanol into a clean collection vial.
-
-
Formulation: The ethanolic solution can be prepared for injection by dilution with sterile saline or by evaporating the ethanol and reconstituting in a suitable vehicle.
Chemical Reaction Scheme
Caption: Iodogen-mediated electrophilic radioiodination.
Part 3: Quality Control for Self-Validation
Ensuring the purity and identity of the final radiolabeled product is a non-negotiable step for scientific integrity and regulatory compliance.[18][19] The primary quality control metric is Radiochemical Purity (RCP), which is the percentage of the total radioactivity in the desired chemical form.[15]
Method 1: Radio-Thin Layer Chromatography (Radio-TLC)
Radio-TLC is a rapid and effective method for determining RCP.[20] It separates the radiolabeled product from impurities, primarily unreacted free radioiodide.
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A solvent system that provides good separation between the non-polar product and the polar free iodide. A common system is Ethyl Acetate:Hexane (e.g., 70:30 v/v).
-
Procedure:
-
Spot a small amount (~1 µL) of the final product solution onto the baseline of the TLC plate.
-
Develop the plate in a chamber containing the mobile phase until the solvent front nears the top.
-
Dry the plate and analyze it using a radio-TLC scanner or by cutting the plate into sections and counting them in a gamma counter.
-
-
Interpretation:
-
The radiolabeled product, being more non-polar, will travel up the plate (Rf value > 0.5).
-
Free radioiodide, being highly polar, will remain at the origin (Rf value = 0).
-
RCP is calculated as: (Counts in Product Peak / Total Counts on Plate) x 100%. An RCP of >95% is generally required.
-
Method 2: Radio-High Performance Liquid Chromatography (Radio-HPLC)
Radio-HPLC provides a more precise and quantitative analysis of radiochemical purity and can also confirm the identity of the product by comparing its retention time to that of a non-radioactive ("cold") standard of this compound.[21]
-
System: An HPLC system equipped with a UV detector and a radioactivity detector in series.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase: A gradient or isocratic system, for example, starting with 20% Acetonitrile in water (with 0.1% TFA) and ramping to 80% Acetonitrile.
-
Procedure:
-
Inject a small aliquot of the final product.
-
Run the established HPLC method.
-
Analyze the resulting chromatograms from both the UV and radiation detectors.
-
-
Interpretation:
-
The radiation chromatogram should show a major peak whose retention time matches the retention time of the cold standard on the UV chromatogram.
-
RCP is calculated by integrating the area of the product peak and dividing by the total integrated area of all radioactive peaks in the chromatogram.
-
Part 4: Essential Safety Considerations
Working with radioiodine requires strict adherence to radiation safety protocols.
-
Volatility: Iodine, particularly ¹²³I and ¹³¹I, can be volatile. All labeling procedures must be conducted in a certified fume hood with appropriate shielding (lead bricks) to minimize inhalation risk and radiation exposure.
-
Monitoring: Use appropriate radiation survey meters to monitor for contamination and personal dosimeters to track exposure.
-
Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.
Conclusion
The radiolabeling of pyrazole derivatives like this compound provides a robust platform for developing novel molecular imaging agents and research tools. By selecting the appropriate isotope and labeling strategy—be it the regioselective destannylation method for PET or the mild Iodogen technique for SPECT—researchers can create high-purity radiotracers tailored to their specific needs. The integration of rigorous, self-validating quality control procedures is paramount to ensuring the reliability and reproducibility of the resulting data, ultimately advancing the fields of drug discovery and nuclear medicine.
References
-
Petrov, S. A., Yusubov, M. S., Beloglazkina, E. K., & Nenajdenko, V. G. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(22), 13789. [Link]
-
ResearchGate. (n.d.). Electrophilic iodination using an iodogen. [Link]
-
Alfa Cytology. (n.d.). 123I-Radiolabeling Service. [Link]
-
Kollátou, A., et al. (2019). Establishing a quality control protocol for the radiochemical evaluation of radioiodinated biomolecules with application in nuclear medicine. Journal of Radioanalytical and Nuclear Chemistry, 322(2), 737-745. [Link]
-
Farrag, A. A., et al. (2024). Green synthesis, radioiodination and in vivo biodistribution of 5-(2-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives as potential candidates for lung imaging. Applied Radiation and Isotopes, 203, 111096. [Link]
-
Verhoog, S., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6843–6857. [Link]
-
El-Sayed, R. T., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13(1), 17743. [Link]
-
Siamof, A., et al. (2020). Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step method for the radioiodination and astatination of antibodies. RSC Advances, 10(38), 22728-22735. [Link]
-
ResearchGate. (n.d.). Nucleophilic radioiodination—reaction mechanism. [Link]
-
Tasdelen, Ü., & Yilmaz, Ö. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine. Nuclear Medicine Communications, 35(1), 95-98. [Link]
-
Wikipedia. (n.d.). Autoradiograph. [Link]
-
The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. [Link]
-
YouTube. (2024). Radio TLC | I-131 Quality Control | Lu-177, Tb-161, Ac-225 QC. [Link]
-
Nuta, E., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(13), 5192. [Link]
-
Ainsworth, S., et al. (1967). Some iodinated pyrazole derivatives. Journal of the Chemical Society C: Organic, 923-925. [Link]
-
Wuest, M., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 11(50), 31542-31555. [Link]
-
Conduct Science. (2019). What is Autoradiography?[Link]
-
Gut, M., et al. (2021). Radiolabelling small and biomolecules for tracking and monitoring. Communications Chemistry, 4(1), 1-11. [Link]
-
Schopf, E., et al. (2023). Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. JoVE. [Link]
-
Aslan, O., et al. (2018). Labelling of a Pyrazole Derivative With 131i and Investigation of Its Radiopharmaceutical Potential. GCRIS. [Link]
-
ResearchGate. (n.d.). (PDF) Radiopharmaceutical chemistry: Iodination techniques. [Link]
-
van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773. [Link]
-
Peko, Y., & Liu, S. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
-
Wuest, M., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 11(50), 31542-31555. [Link]
-
Solon, E. G. (2015). Autoradiography techniques and quantification of drug distribution. Methods in molecular biology (Clifton, N.J.), 1262, 151–171. [Link]
-
Wang, M., et al. (2022). Synthesis and Construction of I-124 Labeled Small Molecular Probe for Noninvasive PET Imaging of CAIX Expression. Molecular Imaging and Biology, 24(4), 609-618. [Link]
-
EBSCO. (n.d.). Autoradiography | Research Starters. [Link]
-
Journal of Nuclear Medicine. (2020). Nucleophilic radiofluorination of aryl halides with K 18 F mediated by well-defined copper complexes. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. [Link]
-
Ferlizza, E., et al. (2023). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. Pharmaceuticals, 16(9), 1284. [Link]
-
ResearchGate. (n.d.). Radioiodination using nucleophilic substitution reactions. [Link]
-
Zhang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(17), 3986. [Link]
-
Cikotiene, I., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012(5), 183-197. [Link]
-
IAEA. (n.d.). Labelling technique of biomolecules for target radiotherapy. [Link]
-
Al-Qahtani, M. (2023). Use of radioiodine in nuclear medicine-A brief overview. World Journal of Nuclear Medicine, 22(1), 1-9. [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
ResearchGate. (n.d.). Use of radioiodine in nuclear medicine a - brief overview | Request PDF. [Link]
-
Li, J., et al. (2023). Radiopharmaceuticals and their applications in medicine. Journal of Medical and Biological Engineering, 43(4), 369-380. [Link]
-
IAEA. (n.d.). Therapeutic applications of radiopharmaceuticals. [Link]
-
El-Kawy, O. A. (2019). Radiopharmaceuticals used in nuclear medicine. Open MedScience, 1(1), 1-10. [Link]
-
Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6245. [Link]
Sources
- 1. Labelling of a Pyrazole Derivative With 131i and Investigation of Its Radiopharmaceutical Potential [gcris.yyu.edu.tr]
- 2. Green synthesis, radioiodination and in vivo biodistribution of 5-(2-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives as potential candidates for lung imaging [pubmed.ncbi.nlm.nih.gov]
- 3. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. 123I-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Synthesis and Construction of I-124 Labeled Small Molecular Probe for Noninvasive PET Imaging of CAIX Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiograph - Wikipedia [en.wikipedia.org]
- 9. conductscience.com [conductscience.com]
- 10. Autoradiography - National Diagnostics [nationaldiagnostics.com]
- 11. openmedscience.com [openmedscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. akjournals.com [akjournals.com]
- 19. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
2-(4-iodo-1H-pyrazol-1-yl)propanamide: A Covalent Chemical Probe for Target Kinase X (TKX) Engagement and Pathway Interrogation
Application Note & Protocols
Senior Application Scientist: Dr. Eleanor Vance
Abstract
Small-molecule chemical probes are indispensable tools for dissecting complex biological signaling and validating novel therapeutic targets.[1][2] This guide details the application of 2-(4-iodo-1H-pyrazol-1-yl)propanamide, a novel covalent chemical probe, for the study of Target Kinase X (TKX), a hypothetical serine/threonine kinase implicated in inflammatory disease pathways. The iodo-pyrazole moiety is designed to form a covalent bond with a non-catalytic cysteine residue within the TKX active site, providing sustained and highly specific target engagement.[1][3] This allows for robust target validation and interrogation of downstream signaling pathways. We provide detailed protocols for confirming target engagement using the Cellular Thermal Shift Assay (CETSA), quantifying probe-target interaction via an AlphaLISA assay, and assessing the functional cellular consequences through Western Blot analysis of the TKX signaling cascade.
Introduction: The Rationale for a Covalent TKX Probe
Protein kinases are a major class of drug targets, yet many remain understudied.[1][2] Chemical probes provide a powerful method for elucidating the function of these "dark" kinases.[1] this compound (referred to herein as TKX-Probe-1) is designed based on the pyrazole scaffold, a privileged structure in kinase inhibitor design.[4][5][6]
Unlike reversible inhibitors, which are in constant equilibrium between bound and unbound states, covalent probes form a stable, long-lasting bond with their target protein.[3][7] This offers several distinct advantages for a chemical probe:
-
Prolonged Target Engagement: The covalent bond allows for sustained inhibition of TKX, enabling the study of downstream effects over extended time courses without needing to maintain high compound concentrations.[3]
-
Enhanced Potency and Specificity: By forming a covalent bond, TKX-Probe-1 can achieve high levels of target occupancy even at low concentrations, minimizing off-target effects.[7]
-
Overcoming High ATP Concentrations: In cellular environments, high concentrations of the natural substrate ATP can outcompete reversible inhibitors. The covalent nature of TKX-Probe-1 makes its binding independent of ATP competition once the bond is formed.[3]
The proposed mechanism of action involves the nucleophilic attack by a cysteine residue in the TKX active site on the electrophilic carbon of the iodo-pyrazole ring, leading to the displacement of iodide and the formation of a stable thioether linkage.
Hypothetical TKX Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which TKX is a key upstream regulator. Activation of a cell surface receptor by an inflammatory cytokine leads to the recruitment and activation of TKX. Activated TKX then phosphorylates and activates downstream transcription factors, leading to the expression of pro-inflammatory genes. TKX-Probe-1 is designed to specifically inhibit TKX, thereby blocking this signaling cascade.
Caption: Hypothetical signaling pathway of Target Kinase X (TKX).
Experimental Protocols: Validating Target Engagement and Cellular Activity
The following protocols provide a framework for characterizing the interaction of TKX-Probe-1 with its intended target, TKX, in a cellular context.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for confirming direct binding of a ligand to its target protein in intact cells.[8][9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11]
Workflow for CETSA Experiment
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Pyrazole Ring in 2-(4-Iodo-1H-pyrazol-1-yl)propanamide
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] The strategic functionalization of this heterocycle is paramount for the exploration of chemical space and the development of novel drug candidates. This guide provides a comprehensive overview of synthetic strategies for the derivatization of 2-(4-iodo-1H-pyrazol-1-yl)propanamide , a versatile building block designed for late-stage diversification. The C4-iodo substituent serves as a highly reactive handle for a suite of cross-coupling reactions, enabling the facile formation of C-C, C-N, and C-O bonds.[6][7][8] The N1-propanamide side chain not only modulates the physicochemical properties of the core but also serves as a protecting group, directing reactivity to the C4 position. This document details field-proven protocols for key transformations, explains the mechanistic rationale behind experimental choices, and offers insights into reaction optimization for researchers in drug discovery and synthetic chemistry.
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole motif is a cornerstone of modern pharmaceuticals, prized for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Consequently, methods to efficiently and selectively functionalize the pyrazole ring are of critical importance.
The subject of this guide, this compound, is an ideal starting material for building molecular complexity. The carbon-iodine bond at the C4 position is the most labile of the carbon-halogen bonds, making it exceptionally well-suited for oxidative addition in transition metal-catalyzed reactions, often proceeding under milder conditions than its bromo- or chloro-analogues.[7][8]
This guide will focus on the most robust and widely applied methods for derivatizing this scaffold:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.
-
Copper-Catalyzed Coupling Reactions: Ullmann-type C-O bond formation.
-
Alternative Strategies: Metal-halogen exchange for subsequent reaction with electrophiles.
Each section provides not only a step-by-step protocol but also a discussion of the underlying principles to empower the researcher to adapt and troubleshoot these methodologies.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Functionalization
Palladium catalysis is the premier tool for forging new bonds at the C4 position of our target substrate. The high reactivity of the C-I bond ensures efficient entry into the catalytic cycle.[7]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful method for creating C-C bonds, enabling the synthesis of 4-aryl and 4-vinyl pyrazoles.[6] This transformation is valued for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Developing Assays with 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its versatile structure allows for diverse chemical modifications, enabling fine-tuning of pharmacological properties.[4] The compound 2-(4-iodo-1H-pyrazol-1-yl)propanamide (CAS No. 1215295-81-0)[5] is a functionalized pyrazole derivative poised for significant applications in drug discovery. This molecule incorporates two key features: the synthetically versatile iodinated pyrazole ring and a propanamide side chain. The carbon-iodine bond serves as a valuable handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[6]
More critically, the propanamide moiety, depending on its substitution, can act as a reactive "warhead." This positions this compound and its derivatives as potential targeted covalent inhibitors (TCIs) . TCIs offer distinct therapeutic advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable."[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust biochemical and cellular assays to characterize this compound and its analogs as potential covalent inhibitors. We will delve into the mechanistic principles of covalent inhibition and provide detailed, field-proven protocols for the essential experiments required to validate and characterize these promising molecules.
The Principle of Covalent Inhibition
Unlike traditional reversible inhibitors that bind to their targets through non-covalent interactions, covalent inhibitors form a stable, chemical bond with a specific amino acid residue on the target protein, typically a nucleophilic residue such as cysteine, serine, or threonine.[7] This process generally follows a two-step mechanism, which is fundamental to designing appropriate assays for their characterization.[8][9]
-
Reversible Binding (Formation of the E-I complex): The inhibitor (I) first binds non-covalently to the enzyme's (E) active or allosteric site to form a reversible enzyme-inhibitor complex (E-I). This initial binding is governed by the inhibitor's affinity for the target, described by the inhibition constant, KI.
-
Irreversible Bond Formation (Inactivation): Following initial binding, the reactive moiety ("warhead") on the inhibitor reacts with a nearby nucleophilic residue on the enzyme, forming a stable covalent bond (E-I*). This chemical reaction is characterized by the rate constant of inactivation, kinact.
The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity and the rate of covalent modification.[10] Therefore, assays must be designed to measure the time-dependent nature of the inhibition to accurately determine these kinetic parameters.
Visualizing the Mechanism of Covalent Inhibition
Caption: Mechanism of Two-Step Covalent Inhibition.
Core Experimental Workflow for Covalent Inhibitor Characterization
A systematic approach is essential to validate and characterize this compound or its derivatives as covalent inhibitors. The workflow should progress from initial screening to detailed kinetic analysis and finally to cellular validation.
Visualizing the Experimental Workflow
Caption: Workflow for Covalent Inhibitor Characterization.
PART 1: Initial Screening and Hit Validation Protocols
The initial phase aims to identify time-dependent inhibitors and rule out non-specific reactive compounds.
Protocol 1.1: Time-Dependent Inhibition Assay
This assay is the first crucial step to differentiate a covalent inhibitor from a reversible one. A true covalent inhibitor will show increasing percentage of inhibition over time as more enzyme molecules become covalently modified.
Objective: To determine if the inhibitory effect of the compound increases with pre-incubation time.
Materials:
-
Target enzyme
-
Substrate for the enzyme (preferably fluorogenic or chromogenic)
-
Assay buffer (optimized for enzyme activity and stability)
-
This compound (or analog) stock solution in DMSO
-
384-well assay plates (low-volume, black for fluorescence)
-
Plate reader
Methodology:
-
Enzyme Preparation: Prepare a 2X working solution of the target enzyme in assay buffer.
-
Inhibitor Preparation: Prepare a series of 4X inhibitor concentrations by serial dilution from the DMSO stock into assay buffer. Include a vehicle control (DMSO only).
-
Pre-incubation:
-
In the assay plate, add 5 µL of 4X inhibitor solution (or vehicle) to designated wells.
-
Add 5 µL of assay buffer to all wells.
-
Initiate the reaction by adding 10 µL of 2X enzyme solution to start the pre-incubation. The final inhibitor concentration is now 1X and the enzyme is at 1X.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes). The "0-minute" time point should be prepared by adding the substrate immediately.
-
-
Substrate Addition: At the end of each pre-incubation period, add 5 µL of a 4X substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Read: Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence intensity) every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the kinetic read.
-
Normalize the rates to the vehicle control to determine the percent inhibition at each pre-incubation time point.
-
Plot percent inhibition versus pre-incubation time for each inhibitor concentration. A time-dependent increase in inhibition is indicative of covalent modification.
-
Protocol 1.2: Glutathione (GSH) Reactivity Assay
A good covalent inhibitor should be selective for its target and not overly reactive with other biological nucleophiles. This assay assesses the intrinsic reactivity of the compound with glutathione, a ubiquitous intracellular thiol. Compounds that are highly reactive with GSH may have a higher risk of off-target effects.[7]
Objective: To measure the rate of reaction between the test compound and glutathione.
Materials:
-
This compound (or analog)
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
LC-MS system
Methodology:
-
Reaction Setup:
-
Prepare a 1 mM solution of the test compound in DMSO.
-
Prepare a 10 mM solution of GSH in phosphate buffer.
-
In a microfuge tube, mix 5 µL of the compound stock with 495 µL of phosphate buffer containing 1 mM GSH. The final concentrations will be 10 µM compound and 1 mM GSH.
-
-
Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 50 µL aliquot and quench the reaction by adding it to 100 µL of cold acetonitrile containing an internal standard.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to measure the peak area of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of this line is the negative of the pseudo-first-order rate constant (kobs).
-
Calculate the half-life (t1/2) of the compound using the formula: t1/2 = 0.693 / kobs.
-
Compounds with a half-life of <100 minutes are often considered to have unfavorably high reactivity.[7]
-
| Parameter | Interpretation | Typical Threshold for Progression |
| Time-Dependent Inhibition | Indicates potential covalent mechanism. | Clear increase in % inhibition with pre-incubation time. |
| GSH Half-Life (t1/2) | Measures intrinsic electrophilicity and potential for off-target reactivity. | > 100 minutes.[7] |
PART 2: Detailed Mechanistic & Kinetic Characterization
Once a compound is validated as a time-dependent inhibitor with acceptable intrinsic reactivity, the next step is to determine its kinetic parameters, KI and kinact.
Protocol 2.1: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This is a direct method to confirm that the inhibitor forms a covalent bond with the target protein.[8] It also allows for the determination of the stoichiometry of binding.
Objective: To directly observe the formation of the enzyme-inhibitor covalent adduct.
Materials:
-
Purified target enzyme
-
Test compound
-
Assay buffer
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF)
Methodology:
-
Incubation: Incubate the target enzyme (e.g., 5 µM) with an excess of the inhibitor (e.g., 25 µM) in assay buffer at a set temperature (e.g., 37°C). Include a vehicle control (enzyme + DMSO).
-
Time-Course Sampling: Take aliquots at various time points (e.g., 0, 30, 60, 180 minutes).
-
Sample Preparation: Stop the reaction by diluting the aliquot into a solution containing 0.1% formic acid.
-
LC-MS Analysis: Inject the sample onto a reverse-phase column suitable for protein separation and analyze using the mass spectrometer.
-
Data Deconvolution: Deconvolute the resulting mass spectra to determine the molecular weights of the species present. Look for a new peak corresponding to the molecular weight of the enzyme plus the molecular weight of the inhibitor.
-
Data Analysis: Quantify the peak areas of the unmodified enzyme and the enzyme-inhibitor adduct to determine the percentage of modified enzyme over time.
Protocol 2.2: Determination of kinact and KI (Kitz-Wilson Method)
This kinetic assay is the gold standard for characterizing the potency of a covalent inhibitor.[8] It involves measuring the rate of enzyme inactivation at various inhibitor concentrations.
Objective: To determine the kinetic parameters KI and kinact.
Methodology:
-
Assay Setup: This experiment is run in a continuous assay format.
-
Prepare a range of inhibitor concentrations in assay buffer.
-
In a 384-well plate, combine the enzyme, substrate, and varying concentrations of the inhibitor.
-
-
Kinetic Measurement: Immediately start reading the plate in a kinetic mode. The reaction progress curves will be non-linear, showing a decrease in reaction rate over time as the enzyme is progressively inactivated.
-
Data Analysis:
-
Fit each progress curve (product formation vs. time) to the following equation for slow-binding inhibition: [P] = (v0 / kobs) * (1 - e-kobs*t) where [P] is the product concentration at time t, v0 is the initial rate, and kobs is the observed rate of inactivation for that inhibitor concentration.
-
Plot the calculated kobs values against the inhibitor concentration [I].
-
Fit this plot to the hyperbolic equation: kobs = kinact * [I] / (KI + [I])
-
The fitted parameters will yield the maximal rate of inactivation (kinact) and the inhibition constant (KI). The overall potency can then be calculated as kinact/KI.
-
| Kinetic Parameter | Description |
| KI (Inhibition Constant) | Represents the affinity of the initial, non-covalent binding of the inhibitor to the enzyme. A lower KI indicates tighter binding. |
| kinact (Inactivation Rate Constant) | Represents the maximum rate of covalent bond formation at saturating inhibitor concentrations. |
| kinact/KI (Second-Order Rate Constant) | The overall measure of inhibitor efficiency, combining both binding and reactivity. |
PART 3: Cellular Confirmation of Target Engagement
The final step is to confirm that the inhibitor engages its intended target in a cellular context.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Objective: To confirm target engagement in a cellular environment by observing a thermal stabilization of the target protein.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
PBS and lysis buffer
-
Instrumentation for heat shocking samples (e.g., PCR thermocycler)
-
Instrumentation for protein detection (e.g., Western blot apparatus or Simple Western™)
Methodology:
-
Compound Treatment: Treat intact cells with the test compound at various concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Alternatively, the experiment can be performed on cell lysates.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Separation of Soluble and Precipitated Protein: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of target protein remaining using Western blot or another quantitative protein detection method.
-
Data Analysis:
-
For each treatment group, plot the amount of soluble target protein versus temperature.
-
The curve for cells treated with a binding compound will show a shift to the right, indicating a higher melting temperature (Tm) and thus, stabilization of the target protein. This confirms target engagement.
-
Conclusion
This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of targeted covalent inhibitors. The iodinated pyrazole core provides a robust platform for synthetic elaboration, while the propanamide side chain offers the potential for covalent modification of protein targets. The successful development of assays for this and related molecules hinges on a thorough understanding of the principles of time-dependent, covalent inhibition. By following the systematic workflow and detailed protocols outlined in these application notes—from initial time-dependence and reactivity screening to in-depth kinetic characterization and cellular target validation—researchers can confidently and efficiently advance their drug discovery programs.
References
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from BioAscent Website. [Link]
-
Schwartz, K. J., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]
-
Potjewyd, F., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Keeley, A., et al. (2025). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. ResearchGate. [Link]
-
Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from Domainex Website. [Link]
-
Yilmaz, I., et al. (2025). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. PubMed. [Link]
-
Kharl, K., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]
-
Kumar, D., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
Ceruso, M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. [Link]
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
-
Gökçe, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
de Oliveira, R. B., et al. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Institutes of Health. [Link]
-
Singh, A., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Nagle, A. S., et al. (2014). Pyrazoleamide compounds are potent antimalarials that target Na+ homeostasis in intraerythrocytic Plasmodium falciparum. PubMed Central. [Link]
-
Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. [Link]
-
Yurttaş, L., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. [Link]
-
da Silva, L. M., et al. (n.d.). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed. [Link]
-
Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. labshake.com [labshake.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: The Therapeutic Potential of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
An in-depth guide to the in vivo evaluation of 2-(4-iodo-1H-pyrazol-1-yl)propanamide, a novel investigational agent, is presented herein. This document provides a comprehensive framework for researchers, scientists, and drug development professionals, outlining detailed protocols and the scientific rationale for its preclinical assessment as a potential therapeutic candidate.
This compound, hereafter designated as PYR-141P, is a novel small molecule featuring a pyrazole scaffold. The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The unique physicochemical properties of the pyrazole ring can enhance pharmacokinetic profiles and facilitate strong interactions with biological targets.[1]
While the precise mechanism of action for PYR-141P is under investigation, preliminary in vitro data and structural analogy to known kinase inhibitors suggest its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. This document outlines the essential in vivo studies to validate this hypothesis and evaluate the therapeutic potential of PYR-141P.
PART 1: Preclinical Formulation Development for In Vivo Administration
A significant hurdle for many pyrazole-based compounds is their poor aqueous solubility, which can impede in vivo administration and lead to suboptimal bioavailability.[3] Therefore, the development of a suitable formulation is a critical first step.
Rationale for Vehicle Selection
The goal is to create a formulation that is stable, non-toxic, and capable of maintaining PYR-141P in solution for administration. A multi-component vehicle system is often required. Common components include:
-
Solubilizing Agents: Dimethyl sulfoxide (DMSO) is a powerful solvent but should be used at low final concentrations (typically ≤10%) due to potential toxicity.
-
Co-solvents: Polyethylene glycol 400 (PEG400) and propylene glycol (PG) are frequently used to improve solubility.
-
Surfactants: Tween-80 or Cremophor EL can be used to create stable emulsions or micellar solutions.
-
Aqueous Phase: Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W) is used as the final diluent.
Protocol 1.1: Preparation of a Vehicle for Oral (p.o.) or Intraperitoneal (i.p.) Administration
-
In a sterile conical tube, weigh the required amount of PYR-141P.
-
Add a minimal volume of DMSO (e.g., 5-10% of the final volume) and vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication can be applied to aid dissolution.[3]
-
Sequentially add PEG400 (e.g., 40% of the final volume) and Tween-80 (e.g., 5% of the final volume), vortexing after each addition to ensure homogeneity.
-
Slowly add sterile saline to reach the final desired volume while vortexing.
-
Visually inspect the final formulation for clarity and any signs of precipitation before administration.
| Component | Example Formulation (Volume %) | Purpose |
| DMSO | 5-10% | Primary Solubilizer |
| PEG400 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Sterile Saline | 45-50% | Aqueous Vehicle |
Table 1: Example formulation for PYR-141P. The exact ratios should be optimized based on solubility and stability studies.
PART 2: In Vivo Efficacy Evaluation in a Human Tumor Xenograft Model
The subcutaneous xenograft model is a foundational tool in preclinical oncology for assessing the antitumor activity of a novel agent.[4] This model involves implanting human cancer cells into immunodeficient mice.
Ethical Considerations
All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare, such as those from the NC3Rs (Replacement, Reduction, and Refinement).[5][6] Key principles include using the minimum number of animals required for statistical significance, refining procedures to minimize suffering, and establishing clear humane endpoints.[5][7]
Protocol 2.1: Subcutaneous Xenograft Study
-
Animal Model Selection: Athymic nude mice (e.g., NU/NU) or NSG mice (6-8 weeks old, female) are commonly used.[8]
-
Cell Line and Implantation:
-
Select a human cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., HCT-116 colorectal carcinoma).
-
Harvest cells during the logarithmic growth phase.[4]
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to improve tumor take and growth.
-
Inject approximately 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[8][9]
-
-
Tumor Growth and Randomization:
-
Dosing and Administration:
-
Monitoring and Endpoints:
-
Data Analysis:
-
Calculate the Treatment-to-Control (T/C) ratio to assess efficacy.
-
Determine the percent Tumor Growth Inhibition (%TGI).[13]
-
Caption: Workflow for an in vivo xenograft efficacy study.
PART 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
PK studies measure how the body processes a drug (Absorption, Distribution, Metabolism, and Excretion - ADME), while PD studies assess the drug's effect on its target.[14] These are often conducted in parallel with efficacy studies using satellite animal groups to avoid impacting the primary tumor growth measurements.
Protocol 3.1: Pharmacokinetic (PK) Study
-
Animal Model and Dosing: Use non-tumor-bearing mice of the same strain as the efficacy study (e.g., BALB/c nude).[15][16] Administer a single dose of PYR-141P via the intended clinical route (e.g., oral) and a parallel group via intravenous (i.v.) administration to determine bioavailability.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[14][16]
-
Sample Processing and Analysis:
-
Process blood to plasma and store at -80°C.
-
Quantify the concentration of PYR-141P in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis: Calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve (total drug exposure).
-
t½: Half-life.
-
Protocol 3.2: Pharmacodynamic (PD) Biomarker Study
-
Hypothesized Mechanism: PYR-141P is hypothesized to inhibit the PI3K/Akt/mTOR pathway. Therefore, PD biomarkers should be key phosphorylated proteins within this cascade.
-
Study Design: Use tumor-bearing mice from the efficacy study or a dedicated satellite group. Administer a single dose of PYR-141P.
-
Tissue Collection: Euthanize mice at various time points post-dose (e.g., 2, 8, and 24 hours) and excise tumors. Flash-freeze tumors in liquid nitrogen or fix in formalin.
-
Biomarker Analysis:
-
Data Interpretation: A significant decrease in the ratio of phosphorylated to total protein (e.g., p-Akt/Akt) following treatment would provide evidence of target engagement.[19]
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by PYR-141P.
PART 4: Preliminary Toxicology Assessment
Concurrent with efficacy studies, a preliminary assessment of toxicity is essential to establish a safety profile.[20][21]
Protocol 4.1: In-Life Toxicology Monitoring
-
Clinical Observations: Conduct daily cage-side observations for any signs of toxicity, such as changes in posture, activity, or grooming.
-
Body Weight: Measure and record the body weight of each animal at least three times per week. A sustained body weight loss of more than 15-20% is a common indicator of toxicity and a humane endpoint.[22]
-
Gross Necropsy: At the end of the study, perform a gross necropsy on all animals. Examine major organs (liver, spleen, kidneys, lungs, heart) for any visible abnormalities in size, color, or texture.
| Parameter | Frequency | Purpose |
| Clinical Signs | Daily | Assess overall health and well-being |
| Body Weight | 3x / week | Monitor for systemic toxicity |
| Tumor Volume | 2-3x / week | Evaluate anti-tumor efficacy |
| Gross Necropsy | End of Study | Identify potential organ-specific toxicities |
Table 2: Summary of Monitoring Parameters for In Vivo Studies.
Caption: Integrated design for PK/PD analysis alongside an efficacy study.
Conclusion
This document provides a foundational guide for the in vivo evaluation of this compound (PYR-141P). By systematically conducting formulation, efficacy, pharmacokinetic, pharmacodynamic, and toxicology studies, researchers can build a comprehensive preclinical data package. This integrated approach is essential for validating the therapeutic hypothesis, understanding the drug's behavior in a biological system, and making informed decisions about its potential for clinical development.
References
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Available at: [Link]
-
InterBioTox. (n.d.). In vivo Toxicology. Available at: [Link]
-
Diegmiller, R., et al. (2022). Growth-rate model predicts in vivo tumor response from in vitro data. CPT: Pharmacometrics & Systems Pharmacology, 11(9), 1183–1193. Available at: [Link]
-
Di, L., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(12), 1294-1301. Available at: [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555–1577. Available at: [Link]
-
Norecopa. (n.d.). Guidelines for the use of animals in cancer research. Available at: [Link]
-
Bio-protocol. (2025). The in vivo xenograft tumor models. Available at: [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Available at: [Link]
-
Dutch Cancer Institute. (n.d.). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]
-
ResearchGate. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Available at: [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Available at: [Link]
-
Hothorn, L. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Journal of Biopharmaceutical Statistics, 16(3), 337-348. Available at: [Link]
-
Diegmiller, R., et al. (2022). Growth-rate model predicts in vivo tumor response from in vitro data. CPT: Pharmacometrics & Systems Pharmacology, 11(9), 1183–1193. Available at: [Link]
-
ResearchGate. (2010). Guidelines for the welfare and use of animals in cancer research. Available at: [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Available at: [Link]
-
Cancer Research UK. (n.d.). Use of animals in research policy. Available at: [Link]
-
Ubezio, P. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Cancer Management and Research, 11, 8435–8445. Available at: [https://www.dovepress.com/beyond-the-tc-ratio-old-and-new-anticancer-activity-scores-in-vivo-peer-reviewed-fulltext-article-CMAR]([Link] anticancer-activity-scores-in-vivo-peer-reviewed-fulltext-article-CMAR)
-
Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Available at: [Link]
-
Csenkey, I., et al. (2018). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Molecules, 23(11), 2919. Available at: [Link]
-
Liu, D., et al. (2005). A novel in vivo pharmacodynamic model for cell cycle targeted cancer therapeutics. Cancer Research, 65(9_Supplement), 968–969. Available at: [Link]
-
National Cancer Institute. (n.d.). Clinical Pharmacodynamic Biomarker Assays. Available at: [Link]
-
Kinders, R. J., et al. (2012). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research, 18(12), 3249–3261. Available at: [Link]
-
Li, B., et al. (2024). Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. Gut Microbes, 16(1), 2321481. Available at: [Link]
-
Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(19), e3025. Available at: [Link]
-
Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Available at: [Link]
-
National Cancer Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
-
Dancey, J. E., & Rowland, M. (2011). Pharmacodynamic Modelling of Biomarker Data in Oncology. Current drug metabolism, 12(10), 964–972. Available at: [Link]
-
Scher, B., et al. (2015). Preparation, In Vivo Administration, Dose-Limiting Toxicities, and Antineoplastic Activity of Cytochalasin B. Neoplasia, 17(8), 657–668. Available at: [Link]
-
Sostare, J., et al. (2018). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS journal, 20(2), 43. Available at: [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7334. Available at: [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783–803. Available at: [Link]
-
Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2530. Available at: [Link]
-
ResearchGate. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rug.nl [rug.nl]
- 13. repo.uni-hannover.de [repo.uni-hannover.de]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 18. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.biobide.com [blog.biobide.com]
- 21. In vivo Toxicology | InterBioTox [interbiotox.com]
- 22. dctd.cancer.gov [dctd.cancer.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
An in-depth analysis of the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide reveals several potential challenges that researchers may encounter. This technical support guide provides a comprehensive overview of common side reactions, troubleshooting strategies, and frequently asked questions to facilitate a successful synthesis.
Technical Support Center: Synthesis of this compound
This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and our experience in troubleshooting complex syntheses.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low yield of the desired N1-alkylated pyrazole isomer.
-
Potential Cause: One of the most common challenges in the N-alkylation of pyrazoles is the formation of a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the solvent, the base, and the reaction temperature. Bulky electrophiles and polar aprotic solvents tend to favor the formation of the N1 isomer.
-
Solution:
-
Solvent Selection: Employ a polar aprotic solvent such as DMF or acetonitrile. These solvents can help to favor the formation of the N1 isomer.
-
Base Selection: Use a milder base like potassium carbonate (K2CO3) instead of stronger bases like sodium hydride (NaH). Stronger bases can lead to the formation of a higher proportion of the N2 isomer.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is a good starting point.
-
Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel.
-
Issue 2: Presence of di-iodinated pyrazole byproduct.
-
Potential Cause: Over-iodination of the pyrazole ring can occur if the reaction conditions are too harsh or if an excess of the iodinating agent is used. The 3 and 5 positions of the pyrazole ring are also susceptible to electrophilic substitution.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0 to 1.1 equivalents of the iodinating agent.
-
Reaction Conditions: Perform the iodination at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
-
Choice of Iodinating Agent: Use a milder iodinating agent such as N-iodosuccinimide (NIS) instead of more reactive agents like iodine monochloride (ICl).
-
Issue 3: Incomplete amide bond formation.
-
Potential Cause: The formation of the amide bond from a carboxylic acid and an amine requires an activating agent. Incomplete reactions can result from insufficient activation, steric hindrance, or deactivation of the coupling reagents.
-
Solution:
-
Coupling Reagents: Use a reliable coupling reagent system such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time, typically monitored by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) may be beneficial.
-
Purity of Starting Materials: Ensure that the starting carboxylic acid and amine are pure and dry, as impurities can interfere with the coupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common synthetic approach involves a multi-step process:
-
N-alkylation: Reaction of 4-iodopyrazole with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) in the presence of a base to form ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid, 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid.
-
Amide Formation: Coupling of the carboxylic acid with ammonia or an ammonia equivalent to yield the final product.
Q2: How can I confirm the regiochemistry of the N-alkylation?
A2: The most definitive method for determining the position of alkylation is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can show correlations between the protons of the alkyl group and the carbons or protons of the pyrazole ring, respectively, allowing for unambiguous assignment of the N1 or N2 isomer.
Q3: What are the best practices for purifying the final compound?
A3: Purification of this compound will likely involve a combination of techniques:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: On silica gel, using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a standard method for purifying compounds of this type.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
Visualizing the Synthetic Pathway and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key steps and decision points.
Caption: Troubleshooting decision tree for the synthesis.
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for the key reaction steps. These are general guidelines and may require optimization for specific laboratory setups.
| Step | Parameter | Recommended Condition | Notes |
| N-Alkylation | Solvent | DMF or Acetonitrile | Polar aprotic solvents favor N1 alkylation. |
| Base | K2CO3 | A mild base to minimize N2 isomer formation. | |
| Temperature | 25-60 °C | Monitor reaction progress by TLC or LC-MS. | |
| Iodination | Reagent | N-Iodosuccinimide (NIS) | A mild and selective iodinating agent. |
| Stoichiometry | 1.0 - 1.1 equivalents | To avoid di-iodination. | |
| Temperature | 0 °C to 25 °C | For improved selectivity. | |
| Amide Formation | Coupling System | HATU / DIPEA | An efficient system for amide bond formation. |
| Solvent | DMF or CH2Cl2 | Common solvents for peptide coupling reactions. | |
| Temperature | 25 °C | Gentle heating may be required for sluggish reactions. |
References
- N-Alkylation of Pyrazoles: Comprehensive Organic Transformations, Larock, R. C. (VCH, 1999).
-
Modern Amide Bond Formation: Chemical Reviews, 2011, 111 (5), pp 3601–3740. A comprehensive review of modern amide bond forming reactions. [Link]
-
Regioselective N-Alkylation of Pyrazoles: The Journal of Organic Chemistry, 2005, 70 (17), pp 6970–6973. This paper discusses the factors influencing the regioselectivity of pyrazole alkylation. [Link]
Technical Support Center: Strategies for Enhancing the Solubility of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-iodo-1H-pyrazol-1-yl)propanamide. Poor aqueous solubility is a common hurdle for novel chemical entities, particularly for heterocyclic compounds like pyrazole derivatives, which can limit their therapeutic potential and complicate in vitro and in vivo studies.[1][2] This document provides a structured, problem-solving approach to systematically evaluate and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) & Compound Profile
This section addresses initial questions regarding the physicochemical properties of this compound that are critical for designing a solubility enhancement strategy.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The molecule's structure presents a classic dichotomy of hydrophilic and hydrophobic regions.
-
Hydrophobic Core: The 4-iodo-1H-pyrazole ring is the primary contributor to the molecule's low aqueous solubility. The iodine atom significantly increases the molecular weight and lipophilicity. The flat, rigid pyrazole ring structure can facilitate efficient packing in a crystal lattice, which requires substantial energy to overcome during dissolution.[2]
-
Hydrophilic Group: The propanamide side chain (-CH(CH₃)C(=O)NH₂) offers some potential for hydrogen bonding with water through its amide group. However, this localized polarity is often insufficient to counteract the hydrophobicity of the larger iodinated pyrazole core.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
A2: While experimental data is required for definitive classification, based on its structure, this compound is likely a BCS Class II or BCS Class IV compound.[3][4]
-
BCS Class II: Low Solubility, High Permeability.
-
BCS Class IV: Low Solubility, Low Permeability. In either case, its poor aqueous solubility is the primary barrier to absorption and bioavailability, making solubility enhancement a critical step in its development.[3]
Q3: What common laboratory solvents should be used for initial stock solution preparation and analysis?
A3: For analytical purposes (e.g., HPLC, NMR), where complete dissolution is required, polar aprotic solvents are recommended. Pyrazole and its derivatives generally show good solubility in these organic solvents.[5][6]
-
Primary Recommendations: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Secondary Recommendations: Ethanol, Methanol, Acetonitrile.[5] It is crucial to prepare a concentrated stock in a suitable organic solvent before making serial dilutions into aqueous media for experiments.
Part 2: Troubleshooting & Optimization: A Step-by-Step Guide to Solubility Enhancement
This section details the most effective strategies for improving the aqueous solubility of this compound, ranging from simple adjustments to advanced formulation techniques. Each strategy includes an explanation of the underlying mechanism, a troubleshooting guide, and a detailed experimental protocol.
Strategy 1: pH Adjustment
Mechanism: This technique leverages the ionization of a molecule to increase its solubility in water.[7] For a weakly basic compound, lowering the pH will protonate the molecule, creating a more soluble cationic salt. For a weakly acidic compound, increasing the pH will deprotonate it, forming a more soluble anionic salt.[7][8] The pyrazole ring contains nitrogen atoms that can be protonated under acidic conditions (pKa of pyrazole is ~2.5), making this a viable initial strategy.
Troubleshooting Guide
-
Q: How do I determine if pH adjustment will work?
-
A: You must perform a pH-solubility profile. This experiment measures the compound's solubility across a wide pH range (e.g., pH 1 to 10). A significant increase in solubility at low pH values would indicate that this method is promising.
-
-
Q: The solubility only improves at a very low pH (e.g., < pH 3). Is this useful?
-
A: It can be. While not always physiologically relevant for oral formulations on its own, it confirms the compound's ionizability. This information is crucial for salt formation strategies and can be used to create a microenvironment of desired pH within a solid dosage form by including acidifying excipients.[9]
-
-
Q: Can I combine pH adjustment with other methods?
-
A: Absolutely. Combining pH adjustment with co-solvents or cyclodextrins is a powerful synergistic approach.[]
-
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 6-8, borate for pH 9-10).
-
Incubation: Add an excess amount of this compound to a vial containing each buffer. Ensure solid material is visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples (using a syringe filter, e.g., 0.22 µm PVDF) to separate the undissolved solid.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each sample.
Strategy 2: Co-solvency
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[11][12] This makes the aqueous environment more favorable for dissolving hydrophobic or non-polar compounds by reducing the energy required to create a cavity for the solute molecule.[13]
Troubleshooting Guide
-
Q: Which co-solvent should I choose?
-
A: The choice depends on the application. For in vitro screening, DMSO and ethanol are common. For formulations intended for in vivo use, biocompatible solvents are required. See the table below for guidance.
-
-
Q: My compound precipitates when I dilute the co-solvent mixture into an aqueous buffer. What can I do?
-
A: This is a common issue. It indicates that the drug concentration exceeds its solubility limit in the final, more aqueous medium. To mitigate this, you can:
-
Decrease the initial drug concentration in the co-solvent stock.
-
Increase the percentage of co-solvent in the final mixture, if the experimental system allows.
-
Incorporate a surfactant or cyclodextrin to stabilize the compound upon dilution.
-
-
Table 1: Common Pharmaceutical Co-solvents
| Co-solvent | Typical Concentration Range | Key Properties & Applications |
| Ethanol | 5-40% | Good solubilizer; widely used in oral and parenteral formulations.[12] |
| Propylene Glycol (PG) | 10-60% | High viscosity; excellent for oral, topical, and parenteral use.[12] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity; common in oral and parenteral formulations.[11][14] |
| Glycerol | 5-30% | Viscous and biocompatible; often used in oral solutions.[11] |
| Dimethyl Sulfoxide (DMSO) | <10% (in vitro) | Excellent solubilizer but used cautiously in vivo due to toxicity concerns. |
Experimental Protocol: Co-solvent Screening
-
Stock Preparation: Prepare a high-concentration stock solution of the compound in a strong organic solvent (e.g., 50 mg/mL in DMSO).
-
Solvent Systems: In separate vials, prepare various mixtures of a co-solvent with your primary aqueous buffer (e.g., 10%, 20%, 30%, 40%, 50% Ethanol in PBS).
-
Spiking: Add a small, fixed volume of the compound stock solution to each co-solvent system.
-
Observation & Equilibration: Vortex each vial and visually inspect for precipitation immediately and after an equilibration period (e.g., 2-24 hours) at a controlled temperature.
-
Quantification (Optional): If no precipitation is observed, you can determine the maximum solubility by adding excess compound, equilibrating, and quantifying as described in the pH-solubility protocol.
Diagram: Co-solvency Workflow
A typical workflow for evaluating co-solvents.
Strategy 3: Cyclodextrin Complexation
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like our compound, within this cavity, forming a water-soluble "inclusion complex."[17] This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility.[18][19]
Troubleshooting Guide
-
Q: Which cyclodextrin should I use?
-
A: The choice depends on the size and shape of the guest molecule. For many small molecules, β-cyclodextrin and its more soluble derivatives, Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , are the most effective and widely used.[15][18] HP-β-CD is often a good starting point due to its high aqueous solubility and low toxicity.
-
-
Q: How do I know if a complex is forming?
-
A: A phase solubility study is the gold standard. A linear or non-linear increase in the drug's solubility with increasing CD concentration indicates complex formation. The shape of the curve can provide insights into the stoichiometry of the complex.
-
-
Q: Can too much cyclodextrin be a problem?
-
A: Yes. While it increases solubility, very high concentrations of CD can sometimes reduce a drug's efficacy by slowing its release from the complex to cross biological membranes.[16] It's important to use the lowest concentration that achieves the desired solubility.
-
Experimental Protocol: Phase Solubility Study (Higuchi and Connors Method)
-
CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0, 5, 10, 20, 40, 80 mM HP-β-CD).
-
Incubation: Add an excess amount of this compound to each CD solution.
-
Equilibration: Agitate the vials at a constant temperature for 48-72 hours until equilibrium is reached.
-
Separation & Quantification: Centrifuge or filter the samples and quantify the concentration of the dissolved compound in the supernatant via HPLC-UV.
-
Analysis: Plot the solubility of the compound (Y-axis) against the cyclodextrin concentration (X-axis).
Diagram: Cyclodextrin Inclusion Complex
Encapsulation of a drug within a cyclodextrin cavity.
Strategy 4: Amorphous Solid Dispersions
Mechanism: Crystalline solids have a highly ordered, stable structure (crystal lattice) that requires significant energy to break apart for dissolution. An amorphous solid, by contrast, lacks this long-range order and exists in a higher energy state.[4] A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[20][21] This formulation prevents the drug from crystallizing, keeping it in a more readily dissolvable amorphous form.[22]
Troubleshooting Guide
-
Q: Which polymer carrier should I choose?
-
A: Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. The best choice depends on drug-polymer miscibility and the desired release profile.
-
-
Q: How do I prepare a solid dispersion in the lab?
-
Q: How can I confirm that my drug is amorphous in the solid dispersion?
-
A: Characterization is essential. Use techniques like Differential Scanning Calorimetry (DSC) to look for the absence of a sharp melting peak for the drug, and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline diffraction peaks.
-
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Dissolution: Dissolve a specific ratio of the compound and a polymer carrier (e.g., 1:4 drug-to-PVP K30 by weight) in a suitable common solvent (e.g., methanol or acetone).
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Place the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask, then gently grind and sieve it to obtain a uniform powder.
-
Characterization: Analyze the powder using DSC and PXRD to confirm its amorphous nature.
-
Dissolution Testing: Perform a dissolution test by adding the solid dispersion powder to an aqueous buffer and measuring the drug concentration over time, comparing it to the dissolution of the pure crystalline drug.
Diagram: Solid Dispersion (Solvent Evaporation) Workflow
A lab-scale process for creating an amorphous solid dispersion.
Part 3: Summary & Strategic Selection
Choosing the right approach depends on the intended application, the required solubility increase, and the development stage.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Pros | Cons | Best For... |
| pH Adjustment | Simple, cost-effective, easy to implement.[] | Only works for ionizable drugs; may not be physiologically tolerable. | Early screening; compounds with suitable pKa. |
| Co-solvency | Effective for large solubility increases; straightforward to prepare. | Potential for drug precipitation upon dilution; toxicity of some solvents. | In vitro assays; liquid formulations. |
| Surfactants | Good for stabilizing formulations; can form micelles.[24] | Can have toxicity concerns; may interfere with some biological assays. | Formulations requiring stabilization (e.g., emulsions). |
| Cyclodextrins | Low toxicity; forms stable, soluble complexes; widely used.[15][19] | Can be expensive; may alter drug release kinetics. | Oral and parenteral formulations; when moderate solubility increase is needed. |
| Solid Dispersions | Can provide very large increases in solubility and dissolution rate.[20][23] | Complex to prepare and characterize; potential for physical instability (recrystallization). | Solid oral dosage forms (tablets, capsules) for BCS II/IV drugs. |
References
-
Jadhav, P., et al. (2019). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. ResearchGate. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC). [Link]
-
Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
Patel, B. B., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Wikipedia. Cosolvent. Wikipedia. [Link]
-
Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Sharma, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharmaceuticals. [Link]
-
Kadu, P. J., et al. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
-
Creative Biolabs. API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Creative Biolabs. [Link]
-
Kumar, V., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Singh, M., et al. (2007). Cyclodextrins in delivery systems: Applications. National Center for Biotechnology Information (PMC). [Link]
-
Almalki, A. H., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
Wikipedia. (2024). Cosolvent. Wikipedia. [Link]
-
Al-Ghananeem, A. M. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Sciences. [Link]
-
Kumar, L., & Pathak, N. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Solubility of Things. Pyrazole. Solubility of Things. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
MDPI. Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. MDPI. [Link]
-
Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Sharma, D., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
IGI Global. (2026). pH adjustment: Significance and symbolism. IGI Global. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Rhoads, M. M., et al. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. [Link]
-
Singh, G., et al. (2021). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. International Journal for Innovative Research in Multidisciplinary Field. [Link]
-
Ayurlog. (2024). Physiochemical assessment of pharmaceutical salt forms. Ayurlog. [Link]
-
Tran, T. H., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information (PMC). [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
-
CD Formulation. Insoluble Salt Technology for Drug Physicochemical Improvement. CD Formulation. [Link]
-
ResearchGate. (2019). Chemical structure of the selected pyrazole derivatives. ResearchGate. [Link]
-
Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
Sources
- 1. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. agnopharma.com [agnopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. japsonline.com [japsonline.com]
- 23. japer.in [japer.in]
- 24. jocpr.com [jocpr.com]
Technical Support Center: Stability of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Introduction
Welcome to the technical support guide for 2-(4-iodo-1H-pyrazol-1-yl)propanamide. This document is designed for researchers, chemists, and formulation scientists who are working with this compound and require a deeper understanding of its stability profile in various solvents. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation development, and ultimately, its safety and efficacy.[1][2] This guide provides a series of frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to empower you to assess the stability of this molecule in your own laboratory settings. Our approach is grounded in the principles of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, to predict and understand the degradation pathways of the molecule.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is understanding the solvent stability of this compound crucial?
Understanding the stability of this compound in different solvents is paramount for several reasons:
-
Formulation Development: Selecting a suitable solvent system is the first step in developing a stable liquid dosage form. Knowledge of degradation helps in choosing excipients that do not accelerate decomposition.[1]
-
Analytical Method Development: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate the intact API from all potential degradation products.[4][5] Forced degradation studies are essential for developing and validating such methods.[3]
-
Process Chemistry: During synthesis and purification, the compound is exposed to various solvents. Understanding its stability in these media prevents yield loss and the formation of process-related impurities.
-
Storage and Handling: This information dictates the appropriate storage conditions for stock solutions and experimental samples to ensure their integrity over time.[1]
Q2: What are the most likely degradation pathways for this molecule in solution?
Based on the chemical structure of this compound, we can anticipate several potential degradation pathways:
-
Hydrolysis: The propanamide functional group is an amide, which is susceptible to hydrolysis under both acidic and basic conditions. This would cleave the amide bond to form 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid and ammonia.
-
Dehalogenation: The carbon-iodine (C-I) bond on the pyrazole ring can be labile, particularly under photolytic (light-induced) or certain reductive conditions. This would result in the formation of 2-(1H-pyrazol-1-yl)propanamide. The pyrazole nucleus itself is a well-established pharmacophore, and substitutions on the ring are key to its activity.[6]
-
Oxidative Degradation: The pyrazole ring and other parts of the molecule could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative adducts, especially in the presence of oxidizing agents or dissolved oxygen.
Q3: What is a "forced degradation study" and how does it apply here?
A forced degradation study involves intentionally subjecting a drug substance to stress conditions that are more severe than accelerated stability testing.[2][3] The goal is not to determine shelf-life but to identify the likely degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1][3] For this compound, a typical forced degradation study would involve exposing solutions to heat, acid, base, an oxidizing agent, and light, as per ICH guidelines.[1]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments.
| Problem Encountered | Probable Cause | Recommended Action & Explanation |
| Rapid loss of parent compound peak in acidic or basic solutions (e.g., pH < 3 or pH > 9). | Amide Hydrolysis. | The amide bond is likely being cleaved. Confirm this by looking for a new, more polar peak in your HPLC chromatogram corresponding to the resulting carboxylic acid. To mitigate, work with solutions buffered closer to neutral pH (6-8). |
| Appearance of a new, less retained peak in the HPLC after leaving the solution on the benchtop. | Photodegradation. | The C-I bond is potentially photolabile. Protect your solutions from light using amber vials or by covering them with aluminum foil. Run a control experiment where one sample is exposed to light and another is kept in the dark to confirm. |
| Multiple, poorly resolved peaks appear after adding hydrogen peroxide. | Oxidative Degradation. | The molecule is degrading into several oxidative products. This confirms its sensitivity to oxidation. Ensure your solvents are degassed and consider adding an antioxidant like sodium metabisulfite if compatible with your downstream application. |
| Inconsistent results between experiments. | Solubility Issues or Uncontrolled Conditions. | Ensure the compound is fully dissolved in the chosen solvent. Use a validated analytical method with system suitability checks.[7] Control experimental parameters tightly (temperature, pH, light exposure). |
| Mass balance is less than 95% (the loss of parent compound does not equal the gain in degradant peaks). | Formation of Non-UV Active or Insoluble Degradants. | Some degradation products may not have a chromophore and are thus invisible to UV detection. Alternatively, they may have precipitated out of solution. Use a mass spectrometer (LC-MS) for detection or check for precipitates.[8] |
Experimental Protocols & Methodologies
Workflow for Stability Assessment
The overall process involves preparing stressed samples, analyzing them with a stability-indicating HPLC method, and interpreting the results.
Caption: A typical workflow for conducting a forced degradation study.
Protocol 1: Solubility Assessment
Objective: To determine suitable solvents for stability studies.
Materials:
-
This compound
-
Various solvents: Water, Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Phosphate Buffered Saline (PBS, pH 7.4)
-
Vortex mixer, analytical balance, vials
Procedure:
-
Weigh approximately 5 mg of the compound into separate vials.
-
Add the first solvent dropwise, vortexing between additions, until the solid is fully dissolved.
-
Record the volume of solvent required to achieve complete dissolution.
-
Calculate the approximate solubility in mg/mL.
-
Visually inspect the solutions after 24 hours for any precipitation. Choose clear, stable solutions for further studies.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradants and degradation pathways under various stress conditions.
Procedure:
-
Prepare a stock solution of this compound at ~1 mg/mL in Acetonitrile.
-
For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Dilute 1 mL of stock with 1 mL of ACN:Water (1:1). Incubate at 60°C.
-
Photolytic Stress: Dilute 1 mL of stock with 1 mL of ACN:Water (1:1). Expose to a photostability chamber (ICH Q1B option) or direct sunlight, alongside a control sample wrapped in foil.
-
Control Sample: Dilute 1 mL of stock with 1 mL of ACN:Water (1:1). Keep at 4°C, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze immediately by HPLC.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the main compound from all process impurities and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm, or a Photo Diode Array (PDA) detector to assess peak purity.
-
Injection Volume: 10 µL.
Method Validation: The specificity of the method is demonstrated when all degradation product peaks are baseline-resolved from the parent compound peak in the chromatograms from the forced degradation study.[5][9]
Data Presentation & Interpretation
The results from your stability studies should be summarized to allow for easy comparison.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Solvent System | Time (hours) | % Parent Compound Remaining | % Area of Major Degradant | Observations |
| Control | ACN / H₂O | 24 | 99.8 | N/A | No significant degradation. |
| 0.1 M HCl | HCl / ACN | 8 | 85.2 | 12.5 (at RRT 0.8) | Significant degradation. |
| 0.1 M NaOH | NaOH / ACN | 2 | 45.1 | 51.3 (at RRT 0.8) | Very rapid degradation. |
| 3% H₂O₂ | H₂O₂ / ACN | 24 | 92.0 | 4.1 (at RRT 1.1) | Moderate degradation. |
| Heat (60°C) | ACN / H₂O | 24 | 98.5 | N/A | Thermally stable. |
| Light | ACN / H₂O | 24 | 96.3 | 2.1 (at RRT 0.95) | Minor photodegradation. |
| RRT = Relative Retention Time |
Potential Degradation Pathways Diagram
This diagram illustrates the hypothetical degradation products based on the molecule's structure.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pacelabs.com [pacelabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Iodination of Pyrazole Rings
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of iodinated pyrazoles. The introduction of an iodine atom onto the pyrazole scaffold is a pivotal transformation, creating versatile intermediates for cross-coupling reactions and the construction of complex molecular architectures for pharmaceutical and agrochemical applications.[1][2] This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and selecting the appropriate methodology for your specific substrate.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers embarking on pyrazole iodination.
Q1: What is the most common position for electrophilic iodination on a pyrazole ring, and what is the underlying chemical principle?
A1: The C4 position is the most common and electronically favored site for electrophilic iodination on the pyrazole ring.[2] The pyrazole nucleus is an electron-rich aromatic system. Due to the directing effects of the two nitrogen atoms and substituents typically placed at the N1 and C3/C5 positions, the C4 position generally possesses the highest electron density, making it the most nucleophilic and thus most susceptible to attack by an electrophilic iodine species (I⁺).[2]
Q2: How do substituents on the pyrazole ring influence the outcome of an iodination reaction?
A2: Substituents play a critical role in modulating the reactivity of the pyrazole ring and can dictate the success and regioselectivity of the reaction.
-
Electron-Donating Groups (EDGs): Groups like alkyls increase the nucleophilicity of the pyrazole ring, generally leading to faster reaction rates and milder required conditions.[3]
-
Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl (CF₃) or nitro (NO₂) deactivate the ring, making it less nucleophilic. These substrates often require more forceful iodinating reagents (e.g., N-Iodosuccinimide in strong acid) or alternative mechanistic pathways (e.g., lithiation-iodination) to achieve good yields.[4][5] A strong EWG at the C4 position can completely hamper iodination.
Q3: What are the primary categories of iodinating reagents used for pyrazoles?
A3: Iodinating systems for pyrazoles can be broadly categorized as follows:
-
Molecular Iodine (I₂) with an Oxidant: Since molecular iodine itself is a relatively weak electrophile, an oxidizing agent is often required to generate a more potent iodinating species in situ.[3][6] Common oxidants include hydrogen peroxide (H₂O₂), iodic acid (HIO₃), and Ceric Ammonium Nitrate (CAN).[3][7]
-
Iodine Halides: Iodine monochloride (ICl) is a highly effective reagent, particularly for 1-acyl-4-iodo-3,5-disubstituted pyrazoles.[1][8]
-
N-Iodo Reagents: N-Iodosuccinimide (NIS) is a widely used, solid, and easy-to-handle source of electrophilic iodine. Its reactivity can be significantly enhanced by the addition of a strong acid catalyst.[1][4]
-
Lithiation-Iodination: For specific regiochemical outcomes, such as C5 iodination, a directed ortho-metalation approach can be used. This involves deprotonating the desired carbon with a strong base like n-butyllithium (n-BuLi) followed by quenching the resulting anion with molecular iodine.[1][5]
Q4: Is there an environmentally friendly or "green" method for pyrazole iodination?
A4: Yes. The method utilizing molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water is considered a green and practical protocol.[3] This system is highly advantageous as it uses water as the solvent and generates water as the sole byproduct, avoiding the use of hazardous organic solvents and waste.[1][3]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the iodination of pyrazole rings.
Problem: Low or No Yield of the Desired Iodinated Product
This is the most common issue, often stemming from substrate reactivity, reagent choice, or reaction conditions.
-
Possible Cause 1: Deactivated Pyrazole Ring.
-
Diagnosis: Your pyrazole substrate contains one or more strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₂R). These groups reduce the ring's nucleophilicity, making it unreactive towards milder iodinating agents.
-
Solution:
-
Increase Reagent Electrophilicity: Switch to a more powerful iodinating system. N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) generates a highly reactive electrophilic iodine species capable of iodinating even deactivated rings.[4]
-
Change Mechanistic Pathway: For substrates like 1-aryl-3-CF₃-pyrazoles where C5 iodination is desired, electrophilic substitution is ineffective. The recommended approach is deprotonation at the C5 position with n-BuLi at low temperature (-78 °C) followed by quenching with an iodine solution.[5]
-
-
-
Possible Cause 2: Ineffective Iodinating System.
-
Diagnosis: You are using molecular iodine (I₂) without an appropriate oxidant. I₂ itself is often not electrophilic enough to react with pyrazoles, especially those that are not highly activated.[6]
-
Solution: Activate the molecular iodine by adding a suitable oxidizing agent.
-
-
Possible Cause 3: Side Reaction Consuming Starting Material.
-
Diagnosis: When using Iodine Monochloride (ICl) with 1-acylpyrazoles, you observe the formation of a deacylated pyrazole byproduct. This occurs because the reaction generates HCl, which can cleave the acyl group.[8]
-
Solution: Add a non-nucleophilic base to the reaction mixture to neutralize the HCl as it forms. Lithium carbonate (Li₂CO₃) at 2.0 equivalents is highly effective for this purpose.[1][8]
-
Problem: Poor Regioselectivity or Formation of Multiple Isomers
Controlling the position of iodination is critical for the utility of the synthetic intermediate.
-
Possible Cause: Ambiguous Directing Effects of Substituents.
-
Diagnosis: Your pyrazole has a substitution pattern that does not overwhelmingly favor one position for electrophilic attack. This can lead to a mixture of C4 and C5 iodo-isomers.
-
Solution: The choice of iodination method becomes critical for directing the regioselectivity.
-
To favor C4-Iodination: For substrates like 1-aryl-3-CF₃-pyrazoles, the CAN-mediated iodination with I₂ is highly regioselective for the C4 position.[7]
-
To achieve C5-Iodination: The only reliable method is to use a directed metalation strategy. Deprotonation with n-BuLi selectively generates the C5-lithiated species, which upon quenching with I₂ yields the 5-iodo derivative exclusively.[5]
-
Caption: Regioselectivity decision map for CF3-pyrazoles.
-
Problem: Reaction Stalls or Remains Incomplete
-
Possible Cause: Poor Solubility.
-
Diagnosis: The pyrazole starting material is not fully dissolved in the chosen solvent system, limiting its availability to react.
-
Solution:
-
Change Solvent: Select a solvent in which the starting material has better solubility. For example, while water is ideal for the green I₂/H₂O₂ method, some substrates may require a co-solvent or a switch to a solvent like acetonitrile or dichloromethane.[1]
-
Increase Temperature: Gently heating the reaction (if the reagents are stable) can improve solubility and increase the reaction rate.
-
-
-
Possible Cause: Insufficient Equivalents of Reagent.
-
Diagnosis: The reaction proceeds to a certain percentage and then stops. You may have underestimated the amount of iodinating reagent needed, especially if the substrate has other functional groups that can react.
-
Solution: Re-evaluate the stoichiometry. For the ICl method, for instance, 3.0 equivalents are recommended to drive the reaction to completion.[8] For CAN-mediated iodination, 1.3 equivalents of I₂ and 1.1 equivalents of CAN are optimal.[1][7] Always monitor the reaction by TLC or LCMS to track the consumption of the starting material.
-
Comparative Guide to Common Iodination Methods
The selection of an appropriate iodination method is paramount and depends on the substrate's electronic properties, desired regioselectivity, and scalability.
| Method | Reagents | Solvent(s) | Temp. | Typical Yield (%) | Regioselectivity | Key Advantages & Considerations |
| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room | 63 - 100% | C4 | Green Chemistry: Water is the only byproduct. Ideal for many substituted pyrazoles. Reaction times can be long (up to 72h).[1][3] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room | Up to 95% | C4 | Very effective for 1-acyl-3,5-disubstituted pyrazoles. The base (Li₂CO₃) is crucial to prevent deacylation by neutralizing HCl.[1][8] |
| N-Iodosuccinimide | NIS, Acid (e.g., H₂SO₄) | Acetonitrile, TFA | 0°C - Room | Variable | C4 | Excellent for deactivated aromatic systems. The acid catalyst is key to activating the NIS.[1][4] |
| CAN-mediated Iodination | I₂, CAN | Acetonitrile | Reflux | High | C4 | Highly regioselective method for C4-iodination of electron-deficient pyrazoles, such as 1-aryl-3-CF₃ derivatives.[1][7] |
| Lithiation-Iodination | n-BuLi, then I₂ | Anhydrous THF | -78°C to Room | High | C5 | The premier method for exclusively forming 5-iodo pyrazoles via directed metalation. Requires inert atmosphere and anhydrous conditions.[1][5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key iodination transformations.
Protocol 1: Green Iodination using Iodine/Hydrogen Peroxide[1][3]
This protocol is valued for its environmental safety and operational simplicity.
-
Setup: In a round-bottom flask, suspend the pyrazole derivative (1.0 equivalent) in water.
-
Reagent Addition: Add solid iodine (0.5 equivalents) to the suspension with vigorous stirring.
-
Oxidant Addition: Add hydrogen peroxide (30% aq. solution, 0.6 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction: Continue stirring at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Reaction times can vary significantly (1 to 72 hours) depending on the substrate's reactivity.
-
Workup: Upon completion, quench any excess iodine by adding a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the characteristic iodine color disappears.
-
Isolation: The product can often be isolated by direct filtration of the aqueous suspension, followed by washing with cold water and drying under vacuum. If the product is not a solid, extract the mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: C5-Iodination via Lithiation (n-BuLi/I₂)[1][7]
This method provides exclusive access to 5-iodo-1-aryl-3-CF₃-pyrazoles.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) and dissolve it in anhydrous tetrahydrofuran (THF, 5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: While stirring vigorously, add n-butyllithium (2.5 M in hexanes, 1.3 equivalents) dropwise. A color change is typically observed. Stir the mixture for 10-15 minutes at -78 °C to ensure complete formation of the lithium pyrazolide.
-
Iodine Quench: In a separate flask, dissolve iodine (1.4 equivalents) in anhydrous THF (3 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over several hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine) and then with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 5-iodo product.
Caption: Generalized workflow for pyrazole iodination experiments.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). BenchChem.
- Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk, 5(15), 100-104.
- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. (2025). BenchChem.
-
Reddy, P. V. N., et al. (2007). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 72(19), 7411–7414. [Link]
-
Gong, Y., et al. (2012). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 53(24), 3051-3054. [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. [Link]
-
Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). Chemistry – An Asian Journal. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. (n.d.). New Journal of Chemistry. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Advanced Synthesis & Catalysis. [Link]
-
Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). ResearchGate. [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. [Link]
-
Electrophilic iodination: a gateway to high iodine compounds and energetic materials. (n.d.). Dalton Transactions. [Link]
-
Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1968). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 90(19), 5283–5287. [Link]
-
Pyrazole iodination. (2023). Chemistry Stack Exchange. [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Welcome to the technical support guide for the purification of crude 2-(4-iodo-1H-pyrazol-1-yl)propanamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to empower you to overcome common purification challenges, ensuring the high purity required for downstream applications. The presence of unwanted chemicals, even in small amounts, can significantly impact the efficacy and safety of pharmaceutical products[1].
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter with your crude product post-synthesis.
Q1: My crude product is a persistent oil or gummy solid and fails to crystallize. What are the next steps?
Root Cause Analysis: This issue typically arises from the presence of significant amounts of impurities that act as "crystallization inhibitors." Common culprits include residual high-boiling solvents (e.g., DMF, DMSO), unreacted starting materials, or isomeric byproducts that form a eutectic mixture with your target compound.
Expert Recommendation:
-
Solvent Removal: First, ensure all volatile organic solvents have been thoroughly removed under high vacuum. For high-boiling solvents like DMF or DMSO, which are notoriously difficult to remove, an aggressive aqueous workup is the most effective strategy.[2][3] Dilute the reaction mixture with a primary extraction solvent (e.g., Ethyl Acetate, EtOAc) and wash it multiple times (5-10 times) with water and then brine.[2][4] For particularly stubborn cases, washing the organic layer with a 5% LiCl aqueous solution can be highly effective at partitioning DMF into the aqueous phase.[2][5]
-
Trituration: If the residue is still an oil, attempt trituration. This involves adding a solvent in which your desired product is poorly soluble, but the impurities are soluble (e.g., diethyl ether, hexane, or a mixture). Stir or sonicate the mixture vigorously. The goal is to "wash" the impurities away, leaving behind your product, which will hopefully solidify.
-
"Solvent Shock" Precipitation: If the product is not water-soluble, a useful technique is to dissolve the crude oil in a minimal amount of a water-miscible solvent (like acetone or isopropanol) and then add this solution dropwise into a large volume of vigorously stirring ice-cold water.[6] The rapid change in solvent polarity should force your nonpolar product to precipitate as a solid, which can then be filtered.
Q2: My NMR/LC-MS analysis shows unreacted 4-iodopyrazole. How can I efficiently remove it?
Root Cause Analysis: Incomplete alkylation is a common outcome. 4-iodopyrazole is a relatively polar starting material compared to the N-alkylated product. This difference in polarity is the key to its removal.
Expert Recommendation:
-
Aqueous Washes: If the reaction was run under basic conditions, a simple wash with a dilute acid (e.g., 1M HCl) during the workup can help. The unreacted pyrazole, being weakly basic, may show some increased solubility in the acidic aqueous phase.
-
Recrystallization: This is often the method of choice for amides.[7] 4-iodopyrazole has different solubility properties than the larger product. A well-chosen recrystallization solvent should keep the 4-iodopyrazole impurity dissolved in the cold mother liquor while your product crystallizes out. Good starting solvents to screen include isopropanol, ethyl acetate/hexane mixtures, or toluene.[8][9]
-
Flash Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the definitive solution. The more polar 4-iodopyrazole will have a lower Rf value and elute later than your desired product. A gradient of ethyl acetate in hexane is a standard mobile phase for this type of separation.[10]
Q3: I suspect I have the N1/N2 regioisomeric impurity. How can I confirm its presence and achieve separation?
Root Cause Analysis: The N-alkylation of unsymmetrically substituted pyrazoles frequently yields a mixture of N1 and N2 regioisomers.[11][12] These isomers often have very similar polarities, making them the most challenging impurity to remove.[10]
Expert Recommendation:
-
Confirmation: High-field 1H NMR is the best tool for confirmation. The chemical shifts of the pyrazole ring protons will be distinct for each isomer. A Nuclear Overhauser Effect (NOESY) experiment can definitively assign the structure by showing through-space correlation between the protons on the propanamide side chain and the protons on the pyrazole ring.
-
Separation Strategy:
-
Fractional Recrystallization: This can sometimes work if you are fortunate. It involves a painstaking process of repeated crystallizations, where each step enriches one isomer. This is often inefficient and leads to significant yield loss.
-
Preparative HPLC/Flash Chromatography: This is the most reliable method. Due to the similar polarities, a standard silica gel column may require careful optimization.[13][14]
-
Mobile Phase: Use a shallow gradient or isocratic (constant solvent mixture) elution with a solvent system that shows the best separation on an analytical TLC plate (e.g., Hexane/EtOAc, Toluene/Acetone).[10]
-
Stationary Phase: Standard silica gel is the first choice.[10] If separation is still poor, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano).
-
Dry Loading: For difficult separations, always use a dry loading technique. Dissolve the crude mixture in a strong solvent (like DCM or MeOH), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder is then carefully loaded onto the top of the column, which often leads to sharper bands and better resolution.[10]
-
-
Q4: How do I remove residual high-boiling solvents like DMF or DMSO?
Root Cause Analysis: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have high boiling points and are water-miscible, making them difficult to remove by standard rotary evaporation.[2]
Expert Recommendation: The most effective method is a thorough extractive workup.
-
Dilute & Wash: Dilute the reaction mixture with a generous amount of an organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et2O).
-
Repeated Water Washes: Wash the organic layer repeatedly (at least 5-10 times) with water. A good rule of thumb is to use 5 volumes of water for every 1 volume of DMF/DMSO in the reaction.[2][3]
-
Brine Wash: Follow the water washes with a brine (saturated NaCl solution) wash. This helps to break any emulsions and further removes water from the organic layer.[4]
-
Specialty Washes: For very stubborn cases, washing the organic layer with a 5% aqueous solution of LiCl is known to be particularly effective at removing DMF.[2][5]
Section 2: FAQs - Protocol Selection & Optimization
Q1: What is the best starting point for purification: recrystallization or chromatography?
For crystalline solids, recrystallization should always be the first method attempted.[7] It is more scalable, cost-effective, and environmentally friendly than chromatography. Chromatography should be reserved for mixtures that fail to crystallize, for separating oils, or for resolving closely related impurities like regioisomers.[7]
Q2: How do I choose the best solvent system for recrystallization?
The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold. The impurities, ideally, should remain soluble at cold temperatures.
Screening Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (0.5 mL) from the table below, covering a range of polarities.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating, you have a potential candidate.
-
Cool the dissolved solutions to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent.
-
If no single solvent works, try solvent pairs (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water or hexane dropwise until cloudy, then heat to clarify and cool).
| Solvent System | Polarity | Boiling Point (°C) | Common Use Cases |
| Water | Very High | 100 | Salts, highly polar amides[8] |
| Ethanol/Water | High | ~78-100 | General purpose for moderately polar compounds |
| Ethanol or Isopropanol | High | 78 / 82 | General purpose, good for amides[15] |
| Acetonitrile | Medium-High | 82 | Often gives excellent crystals for amides[7] |
| Ethyl Acetate (EtOAc) | Medium | 77 | General purpose ester, good solvent |
| Toluene | Low | 111 | Aromatic compounds[8] |
| Ethyl Acetate / Hexane | Medium to Low | Variable | Excellent for adjusting polarity |
| Hexane | Very Low | 69 | Nonpolar compounds, hydrocarbons[8] |
Q3: What are the recommended analytical techniques for assessing purity?
A combination of techniques is essential for a complete purity assessment.[1][16]
-
Thin Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and choosing a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting and quantifying even minor impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your main product and helps identify the structure of any significant impurities.[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can be coupled with LC (LC-MS) to identify the molecular weights of impurities as they elute from the column.[17][18]
Section 3: Visual Guides & Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying your crude this compound.
Caption: Decision workflow for purification.
References
-
University of Rochester, Department of Chemistry. Workup: DMF or DMSO. Available from: [Link]
-
University of Rochester, Department of Chemistry. Remove Sticky Reagents. Available from: [Link]
-
YouTube. Lab Tested DMF Removal Techniques from the Reaction Mixture! (15 July 2025). Available from: [Link]
-
ResearchGate. What is the best technique for amide purification? (2020-11-02). Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Reddit. How do you guys get DMF out of your products for a clean NMR? : r/Chempros (2023-04-24). Available from: [Link]
-
UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available from: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4 (2022-07-08). Available from: [Link]
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals (2020-07-22). Available from: [Link]
-
alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals (2024-09-04). Available from: [Link]
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]
-
Review on the modern analytical advancements in impurities testing. Available from: [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview (2021-10-20). Available from: [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
ResearchGate. Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres (2025-08-06). Available from: [Link]
-
NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates (2022-05-24). Available from: [Link]
-
Reddit. N-methylation of pyrazole : r/OrganicChemistry (2023-06-10). Available from: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions (2022-08-05). Available from: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Workup [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. rubingroup.org [rubingroup.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 18. rroij.com [rroij.com]
Technical Support Center: Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Welcome to the technical support guide for the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the multi-step synthesis and scale-up of this valuable intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via a two-step sequence. First, the pyrazole ring is regioselectively iodinated at the C4 position. Second, the resulting 4-iodo-1H-pyrazole undergoes N-alkylation with a suitable 2-halopropanamide derivative. Both steps present unique challenges that can impact yield, purity, and scalability.
Caption: General two-step synthesis route.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the planning and execution of the synthesis.
Q1: Which iodination method is most suitable for scaling up the C4-iodination of pyrazole?
A: While several methods exist, such as using N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl), a highly effective and environmentally conscious choice for scale-up is the use of molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water.[1] This "green" protocol avoids halogenated solvents and harsh reagents.[1][2] The key to its success is the in-situ generation of an electrophilic iodine species by H₂O₂, with water being the only theoretical by-product.[1] For substrates sensitive to oxidation, traditional methods using I₂ with an oxidant like Ceric Ammonium Nitrate (CAN) in acetonitrile can also be highly effective and regioselective for the C4 position.[3][4]
Q2: How do I select the optimal base and solvent for the N-alkylation of 4-iodopyrazole?
A: The choice is critical for maximizing yield and minimizing side reactions.
-
Base: A moderately strong, non-nucleophilic base is preferred. Potassium carbonate (K₂CO₃) is an excellent and cost-effective choice. Stronger bases like sodium hydroxide (NaOH) can also be used, sometimes under phase-transfer catalysis (PTC) conditions, which can enhance reaction rates.[5] Using an excessively strong base like sodium hydride (NaH) could deprotonate the propanamide N-H, leading to unwanted side reactions.
-
Solvent: A polar aprotic solvent is ideal. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively dissolve the pyrazole salt and promote Sₙ2 reactions. Acetone can also be a suitable solvent, particularly with bases like K₂CO₃.[5]
Q3: What are the primary safety concerns I should be aware of?
A:
-
Iodine: Molecular iodine is corrosive and can cause severe skin and respiratory tract irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Peroxide: Concentrated solutions of H₂O₂ are strong oxidizers and can be corrosive. Use with caution.
-
2-Bromopropanamide: As an alkylating agent, it is presumed to be toxic and should be handled with care to avoid inhalation and skin contact.
-
Solvents: DMF is a reproductive toxin. Always consult the Safety Data Sheets (SDS) for all reagents before beginning work.
Q4: How can I effectively monitor the progress of each reaction step?
A: Thin-Layer Chromatography (TLC) is the most common and rapid method.
-
Step 1 (Iodination): Use a non-polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The 4-iodopyrazole product will have a slightly higher Rf value than the starting pyrazole. Staining with potassium permanganate can help visualize the spots.
-
Step 2 (N-Alkylation): Use a more polar system (e.g., 70-100% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane). The final product will be more polar (lower Rf) than the starting 4-iodopyrazole. Co-spotting with starting material is essential for accurate assessment. For detailed structural confirmation, NMR spectroscopy and mass spectrometry are indispensable.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Step 1: C4-Iodination of Pyrazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting pyrazole. | 1. Inactive or insufficient oxidant (e.g., old H₂O₂).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a fresh, properly stored bottle of hydrogen peroxide. Confirm its concentration if possible. 2. While the I₂/H₂O₂ reaction proceeds at room temperature, gentle heating (40-50 °C) can sometimes accelerate slow reactions.[1]3. Monitor by TLC every hour. Some substrates may require extended reaction times (up to 72 hours).[3] |
| Product is a dark brown or purple solid/oil after workup. | Residual molecular iodine (I₂) is present. | During the aqueous workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite until the organic layer is colorless.[3] This reduces I₂ to colorless iodide (I⁻). |
| Multiple spots on TLC, indicating product mixture. | 1. Formation of di-iodinated pyrazole.2. Formation of regioisomers (less likely on unsubstituted pyrazole). | 1. Ensure accurate stoichiometry. Do not use a large excess of the iodinating agent. For the I₂/H₂O₂ method, using only 0.5 equivalents of I₂ is a key feature.[1]2. Carefully purify the crude product using column chromatography on silica gel. A gradient elution from hexanes to ethyl acetate is typically effective. |
Step 2: N-Alkylation of 4-Iodo-1H-pyrazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of unreacted 4-iodopyrazole remains. | 1. Insufficient base or base is not strong enough.2. Alkylating agent (2-bromopropanamide) has degraded.3. Reaction temperature is too low or time is too short. | 1. Ensure the base (e.g., K₂CO₃) is finely powdered to maximize surface area. Use at least 1.5-2.0 equivalents. 2. Use a fresh source of 2-bromopropanamide. 3. Gently heat the reaction to 50-60 °C. This often drives the alkylation to completion without significant side product formation. Monitor by TLC until the 4-iodopyrazole spot disappears. |
| Low isolated yield despite full conversion. | 1. Product is partially soluble in the aqueous phase during workup.2. Product degradation under harsh conditions.3. Difficult purification leading to product loss. | 1. When extracting, use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (3x). Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[5]2. Avoid excessively high temperatures (>80 °C) or prolonged reaction times. 3. If the product and starting material have similar Rf values, try a different solvent system for chromatography or consider crystallization as a purification method. |
| Purification by column chromatography is challenging. | The product and unreacted 4-iodopyrazole have very similar polarities. | 1. Optimize Chromatography: Use a shallow gradient and consider adding a small amount of a modifier like triethylamine (0.1%) to the eluent to reduce tailing on silica gel.2. Acid Salt Crystallization: A highly effective but often overlooked technique for purifying basic compounds like pyrazoles is to form an acid addition salt.[7] Dissolve the crude mixture in a solvent like ethyl acetate, add an equimolar amount of an acid (e.g., HCl in ether), and crystallize the hydrochloride salt of your product, which can often be isolated in high purity. The free base can be recovered by subsequent neutralization. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-1H-pyrazole
This protocol is adapted from the green iodination method using hydrogen peroxide.[1]
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq., e.g., 6.81 g, 100 mmol) and deionized water (100 mL).
-
Iodine Addition: To the resulting suspension, add molecular iodine (I₂) (0.5 eq., e.g., 12.69 g, 50 mmol).
-
Oxidant Addition: Begin stirring the mixture. Add hydrogen peroxide (30% aq. solution, 0.6 eq., e.g., 6.8 mL, 60 mmol) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and maintain a steady rate of reaction.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (30% EtOAc/Hexanes). The reaction is typically complete within 4-24 hours, when the starting pyrazole is no longer visible.
-
Quenching: Upon completion, add a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of the suspension disappears, indicating that all excess iodine has been quenched.
-
Isolation: The product often precipitates as a white solid. Isolate the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 50 mL).
-
Drying: Dry the isolated solid under vacuum to afford 4-iodo-1H-pyrazole as a white to off-white crystalline solid. Typical yields range from 85-95%. The product is often pure enough for the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol utilizes a standard base-mediated N-alkylation.[5]
-
Reagent Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-iodo-1H-pyrazole (1.0 eq., e.g., 9.70 g, 50 mmol), finely powdered potassium carbonate (K₂CO₃) (1.5 eq., e.g., 10.37 g, 75 mmol), and acetonitrile (100 mL).
-
Alkylation: Add 2-bromopropanamide (1.1 eq., e.g., 8.36 g, 55 mmol) to the suspension. Causality Note: Using a slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the disappearance of the 4-iodopyrazole starting material by TLC (80% EtOAc/Hexanes). The reaction is typically complete in 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (150 mL). Wash the organic solution with water (2 x 75 mL) and then with brine (1 x 75 mL). Causality Note: The water wash removes residual salts and DMF/acetonitrile, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100%) to afford this compound as a solid. Typical yields are in the 70-85% range.
Troubleshooting Workflow
This decision tree can guide you through a logical troubleshooting process when encountering issues with the overall synthesis.
Caption: A decision tree for systematic troubleshooting.
References
-
BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. 6
-
BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. 3
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.). ResearchGate. 1
-
Vasilevskij, S. F., Belov, A. I., & Shvartsberg, M. S. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Link
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. 5
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. 4
-
(2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv Der Pharmazie. 2
-
Inventor: Dr. Jörg-Peter Gitzel. (2011). Method for purifying pyrazoles. Google Patents. Link
-
Machulek, A. Jr., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Link
-
BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of 2-(4-iodo-1H-pyrazol-1-yl)propanamide during storage
Welcome to the technical support center for 2-(4-iodo-1H-pyrazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this critical compound during storage. By understanding the inherent chemical liabilities of its structure, you can implement robust storage and handling strategies to ensure its integrity for downstream applications.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues you might encounter and provides solutions grounded in chemical principles.
Question 1: I've observed a yellow to brown discoloration of my solid this compound sample over time. What is causing this, and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation, often pointing towards two primary pathways for an iodinated aromatic compound: photodegradation and oxidation .
-
Causality - The "Why": The carbon-iodine (C-I) bond on the pyrazole ring is susceptible to cleavage, particularly when exposed to light (UV or even ambient) and/or oxidizing agents. This cleavage can generate elemental iodine (I₂), which is colored and can contribute to the observed discoloration.[1][2][3] Additionally, the pyrazole ring itself, while relatively stable, can undergo oxidative decomposition, leading to colored byproducts.[4][5][6] Oxidation is the second most common degradation pathway for pharmaceuticals after hydrolysis.[7]
-
Troubleshooting & Prevention:
-
Light Protection: Always store the compound in amber vials or containers that block UV and visible light.[8] If you need to handle the compound outside of its container, do so under subdued lighting.
-
Inert Atmosphere: Repackage the compound under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen. This is particularly crucial for long-term storage. Oxygen in the air can react with the compound, especially if initiated by light or trace metal impurities.[7]
-
Temperature Control: Store the compound at recommended low temperatures (see FAQ section). Heat can accelerate both photodegradation and oxidation.
-
Question 2: My recent analysis shows a new, more polar peak in the HPLC chromatogram of my stored compound. What could this impurity be?
Answer:
The appearance of a more polar impurity strongly suggests hydrolysis of the propanamide side chain.
-
Causality - The "Why": The amide bond in the this compound is susceptible to cleavage by water, a reaction known as hydrolysis.[1][9] This reaction is catalyzed by both acidic and basic conditions and results in the formation of 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid and ammonia. The resulting carboxylic acid is significantly more polar than the parent amide, hence its earlier elution time on a reverse-phase HPLC column. The pH of the microenvironment around the solid compound can significantly influence this process.[9][10]
-
Troubleshooting & Prevention:
-
Moisture Control: Store the compound in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed to prevent moisture ingress.[11][12]
-
pH Neutrality: Avoid storing the compound in proximity to acidic or basic vapors. Ensure that any vials or containers used are clean and free of residues that could alter the local pH. For solutions, use a buffered system to maintain a neutral pH.[9]
-
Proper Solvent Choice: If storing in solution (not recommended for long-term), use aprotic, dry solvents.
-
Question 3: I'm seeing a loss of the parent compound peak area and the emergence of multiple smaller, unidentified peaks. What complex degradation is happening?
Answer:
This scenario suggests a combination of degradation pathways, potentially including thermal degradation and oxidative cleavage of the pyrazole ring.
-
Causality - The "Why": Pyrazole and its derivatives, while generally thermally stable, can decompose at elevated temperatures.[4][6][13][14] This process can be complex, leading to a variety of fragmentation products.[15] In the presence of oxygen, oxidative cleavage of the heterocyclic ring can occur, further diversifying the degradation profile.[16] This is often a free-radical mediated process, which can be initiated by light, heat, or trace metal contaminants.[7]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Adhere strictly to the recommended storage temperatures. Avoid temperature cycling (i.e., repeatedly moving the compound from cold storage to room temperature).[17]
-
Excipient Compatibility: If formulating, be aware that certain excipients can contain impurities (like peroxides or metal ions) that can catalyze oxidative degradation.[7] Conduct compatibility studies under accelerated conditions.
-
Quality of Starting Material: Ensure the initial purity of your compound is high. Impurities from the synthesis can sometimes act as catalysts for degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Based on the chemical liabilities of the molecule, the ideal storage conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C (Refrigerated to Frozen) | Slows down all potential degradation reactions (hydrolysis, oxidation, thermal).[17] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen.[7] |
| Light | Protected from Light (Amber Vials) | Prevents photodegradation and cleavage of the C-I bond.[8] |
| Humidity | Low Humidity (Desiccated) | Prevents hydrolysis of the amide side chain.[11] |
Q2: Can I store this compound in solution? For how long?
A2: Long-term storage in solution is not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation. If short-term storage in solution is necessary:
-
Use a high-purity, dry, aprotic solvent (e.g., anhydrous DMSO or DMF).
-
Prepare the solution fresh for each experiment if possible.
-
Store frozen at -20°C or -80°C under an inert atmosphere.
-
Do not store for more than a few days. Always perform a purity check (e.g., by HPLC) before use if the solution has been stored.
Q3: What analytical method is best for detecting degradation?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most suitable technique.[18][19][20]
-
Methodology: A C18 column with a gradient elution using a mobile phase of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is a good starting point.[18]
-
Validation: The method should be validated to ensure it can separate the parent compound from all potential degradation products. This is typically done through forced degradation studies, where the compound is intentionally exposed to stress conditions (acid, base, peroxide, heat, light) to generate degradants.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method Development
This protocol outlines the steps to develop an HPLC method to monitor the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Forced Degradation Study Workflow
This workflow is essential for identifying potential degradants and validating your analytical method.
-
Prepare Samples: Prepare separate solutions of the compound (e.g., 100 µg/mL) for each stress condition.
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution sample to direct UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (Protocol 1).
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in all chromatograms to ensure co-eluting peaks are not present.
Visualizing Degradation Pathways & Workflows
The following diagrams illustrate the key concepts discussed.
Caption: Key degradation pathways for the target compound.
Caption: Recommended workflow for storage and handling.
References
- Hou, L., Wang, L., & Li, Z. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology.
- Gu, Z., Bo, M., Ma, P., et al. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. Structural Chemistry.
- Klapötke, T. M., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie.
- Gu, Z., Bo, M., Ma, P., et al. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. Semantic Scholar.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
- Zhang, J., et al. (2021). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
- Li, Y., et al. (2020). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials.
- Hou, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways.
- Swinnen, L., et al. (2022). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
- Vardan, M. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd.
- CymitQuimica. (2024). Safety Data Sheet for 3-Iodo-1H-pyrazole. CymitQuimica.
- Fisher Scientific. (2023). Safety Data Sheet for 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. Fisher Scientific.
- CymitQuimica. (2024). Safety Data Sheet for 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. CymitQuimica.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Iodopyrazole. Fisher Scientific.
- Hutt, M. P., & Elks, J. (1966). Some iodinated pyrazole derivatives. Journal of the Chemical Society C: Organic.
- Li, Y., et al. (2015).
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
- Rasika, D. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Muñoz, V., et al. (2007). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues.
- Ternes, T. A., et al. (2003).
- Bohrium. (2022). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Bohrium.
- Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.
- Frizzo, C. P., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Sridhar, T., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical & Clinical Research.
- Putnam, D., & Kopeček, J. (2000). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s.
- Peloquin, Z., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
- Fisher Scientific. (2025). Safety Data Sheet for 1H-Pyrazole-1-carboxamidine hydrochloride. Fisher Scientific.
- ResearchGate. (2023). Iodine promoted pyrazole synthesis.
- The Royal Society of Chemistry. (2018). Photochemistry of aromatic compounds. The Royal Society of Chemistry.
- Pereira, C. N., et al. (2023). Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System. Universidade Federal Fluminense.
- BOC Sciences. (n.d.).
- Chemistry Stack Exchange. (2017). Storage of the Halogens in PTFE Bottles. Chemistry Stack Exchange.
- An-Najah Journals. (2023). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.
- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences.
- Mehar, S. K., et al. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
- Cantat, T., et al. (2025). Advances in the direct iodination of aromatic compounds.
- Gros, P., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.
- Manabe, Y. (2022).
- ChemicalBook. (n.d.). 2-(4-iodo-1H-pyrazol-1-yl)
- Labshake. (n.d.). This compound by BOC Sciences. Labshake.
- Pagar, S. (2026). cGMP= current good manufacturing practices. International Journal of Pharmaceutical Sciences.
- Cernova, J., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Rajalakshmi, R., et al. (2025).
- ArchWiki. (n.d.). NetworkManager. ArchWiki.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. fishersci.ie [fishersci.ie]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 17. susupport.com [susupport.com]
- 18. ijcpa.in [ijcpa.in]
- 19. journals.najah.edu [journals.najah.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of Pyrazole Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective N-alkylation of pyrazoles. As a core heterocyclic motif in numerous FDA-approved drugs and agrochemicals, mastering the selective functionalization of the pyrazole ring is critical.[1][2][3][4] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during pyrazole alkylation, focusing on the underlying principles that govern regioselectivity.
Q1: Why is controlling regioselectivity in pyrazole N-alkylation so difficult?
A: The primary challenge originates from the inherent electronic structure of the pyrazole ring.[5]
-
Tautomerism: Unsymmetrically substituted 1H-pyrazoles exist as a mixture of rapidly equilibrating tautomers. This means the single proton can reside on either nitrogen (N1 or N2), making both atoms potential sites for reaction.[6]
-
Similar Nucleophilicity: The two nitrogen atoms possess very similar electronic properties.[5][6] When the pyrazole is deprotonated by a base, it forms a pyrazolide anion. The negative charge is delocalized across both nitrogen atoms, rendering both nucleophilic.[6] This dual reactivity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging and costly to separate.[7]
Q2: I'm getting a mixture of N1 and N2 isomers. What are the key factors I need to adjust?
A: The regiochemical outcome is a delicate balance of steric, electronic, and reaction-condition-dependent factors. A systematic approach to optimization is crucial.
-
Steric Effects : This is often the most dominant factor. Alkylation preferentially occurs at the less sterically hindered nitrogen atom.[5][8] A bulky substituent at the C3 position will strongly direct alkylation to the N2 position, and vice-versa. Similarly, using a sterically demanding alkylating agent can enhance selectivity for the more accessible nitrogen.[5][9][10]
-
Electronic Effects : The electron-donating or -withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[5][6]
-
Reaction Conditions : The choice of base, solvent, and the base's counter-ion can dramatically influence or even reverse the regioselectivity.[5][6]
-
Alkylating Agent : The structure and reactivity of the electrophile are critical. Specialized reagents have been developed to achieve high selectivity where simple alkyl halides fail.[5][8]
Q3: How can I strategically favor the N1-alkylated isomer?
A: To favor N1-alkylation, the goal is typically to make the N1 position more sterically accessible or electronically favorable.
Strategy 1: Leverage Steric Hindrance The most straightforward approach is to use a pyrazole with a significantly larger substituent at the C3 position compared to the C5 position. The incoming electrophile will preferentially attack the less hindered N1 site.
Strategy 2: Employ Bulky "Masked" Electrophiles A modern and highly effective method involves using sterically bulky α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane) as "masked" methylating agents. These reagents are too large to approach the more hindered nitrogen. After the selective N1-silylethylalkylation, the silyl group is easily removed with a fluoride source (e.g., TBAF) to reveal the N1-methyl group. This method has achieved N1/N2 ratios greater than 99:1.[9][10]
Strategy 3: Optimize Base and Solvent Conditions The interplay between the pyrazolide anion, the base's counter-ion, and the solvent is critical.
| Condition | Rationale | Recommended Systems |
| Base/Counter-ion | Use a base with a large, non-coordinating cation (e.g., K⁺, Cs⁺). These ions associate less tightly with the pyrazolide nitrogens, allowing sterics to dominate the reaction course. | K₂CO₃, Cs₂CO₃[1][6] |
| Solvent | Use a polar aprotic solvent. These solvents effectively solvate the cation, further promoting a "free" pyrazolide anion and favoring an S_N2 mechanism. | DMF, DMSO, Acetonitrile (MeCN)[1][6][11] |
| Classic Strong Base | For complete and rapid deprotonation, a strong, non-nucleophilic base is often used. This combination often defaults to N1 selectivity based on sterics. | NaH in anhydrous THF or DMF[5][12] |
Q4: My target is the N2-isomer, which is notoriously difficult to obtain. What are my options?
A: Achieving N2 selectivity is more challenging and often requires overcoming the inherent steric preference for N1. This usually involves a directing group strategy.
Strategy 1: Chelation Control If your pyrazole has a substituent at the C3 position with a Lewis basic site (e.g., pyridyl, methoxy), you can use a base with a small, coordinating cation like Na⁺ or Li⁺. The cation can form a chelate complex between the C3 substituent and the N2 atom. This complex blocks the N1 position and directs the alkylating agent to attack the N2 nitrogen.[13]
Strategy 2: Lewis Acid Catalysis Certain Lewis acids can act as directing agents. For example, MgBr₂ (20 mol%) has been shown to catalyze the N2-alkylation of 3-substituted-1H-pyrazoles, particularly with α-bromoacetamide or α-bromoacetate electrophiles.[5] The magnesium likely coordinates to the pyrazole, favoring a transition state that leads to the N2 product.
Strategy 3: Directed Hydrogen Bonding The choice of alkylating agent can introduce secondary interactions that override steric factors. It has been shown through computational studies that an electrophile like N-methyl chloroacetamide can form a stabilizing hydrogen bond between its own amide N-H and the pyrazole's N1 atom. This interaction locks the conformation and favors the transition state for alkylation at N2.[14]
Part 2: Strategic Experimental Protocols
These protocols provide a starting point for achieving selective alkylation. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: General Procedure for N1-Selective Alkylation (K₂CO₃/DMF)
This protocol is a robust starting point for favoring the thermodynamically preferred, sterically less-hindered N1 isomer.
-
Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Electrophile Addition : Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) to the suspension at room temperature.
-
Reaction : Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up : Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the N1-alkylated regioisomer.
Protocol 2: General Procedure for N2-Selective Alkylation (MgBr₂ Catalysis)
This protocol is designed for substrates amenable to Lewis acid-catalyzed N2-direction.[5] All steps should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Preparation : Inside a glovebox or using Schlenk technique, charge a flame-dried flask with the 3-substituted-1H-pyrazole (1.0 eq) and magnesium bromide (MgBr₂, 0.2 eq).
-
Solvent & Reagent Addition : Add anhydrous THF. Stir for 5 minutes, then add the α-bromoacetamide or α-bromoacetate alkylating agent (1.2 eq).
-
Reaction : Seal the flask and stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Work-up : Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the N2-alkylated product.
Part 3: References
-
Scribd. Alkylation of Pyrazole - Printable Mechanism Notes.
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
-
Royal Society of Chemistry. (2012). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
American Chemical Society. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
-
WuXi AppTec. (2020). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec Content Hub.
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
ResearchGate. Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
-
BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
-
ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
-
American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition.
-
Universitat Autònoma de Barcelona Research Portal. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study.
-
MDPI. (2020). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics.
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Journal of Organic Chemistry.
-
American Chemical Society. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 14. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Mass Spectrometry Analysis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Welcome to the technical support center for the mass spectrometry analysis of 2-(4-iodo-1H-pyrazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the fragmentation analysis of this compound. As Senior Application Scientists, we have compiled this resource based on established principles of mass spectrometry and extensive field experience.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during your analysis, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Weak or Absent Molecular Ion Peak ([M+H]⁺)
Question: I am not seeing the expected molecular ion peak for this compound at m/z 266.0, or it is very weak. What could be the cause?
Answer: A weak or absent molecular ion peak is a common issue in mass spectrometry and can stem from several factors.[1] Here is a systematic approach to troubleshoot this problem:
Step-by-Step Protocol:
-
Verify Compound Integrity:
-
Ensure the sample has not degraded. Re-run a fresh sample from a trusted stock.
-
Confirm the correct compound was analyzed.
-
-
Optimize Ionization Source Parameters:
-
Ionization Technique: Electrospray ionization (ESI) is generally suitable for this molecule. If you are using other techniques like Atmospheric Pressure Chemical Ionization (APCI), consider switching to ESI.
-
Spray Voltage: An inappropriate spray voltage can lead to poor ionization or signal instability.[2][3] Systematically vary the voltage to find the optimal setting for your instrument. Start with a lower voltage and gradually increase it.
-
Nebulizer and Gas Flows: Adjust the nebulizer gas and drying gas flow rates and temperatures. Insufficient desolvation can lead to a poor signal.
-
Sample Concentration: The sample might be too dilute for detection or too concentrated, causing ion suppression.[1] Prepare a dilution series to find the optimal concentration range.
-
-
Check for In-Source Fragmentation:
-
Excessive energy in the ionization source can cause the molecular ion to fragment before it reaches the mass analyzer.[4]
-
Reduce the cone or fragmentor voltage to minimize in-source collision-induced dissociation (CID).
-
-
Mobile Phase Composition:
-
The pH of the mobile phase can significantly impact ionization efficiency.[5] For positive ion mode, ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation.
-
Caution with Formic Acid: Be aware that formic acid can sometimes induce deiodination in the ESI source, leading to a loss of iodine from the molecule.[6][7] If you suspect this, try a different acidic modifier like acetic acid.
-
-
Instrument Calibration and Maintenance:
Issue 2: Prominent Peak at m/z 127
Question: My spectrum is dominated by a peak at m/z 127. What does this signify?
Answer: A strong signal at m/z 127 is highly indicative of the presence of an iodine cation (I⁺) or an iodide anion (I⁻), depending on your ionization mode. Given that iodine consists of a single stable isotope, ¹²⁷I, this is a characteristic signature for iodine-containing compounds.[10][11]
Causality and Interpretation:
-
Weakest Bond Cleavage: The carbon-iodine (C-I) bond is typically the weakest bond in the molecule. During fragmentation, this bond is likely to cleave, resulting in the loss of an iodine radical and the formation of a cation on the remaining fragment, or vice versa.
-
In-Source vs. CID Fragmentation: This fragmentation can occur either in the ionization source (in-source fragmentation) if the source conditions are too harsh, or during collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer.
Troubleshooting Steps:
-
In-Source Fragmentation Check: To determine if this is happening in the source, gradually reduce the cone/fragmentor voltage. If the intensity of the m/z 127 peak decreases relative to the molecular ion peak, it indicates that in-source fragmentation is occurring.
-
Tandem MS (MS/MS) Analysis: If you are performing MS/MS by isolating the molecular ion, the presence of m/z 127 is an expected and informative fragment.
Issue 3: Unexpected Peaks and Adducts
Question: I am observing unexpected peaks, such as [M+Na]⁺, [M+K]⁺, or an unexpected loss of 127 mass units from the molecular ion. How should I interpret these?
Answer: The presence of adducts and unexpected neutral losses are common in ESI-MS.[4]
Common Adducts:
| Adduct Ion | Expected m/z for C₆H₈IN₃O | Common Sources |
| [M+H]⁺ | 266.0 | Protonation in acidic mobile phase |
| [M+Na]⁺ | 288.0 | Sodium contamination from glassware, solvents, or buffers |
| [M+K]⁺ | 304.0 | Potassium contamination from glassware, solvents, or buffers |
| [M+NH₄]⁺ | 283.0 | Ammonium salts in the mobile phase |
Unexpected Neutral Losses:
-
Loss of 127 (Iodine Radical): A peak at m/z 139 ([M-I]⁺) corresponds to the loss of an iodine radical. This is a common fragmentation pathway due to the relatively weak C-I bond.
-
Loss of 128 (HI): A peak at m/z 138 ([M-HI]⁺) suggests the elimination of hydrogen iodide.
-
Deiodination in the ESI Source: As mentioned previously, certain mobile phase additives, particularly formic acid, can cause deiodination of aromatic compounds within the ESI capillary.[6][7] This would result in a peak at m/z 140, corresponding to the protonated version of the de-iodinated molecule.
Troubleshooting Workflow for Unexpected Peaks:
Caption: Troubleshooting workflow for unexpected peaks.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected major fragments for this compound in positive ion mode ESI-MS/MS?
A1: Based on the structure, the following fragmentation pathways are plausible. The pyrazole ring fragmentation often involves the expulsion of HCN.[12][13] The propanamide side chain can undergo cleavage at several points.[14] The C-I bond is also labile.[10]
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of this compound.
Summary of Key Fragments:
| Fragment Description | Proposed Structure | Expected m/z |
| Molecular Ion | [C₆H₈IN₃O+H]⁺ | 266.0 |
| Loss of Iodine radical | [C₆H₈N₃O]⁺ | 139.1 |
| Loss of HI | [C₆H₇N₃O]⁺ | 138.1 |
| Cleavage of propanamide side chain | [C₃H₂IN₂]⁺ (Iodo-pyrazole) | 192.9 |
| Loss of amide group | [C₆H₈IN]⁺ | 222.0 |
| Iodine cation | [I]⁺ | 126.9 |
| Amide cation | [CONH₂]⁺ | 44.0 |
Q2: How can I improve the signal-to-noise ratio in my spectrum?
A2: Improving the signal-to-noise (S/N) ratio is crucial for confident peak identification. Here are several strategies:
-
Optimize Sample Preparation: Ensure your sample is free from contaminants that can cause ion suppression.[2] Use high-purity LC-MS grade solvents.
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[1]
-
Source Cleaning: A contaminated ion source is a frequent cause of high background noise.[9]
-
Mobile Phase Purity: Use freshly prepared mobile phases with high-purity solvents and additives.
-
Signal Averaging: Increase the number of scans acquired for each spectrum. This will improve the S/N ratio in proportion to the square root of the number of scans.
Q3: Can I use negative ion mode for this compound?
A3: While positive ion mode is generally preferred for compounds with basic nitrogen atoms like pyrazoles, negative ion mode analysis is possible. Deprotonation could occur at the amide N-H. However, the proton affinity is likely to favor positive ion formation. If you choose to explore negative ion mode, you may observe the deprotonated molecule [M-H]⁻ at m/z 264.0. Be aware that in-source fragmentation in negative ion mode can also lead to the selective detection of iodide (I⁻) at m/z 127, which can be a useful analytical tool.[6]
Q4: My mass accuracy is poor. What should I do?
A4: Poor mass accuracy can make compound identification difficult. Here’s a checklist to address this issue:[8]
-
Recalibrate: The most common cause is a need for mass calibration. Perform a calibration across your mass range of interest using the manufacturer's recommended calibration solution.[15]
-
Lock Mass/Internal Standard: For high-resolution instruments, use a lock mass or an internal standard to correct for mass drift during the analytical run.
-
Instrument Stability: Ensure the instrument has reached thermal and electronic stability.
-
Detector Voltage: Check the detector voltage to ensure it is functioning correctly.[15]
III. References
-
Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide.
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
-
Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern.
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide.
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
-
CGSpace. MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions.
-
ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
-
LCGC International. The Secrets of Electrospray Ionization: Why Less is More.
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodobutane.
-
PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS.
-
NIH. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation.
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodo-2-methylpropane.
-
PLOS. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration.
Sources
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. agilent.com [agilent.com]
- 10. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Bioactive Compounds: Evaluating 2-(4-iodo-1H-pyrazol-1-yl)propanamide Against the Established CB1 Receptor Antagonist AM251
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuromodulatory effects.[1][2] This guide provides a comparative analysis of a novel pyrazole derivative, 2-(4-iodo-1H-pyrazol-1-yl)propanamide, against the well-characterized, structurally related compound AM251, a potent cannabinoid receptor 1 (CB1) antagonist/inverse agonist.
While the specific biological activity of this compound is not yet extensively documented in publicly available literature, its structural features, when compared to established pyrazole-based pharmacophores, allow for informed hypotheses regarding its potential therapeutic applications. This guide will delve into the structure-activity relationships (SAR) of this compound class, propose potential biological targets, and provide detailed experimental protocols for its comprehensive evaluation.
Structural Comparison and Activity Hypothesis
A comparative analysis of the chemical structures of this compound and AM251 reveals key similarities and differences that can inform predictions about the former's biological activity.
| Feature | This compound | AM251 |
| Core Scaffold | Pyrazole | Pyrazole |
| Substitution at N1 | Propanamide | 2,4-dichlorophenyl |
| Substitution at C3 | - | Carboxamide |
| Substitution at C4 | Iodo | Methyl |
| Substitution at C5 | - | 4-iodophenyl |
| CAS Number | 1215295-81-0[3] | 183232-66-8 |
| Molecular Formula | C6H8IN3O[4] | C22H21Cl2IN4O |
AM251 , also known as N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a well-established tool compound in cannabinoid research. It acts as a potent and selective antagonist and inverse agonist at the CB1 receptor.[5][6] The key structural motifs contributing to its high affinity and selectivity for the CB1 receptor include the 1,5-diarylpyrazole scaffold and the carboxamide group at the 3-position.[7] The 4-iodophenyl group at the 5-position is particularly noteworthy, as substitutions at this position are critical for receptor recognition.[7]
This compound shares the core pyrazole ring and an iodo-substituent. However, the positions of these functional groups differ significantly from AM251. The iodo group is at the 4-position of the pyrazole ring, and the propanamide substituent is at the N1 position. Based on the established SAR of diarylpyrazole CB1 antagonists, the absence of bulky aromatic substituents at the N1 and C5 positions suggests that this compound is unlikely to exhibit the same high-affinity binding to the CB1 receptor as AM251.
However, the presence of the propanamide group and the iodo-substituted pyrazole core suggests that the compound may still possess other biological activities. Pyrazole-carboxamide derivatives have been explored for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[8][9] Therefore, it is plausible that this compound could exhibit activity in these areas.
Proposed Biological Evaluation Workflow
To elucidate the biological activity of this compound, a systematic, multi-tiered screening approach is recommended. This workflow should begin with an assessment of its potential interaction with cannabinoid receptors, followed by broader screening for anticancer and anti-inflammatory properties.
Caption: Proposed workflow for the biological evaluation of this compound.
Experimental Protocols
Cannabinoid Receptor Binding Assay
This assay determines the affinity of the test compound for CB1 and CB2 receptors.
Principle: Competitive radioligand binding assays are used to measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Materials:
-
Human CB1 and CB2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
[³H]-CP55,940 or [³H]-SR141716A (for CB1)
-
[³H]-WIN55,212-2 (for CB2)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Anticancer Activity: MTT Assay
This assay measures the cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan, which is then solubilized, and the absorbance is measured.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[2][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[10]
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandins. The production of prostaglandins is quantified using a colorimetric or fluorometric method.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Colorimetric or fluorometric probe (e.g., ADHP)
-
Test compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the probe.
-
Measure the absorbance or fluorescence at appropriate intervals.
-
Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.[9]
Signaling Pathway and Mechanism of Action
Should this compound demonstrate activity as a CB1 receptor antagonist, it would likely modulate the same signaling pathways as AM251. CB1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. They also modulate ion channels, including the inhibition of presynaptic calcium channels and the activation of inwardly rectifying potassium channels.[7]
Caption: Simplified signaling pathway of a CB1 receptor antagonist.
Conclusion
While the biological profile of this compound remains to be fully elucidated, its structural relationship to a vast family of bioactive pyrazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis with the well-characterized CB1 receptor antagonist AM251 offers a framework for hypothesizing its potential activities and for designing a comprehensive experimental plan. The protocols outlined in this guide provide a robust starting point for researchers to systematically evaluate this novel compound and uncover its therapeutic potential, whether it lies in the modulation of the endocannabinoid system or in other areas such as oncology or inflammation.
References
-
Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters. [Link]
-
Rinaldi-Carmona, M., et al. (1995). Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist. Life Sciences. [Link]
-
Guidice, T. D., et al. (2002). The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions. British Journal of Pharmacology. [Link]
-
Wikipedia. (2021). List of AM cannabinoids. Wikipedia. [Link]
-
Wikipedia. (n.d.). Cannabinoid receptor antagonist. Wikipedia. [Link]
-
Rinaldi-Carmona, M., et al. (1996). Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
SRR Publications. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
-
Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Bialuk, I., & Winnicka, M. M. (2011). AM251, cannabinoids receptors ligand, improves recognition memory in rats. Pharmacological Reports. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health. [Link]
-
Lunn, C. A., et al. (2009). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. Celtarys Research. [Link]
-
Keenan, C. M., et al. (2022). CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity. International Journal of Molecular Sciences. [Link]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Kumari, S., & Gupta, H. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. AM251, cannabinoids receptors ligand, improves recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Small Molecule-Protein Interactions: A Case Study Approach with 2-(4-iodo-1H-pyrazol-1-yl)propanamide
For researchers and drug development professionals, the validation of a small molecule's binding to its putative protein target is a cornerstone of preclinical research. This guide provides a comprehensive framework for validating such interactions, using the novel compound 2-(4-iodo-1H-pyrazol-1-yl)propanamide as a representative example for which a specific target is not yet publicly established. This scenario mirrors the real-world challenges of drug discovery, where newly synthesized compounds require rigorous target validation.
This document will not only outline the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach. We will delve into a comparative analysis of three orthogonal, state-of-the-art techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). Each method offers unique insights into the binding event, and their combined application provides a high degree of confidence in the proposed ligand-target interaction.
The Foundational Step: Target Identification and Initial Characterization
Before embarking on biophysical validation, the initial identification of a potential protein target for this compound is paramount. This is often achieved through methods like affinity chromatography coupled with mass spectrometry, or computational approaches such as molecular docking with libraries of known protein structures.[1][2][3][4] While pyrazole derivatives have been shown to interact with a range of proteins including kinases and carbonic anhydrases, for the purpose of this guide, we will assume a putative target has been identified and needs validation.[4][5][6]
Biophysical Validation: Quantifying the Interaction in a Purified System
To confirm a direct physical interaction between this compound and its putative target protein, and to quantify the binding affinity and kinetics, in vitro biophysical assays are indispensable.[7]
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[8][9][10] It provides not only the equilibrium dissociation constant (KD), a measure of binding affinity, but also the kinetic association (ka) and dissociation (kd) rates, which can be crucial for predicting a drug's duration of action.[9]
Caption: SPR experimental workflow for kinetic analysis.
-
Protein Immobilization: The purified target protein is covalently attached to the surface of a sensor chip.[10] Common coupling chemistries target amine, thiol, or aldehyde groups on the protein. A reference channel is prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
Ligand Injection: A series of concentrations of this compound, dissolved in a suitable running buffer, are injected over the sensor and reference surfaces.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand, is monitored in real-time to generate a sensorgram.[9]
-
Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to kinetic models to determine the on-rate (ka) and off-rate (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[12][13][14] This thermodynamic profile provides deep insights into the driving forces of the interaction.
Caption: ITC experimental workflow for thermodynamic analysis.
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in identical buffer to minimize heats of dilution.
-
Titration: A series of small aliquots of the ligand are injected into the protein solution.
-
Heat Measurement: The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The integrated heats are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters.[14][15]
Cellular Validation: Confirming Target Engagement in a Biological Context
While biophysical assays are crucial, they are performed in a simplified, non-biological environment. To confirm that this compound engages its target within the complex milieu of a living cell, a cellular target engagement assay is essential.
Cellular Thermal Shift Assay (CETSA): In-Cell Target Binding
CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[16][17] This change in thermal stability can be detected in intact cells or cell lysates, providing direct evidence of target engagement in a physiological setting.[7][18]
Caption: CETSA experimental workflow for cellular target engagement.
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.[19]
-
Protein Detection: The amount of soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.[7]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the ligand indicates stabilization and therefore, target engagement.[17][19]
Comparative Analysis of Validation Methods
Each of these techniques provides a different piece of the puzzle. A comprehensive validation strategy will leverage the strengths of each.
| Method | Principle | Key Outputs | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a surface.[10] | KD, ka, kd | Real-time kinetics, high sensitivity, relatively low sample consumption.[8][9] | Requires protein immobilization which may affect activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding.[11][12] | KD, n, ΔH, ΔS | "Gold standard" for thermodynamics, label-free, in-solution.[13][14] | Requires large amounts of pure protein; lower throughput.[15] |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced stabilization against thermal denaturation.[17] | Target engagement, relative affinity in cells. | Confirms binding in a physiological context; applicable to intact cells and tissues.[7][18] | Indirect measure of binding; throughput can be limited with Western blot detection. |
Conclusion: A Triad of Evidence for Confident Validation
Validating the binding of a novel compound like this compound to its putative target protein requires a multi-faceted approach. By combining the quantitative kinetic and thermodynamic data from biophysical methods like SPR and ITC with the physiological relevance of a cellular assay like CETSA, researchers can build a compelling case for a direct and meaningful interaction. This triad of evidence forms a self-validating system, providing the confidence needed to advance a compound through the drug discovery pipeline.
References
-
Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. SpringerLink. Available at: [Link]
-
Isothermal titration calorimetry of protein-protein interactions. PubMed. Available at: [Link]
-
Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. PMC. Available at: [Link]
-
Protein Ligand Interactions Using Surface Plasmon Resonance. SpringerLink. Available at: [Link]
-
Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]
-
Identification and validation of protein targets of bioactive small molecules. PMC. Available at: [Link]
-
Computational evaluation of protein – small molecule binding. PMC. Available at: [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
How to validate small-molecule and protein interactions in cells?. ResearchGate. Available at: [Link]
-
Protein Target Prediction and Validation of Small Molecule Compound. PubMed. Available at: [Link]
-
Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. Available at: [Link]
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PubMed Central. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available at: [Link]
-
This compound. ChemSrc. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ACS Publications. Available at: [Link]
Sources
- 1. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
This guide provides a comprehensive comparison of the in vivo efficacy of 2-(4-iodo-1H-pyrazol-1-yl)propanamide and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the therapeutic potential of this class of compounds, supported by experimental data from preclinical studies. We will explore their applications in oncology and inflammatory diseases, offering insights into their mechanisms of action and structure-activity relationships.
Introduction: The Therapeutic Promise of Pyrazole-Containing Compounds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[1] This has led to the development of pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and analgesic agents.[2][3] The propanamide side chain attached to the pyrazole ring is a common feature in many a number of these candidates, often contributing to improved pharmacokinetic properties and target engagement.
While specific in vivo efficacy data for this compound is not extensively available in the public domain, the evaluation of its structural analogs provides significant insights into the potential of this chemical class. This guide will focus on a comparative analysis of these analogs in relevant preclinical models of cancer and inflammation.
Part 1: In Vivo Efficacy in Oncology
Pyrazole propanamide derivatives have emerged as promising candidates for cancer therapy, particularly in the context of treatment-resistant tumors. A notable example is a novel series of aryl pyrazol-1-yl-propanamides designed as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of enzalutamide-resistant prostate cancer.[4]
Comparative Efficacy of Pyrazol-1-yl-propanamide Analog 26a
One of the lead compounds from this series, designated as 26a , has demonstrated significant in vivo antitumor activity.[4] In a xenograft model using the enzalutamide-resistant VCaP cell line, compound 26a induced an impressive 80% tumor growth inhibition .[4] This potent activity highlights the potential of the pyrazole-propanamide scaffold to overcome drug resistance, a major challenge in cancer therapy.
The rationale behind the design of these analogs involves the introduction of a pyrazole moiety as a key structural element in nonsteroidal antiandrogens. This modification has been shown to confer unique SARD and pan-antagonist activities.[4]
Table 1: In Vivo Efficacy of Pyrazol-1-yl-propanamide Analog 26a in a Prostate Cancer Xenograft Model
| Compound | Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| 26a | Enzalutamide-Resistant VCaP Xenograft | Not Specified | 80 | [4] |
Experimental Protocol: Xenograft Model for Prostate Cancer Efficacy Studies
The following is a generalized protocol for evaluating the in vivo efficacy of pyrazole propanamide analogs in a prostate cancer xenograft model, based on standard methodologies in the field.
Objective: To determine the antitumor activity of a test compound in a subcutaneous xenograft model of human prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human prostate cancer cell line (e.g., VCaP)
-
Matrigel
-
Test compound (e.g., pyrazole propanamide analog)
-
Vehicle control
-
Standard-of-care drug (e.g., Enzalutamide)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the chosen prostate cancer cell line under appropriate conditions.
-
Cell Implantation:
-
Harvest and resuspend the cancer cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound, vehicle control, and standard-of-care drug to their respective groups according to the planned dosing schedule (e.g., daily, orally).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume and body weight of each animal 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze the data for statistical significance.
-
dot
Caption: Workflow for the carrageenan-induced paw edema model.
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
The in vivo efficacy of pyrazole propanamide analogs is intrinsically linked to their chemical structure. Modifications to the pyrazole ring and the propanamide side chain can significantly impact their pharmacokinetic properties, target affinity, and overall therapeutic effect.
In the case of the anti-cancer pyrazol-1-yl-propanamides, the introduction of specific aryl groups on the pyrazole ring was crucial for their potent SARD activity. [4]For the anti-inflammatory pyrazole derivatives, the nature and position of substituents on the pyrazole and adjacent phenyl rings were found to be critical for their activity. [5] dot
Caption: Key structural elements influencing in vivo efficacy.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound remains to be fully elucidated in publicly available literature, the compelling preclinical data from its structural analogs strongly support the therapeutic potential of this chemical class. The pyrazole propanamide scaffold has demonstrated significant promise in both oncology and inflammation.
Future research should focus on the systematic evaluation of a broader range of analogs to establish a more comprehensive structure-activity relationship. Investigating the detailed mechanism of action, pharmacokinetic profiles, and safety of these lead compounds will be crucial for their potential translation into clinical candidates. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute further preclinical studies in this exciting area of drug discovery.
References
-
Dalton, J. T., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12642–12665. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Antiinflammatory & Antiallergy Agents in Medicinal Chemistry. [Link]
-
Dalton, J. T., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]
-
Al-Said, M. S., et al. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 19(3), 155-161. [Link]
-
Hassan, G. S., et al. (2015). Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents. Letters in Drug Design & Discovery, 12(1), 57-69. [Link]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4833. [Link]
-
Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
-
Salem, M. A., et al. (2025). Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies. Bioorganic Chemistry, 154, 109205. [Link]
-
Wang, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6667. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1159-1180. [Link]
-
Urbanavičiūtė, I., et al. (2020). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2020(5), 1-15. [Link]
-
Gucky, T., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26362–26372. [Link]
- Van de Wouwer, M., et al. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents | Bentham Science [benthamscience.com]
Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing Off-Target Effects of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
In the landscape of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. A critical hurdle is ensuring its specificity. Off-target effects, the unintended interactions of a drug with proteins other than its intended target, are a major cause of toxicity and clinical trial failure.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using the hypothetical case of 2-(4-iodo-1H-pyrazol-1-yl)propanamide. While specific biological data for this molecule is not publicly available, we will treat it as a novel chemical entity and outline a robust, multi-pronged strategy to delineate its specificity.
This guide is intended for researchers, scientists, and drug development professionals. We will move beyond a simple listing of methods to explain the rationale behind experimental choices, emphasizing a self-validating system of inquiry. We will compare and contrast cutting-edge techniques, providing the technical details necessary for their implementation.
The Compound in Focus: this compound
For the purpose of this guide, we will assume that this compound has been identified through a phenotypic screen and its primary target is unknown. This scenario represents a common challenge in drug discovery, where identifying the direct molecular target and its broader interaction landscape is paramount. The pyrazole moiety is a common scaffold in medicinal chemistry, known to interact with a variety of protein classes, particularly kinases.[3]
A Multi-Tiered Approach to Off-Target Profiling
No single method can definitively map the entire off-target landscape of a compound.[4][5] A robust assessment relies on an integrated strategy, combining broad, unbiased screening with targeted, hypothesis-driven validation. Our approach will be structured in three tiers:
-
Tier 1: Broad, Unbiased Screening. To cast a wide net and identify a broad range of potential interactors.
-
Tier 2: Focused Profiling. To investigate interactions with large, well-characterized protein families that are common sources of off-target effects.
-
Tier 3: In-Cell Target Engagement and Validation. To confirm direct binding in a physiological context and validate the functional consequences of these interactions.
Below is a visual representation of this tiered workflow:
Caption: Figure 1: Tiered workflow for off-target assessment.
Tier 1: Unbiased Proteome-Wide Screening
The initial step is to identify all potential binding partners of this compound without any preconceived bias. Mass spectrometry-based chemical proteomics is the state-of-the-art for this purpose.[6][7]
Method Comparison: PISA vs. LiP-MS
| Feature | Proteome Integral Solubility Alteration (PISA) | Limited Proteolysis-Mass Spectrometry (LiP-MS) |
| Principle | Measures changes in protein solubility upon thermal denaturation. Ligand binding alters the melting point and thus the amount of soluble protein at a given temperature.[4][5] | Measures changes in protease accessibility of proteins upon ligand binding. Drug binding can either protect a cleavage site or induce conformational changes that expose new sites.[8] |
| Advantages | Can identify both direct and indirect targets. Does not require compound immobilization. | Provides information on the binding site or drug-induced conformational changes. Does not require compound immobilization or genetic engineering.[8] |
| Limitations | Indirect binders can complicate data interpretation. Less sensitive for membrane proteins. | May not detect binders that do not alter protease accessibility. Requires careful optimization of proteolysis conditions. |
| Best For | Initial, broad screening to generate a list of potential interactors in a cost-effective manner. | Deeper characterization of direct binding events and mapping of binding sites for high-priority hits. |
For our initial assessment of this compound, PISA offers a streamlined and high-throughput approach to generate a preliminary list of potential off-targets.
Experimental Protocol: Proteome Integral Solubility Alteration (PISA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if the phenotypic screen was in oncology) to 80-90% confluency. Treat cells with this compound at a relevant concentration (e.g., 10x EC50 from the phenotypic assay) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Lysis and Protein Extraction: Lyse the cells using a suitable buffer and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.
-
Data Analysis: Plot the abundance of each protein as a function of temperature for both the drug-treated and vehicle-treated samples. Proteins that show a significant shift in their melting curves upon drug treatment are considered potential binders.
Tier 2: Focused Profiling for High-Risk Protein Families
The results from PISA will provide a list of potential interactors. However, it is also prudent to proactively screen against large protein families that are frequently implicated in off-target effects, with protein kinases being a prime example.[9][10]
Kinome Scanning
Kinase inhibitors are a major class of therapeutics, but their development is often hampered by a lack of selectivity due to the conserved ATP-binding pocket.[11] Kinome scanning assays assess the binding of a compound against a large panel of recombinant kinases.
Method: KINOMEscan™ (Competition Binding Assay)
KINOMEscan™ is a widely used commercial platform that employs a competition-based binding assay to quantify the interaction of a test compound with hundreds of kinases.[12]
-
Assay Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
Data Interpretation: The results are typically reported as the percent of control, where a lower percentage indicates a stronger interaction. A dissociation constant (Kd) can also be determined.
The data from a kinome scan can be visualized using a "tree-spot" diagram, which maps the interacting kinases onto the human kinome tree, providing a clear visual representation of the compound's selectivity.
Caption: Figure 2: Workflow for kinome scanning.
Tier 3: In-Cell Validation of Target Engagement
The ultimate confirmation of a direct interaction between a drug and a protein must come from within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13][14]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.[15][16]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and precipitation.[13]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: A positive result is a shift in the melting curve of the target protein to a higher temperature in the drug-treated samples compared to the control. This confirms direct engagement of the compound with the protein in the cellular environment.
Comparison of Off-Target Assessment Methods
| Method | Throughput | Context | Information Provided |
| PISA | High | Cellular | Unbiased, proteome-wide list of potential binders. |
| Kinome Scanning | High | In vitro (recombinant proteins) | Quantitative binding affinity (Kd) against a large panel of kinases.[12][17] |
| CETSA | Low to Medium | Cellular | Confirmation of direct target engagement in intact cells.[18][19] |
| In Silico Profiling | Very High | Computational | Prediction of potential off-targets based on chemical structure.[20][21] |
Synthesizing the Data and Moving Forward
The data from these three tiers will provide a comprehensive profile of this compound's potential off-targets.
-
PISA will provide an unbiased list of potential interactors.
-
Kinome scanning will give a detailed view of its interactions with a critical protein family.
-
CETSA will validate the most promising hits from the unbiased and focused screens in a physiological context.
Any validated off-targets should then be subjected to functional assays to determine the biological consequences of their engagement by the compound. This integrated approach, moving from broad screening to specific validation, provides a robust and reliable pathway to understanding and mitigating the risks of off-target effects in drug discovery.
References
-
Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. Analytical Chemistry.[Link]
-
Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Biognosys.[Link]
-
Streamlined proteome-wide identification of drug targets indicates organ-specific engagement. bioRxiv.[Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology.[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]
-
Proteomics study isolates drug targets. American Society for Biochemistry and Molecular Biology.[Link]
-
STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. ResearchGate.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.[Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.[Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Journal of Pharmacological and Toxicological Methods.[Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. eLife.[Link]
-
In silico off-target profiling for enhanced drug safety assessment. Journal of Chemical Information and Modeling.[Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.[Link]
-
Off-Target Effects Analysis. Creative Diagnostics.[Link]
-
KINOMEscan Technology. Eurofins Discovery.[Link]
-
The target landscape of clinical kinase drugs. Science.[Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.[Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.[Link]
Sources
- 1. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proteomics study isolates drug targets [asbmb.org]
- 8. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS - Biognosys [biognosys.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. scispace.com [scispace.com]
- 14. news-medical.net [news-medical.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 21. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity profiling of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
An In-Depth Guide to the Cross-Reactivity Profiling of 2-(4-iodo-1H-pyrazol-1-yl)propanamide and Related Pyrazole-Based Inhibitors
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrazole scaffold represents a cornerstone of medicinal chemistry. Its versatile structure allows for the development of potent and selective agents against a variety of protein kinases. However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: off-target binding, which can lead to unforeseen toxicity or polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel pyrazole-based compounds, using the hypothetical molecule this compound as a case study. We will explore state-of-the-art methodologies, offer a comparative analysis with established inhibitors, and provide expert insights into experimental design and data interpretation.
The Pyrazole Scaffold: A Double-Edged Sword in Kinase Inhibition
The pyrazole ring system is a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The 4-iodo substitution on the pyrazole ring of our subject compound can serve as a strategic vector for modifying steric and electronic properties, potentially enhancing potency and selectivity for the intended target. The propanamide moiety can further extend into the solvent-exposed region, offering another point of interaction or modification. While these features can be engineered to achieve high affinity for a primary target, they do not preclude binding to other kinases with similar structural motifs in their active sites. Therefore, rigorous cross-reactivity profiling is not just a regulatory requirement but a fundamental step in understanding the compound's true biological activity.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Here, we detail two orthogonal, state-of-the-art techniques: large-scale in vitro kinase screening and in-cell target engagement confirmation.
In Vitro Kinome Scanning: The Broad View
Large-panel kinase screening provides a global view of an inhibitor's selectivity across the human kinome. The KINOMEscan™ platform (DiscoverX/Eurofins) is a widely used method that employs a competition binding assay. In this assay, the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).
-
Assay Execution: The compound is screened against a panel of over 450 human kinases at a fixed concentration.
-
Binding Interaction Measurement: The amount of each kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.
Cellular Thermal Shift Assay (CETSA): The In-Cell Confirmation
While in vitro assays are powerful, they do not always reflect the compound's behavior in a cellular context. CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature. This allows for the direct confirmation of target engagement in intact cells.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with a range of concentrations of this compound for a defined period (e.g., 1 hour).
-
Thermal Challenge: Heat the intact cells at a specific temperature (e.g., 52°C, a temperature known to denature the target protein partially).
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing the stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using a standard protein detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. The resulting sigmoidal curve can be fitted to determine the EC50 for target engagement.
Comparative Analysis: Benchmarking Against Known Inhibitors
To put the cross-reactivity profile of this compound into context, it is crucial to compare it with other well-characterized inhibitors. Below is a hypothetical comparison with two established kinase inhibitors.
| Compound | Primary Target(s) | Selectivity Score (S-Score at 1 µM) | Key Off-Targets (>90% Inhibition at 1 µM) | Cellular Target Engagement (CETSA EC50) |
| This compound (Hypothetical) | Target X | 0.02 | Kinase A, Kinase B, Kinase C | 50 nM (Target X) |
| Dasatinib | BCR-ABL, SRC family | 0.04 | c-KIT, PDGFRβ, EphA2 | 10 nM (BCR-ABL) |
| Lapatinib | EGFR, HER2 | 0.35 | None | 100 nM (EGFR) |
-
Selectivity Score (S-Score): A quantitative measure of selectivity, calculated by dividing the number of inhibited kinases by the total number of kinases tested. A lower S-score indicates higher selectivity.
Visualizing Experimental Workflows and Biological Pathways
Clear visualization of experimental processes and their biological implications is key to understanding the data.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: On- and off-target effects of an inhibitor.
Expert Insights and Best Practices
-
Orthogonal Validation is Key: Never rely on a single assay. A hit from a primary screen like KINOMEscan™ should always be validated by a secondary, preferably cell-based, assay like CETSA to confirm target engagement in a more physiologically relevant context.
-
Concentration Matters: Initial screens are often performed at a high concentration (e.g., 1-10 µM). It is critical to perform dose-response studies for any identified off-targets to determine their IC50 values. An off-target with an IC50 that is 100-fold higher than the on-target IC50 may not be physiologically relevant.
-
Beyond the Kinome: Remember that "off-target" does not only mean other kinases. Depending on the compound's structure, it may interact with other protein families. Broader proteome-wide profiling techniques, such as affinity chromatography coupled with mass spectrometry, can provide a more unbiased view of a compound's interactome.
-
From Binding to Function: A binding event does not always translate into a functional consequence. Follow-up cell-based assays that measure the phosphorylation of downstream substrates are necessary to confirm that an off-target interaction leads to a functional modulation of a signaling pathway.
By integrating these advanced methodologies and a rigorous, comparative mindset, researchers can build a comprehensive understanding of the cross-reactivity profile of novel inhibitors like this compound. This detailed characterization is indispensable for the development of safe and effective therapeutics.
References
-
KINOMEscan™ Technology. Eurofins DiscoverX. [Link]
-
Cellular Thermal Shift Assay (CETSA). Nature Protocols. [Link]
-
The Pyrazole Scaffold in Medicinal Chemistry. Molecules. [Link]
-
Dasatinib (Sprycel) Package Insert. U.S. Food and Drug Administration. [Link]
-
Lapatinib (Tykerb) Package Insert. U.S. Food and Drug Administration. [Link]
A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 2-(4-iodo-1H-pyrazol-1-yl)propanamide as a Putative Kinase Inhibitor
This guide provides a comprehensive, data-driven framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel compound, 2-(4-iodo-1H-pyrazol-1-yl)propanamide. While specific biological data for this molecule is not yet publicly available, its core structure contains a pyrazole ring. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its role in a multitude of approved and clinical-stage protein kinase inhibitors (PKIs).[1][2][3]
Our central hypothesis is that this compound functions as a kinase inhibitor. This guide outlines a logical, multi-phase experimental workflow designed to test this hypothesis, identify its specific kinase target(s), and objectively compare its performance against established alternatives. Each phase is designed to be self-validating, providing the robust data necessary for advancing a candidate compound.
Phase 1: Initial Target Identification and Potency Assessment
Expertise & Experience: The foundational step in characterizing a novel compound is to conduct a broad, unbiased screen to identify its potential molecular targets. A high-throughput kinase panel screen is the industry-standard approach, offering a rapid and comprehensive overview of a compound's selectivity profile.[4][5] This initial wide-net approach is more efficient than a-priori selection of targets, as it can reveal unexpected activities and provide an early indication of potential off-target effects.[5]
Experiment 1: High-Throughput Kinase Profile Screening
The objective is to assess the inhibitory activity of this compound against a diverse panel of human kinases at a single, high concentration (typically 1-10 µM). This will identify a "hit list" of potential targets for further investigation.
Experimental Protocol: Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Using a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology), the compound is serially diluted and added to assay plates containing individual kinases from a comprehensive panel (e.g., >400 kinases).
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP and substrate solution. The reaction is typically run at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of remaining ATP or the amount of phosphorylated substrate is quantified using a validated method, such as a luminescence-based assay (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).[6]
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a DMSO vehicle control. Results are expressed as percent inhibition.
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target Family | Representative Kinase | % Inhibition at 1 µM |
| Serine/Threonine Kinase | AKT1 | 95% |
| Serine/Threonine Kinase | Aurora A | 88% |
| Serine/Threonine Kinase | CDK2 | 15% |
| Serine/Threonine Kinase | PIM1 | 91% |
| Tyrosine Kinase | EGFR | 5% |
| Tyrosine Kinase | SRC | 8% |
Experiment 2: IC₅₀ Potency Determination
Trustworthiness: Following the identification of primary hits, it is critical to quantify the compound's potency through dose-response analysis. This generates an IC₅₀ value (the concentration required to inhibit 50% of kinase activity), a key metric for comparing compounds.
Experimental Protocol: IC₅₀ Determination (Luminescence-based)
-
Compound Dilution: Perform a 10-point serial dilution of the test compound (e.g., starting from 100 µM).
-
Kinase Reaction: Add the selected kinase (e.g., AKT1) and its specific substrate to each well of a 384-well plate. Add the diluted compound.
-
ATP Addition: Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase. Incubate for 1 hour at room temperature.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a detection reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the ADP produced.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation: Comparative IC₅₀ Analysis
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Reference |
| This compound | AKT1 | 65 | Hypothetical Data |
| Afuresertib (GSK2110183) | AKT1 | 1.3 | [7][8] |
| This compound | Aurora A | 150 | Hypothetical Data |
| MLN8237 (Alisertib) | Aurora A | 1.2 | N/A |
Phase 2: Cellular Mechanism of Action and Functional Outcomes
Authoritative Grounding: Demonstrating target engagement within a cellular context is paramount. A compound that is potent in a biochemical assay may fail in a cell due to poor permeability or efflux. Therefore, we must validate that the compound inhibits the target kinase inside the cell and produces the expected downstream biological effect.
Experiment 3: Target Engagement via Western Blot Analysis
This experiment verifies that the compound inhibits the target kinase in intact cells by measuring the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation upon treatment is strong evidence of on-target activity.[8][9]
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., PC-3 prostate cancer cells for the AKT pathway) in 6-well plates. Once attached, treat the cells with increasing concentrations of this compound for 2-4 hours. Include a known inhibitor as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-GSK3β for AKT).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Normalization: Detect the signal using an ECL reagent. Subsequently, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-GSK3β) and a loading control (e.g., GAPDH) for normalization.[9]
Data Presentation: Quantitative Western Blot Analysis
| Treatment | Concentration (µM) | p-GSK3β / Total GSK3β (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.00 |
| Test Compound | 0.1 | 0.85 |
| Test Compound | 1.0 | 0.40 |
| Test Compound | 10.0 | 0.15 |
| Afuresertib | 1.0 | 0.25 |
Experiment 4: Cellular Anti-Proliferative Activity (MTT Assay)
Trustworthiness: The ultimate goal of many kinase inhibitors is to halt cancer cell proliferation. The MTT assay is a robust, colorimetric method to quantify the effect of a compound on cell viability and metabolic activity.[11][12]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13][14]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a comparator drug. Incubate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Comparative Anti-Proliferative Activity
| Compound | HCT116 GI₅₀ (µM) | MCF7 GI₅₀ (µM) | Reference |
| This compound | 5.5 | 8.2 | Hypothetical Data |
| Afuresertib | 0.95 (IC₅₀) | N/A | [7][8] |
| Doxorubicin (Standard Chemotherapy) | 0.95 | 0.25 | N/A |
Visualizations: Pathways and Workflows
A clear visualization of the targeted biological pathway and the experimental strategy is essential for communicating the research plan.
Caption: Hypothetical PI3K/AKT Signaling Pathway.
Caption: Experimental Workflow for MoA Confirmation.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC - PubMed Central. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. [Link]
-
Target Landscape of Clinical Kinase Inhibitors - EMBL-EBI. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 4. reactionbiology.com [reactionbiology.com]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. clyte.tech [clyte.tech]
A Senior Application Scientist's Guide to the Preclinical Evaluation of 2-(4-iodo-1H-pyrazol-1-yl)propanamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic rings, often leading to improved potency and favorable pharmacokinetic profiles.[3] A significant number of approved drugs, particularly in oncology, incorporate the pyrazole core, targeting a range of critical signaling molecules like kinases (e.g., Ibrutinib, Ruxolitinib) and PARP enzymes (e.g., Niraparib).[1][2][4]
This guide focuses on a specific chemical class: 2-(4-iodo-1H-pyrazol-1-yl)propanamide derivatives . While this exact scaffold is not extensively documented in public literature, the presence of an iodinated pyrazole ring is noteworthy. Halogenation, particularly iodination, can significantly modulate a compound's metabolic stability, target affinity, and cell permeability. For instance, iodinated pyrazole derivatives have been investigated as potent antagonists for cannabinoid receptors, demonstrating the chemical tractability and biological relevance of such modifications.[5][6]
This document provides a comprehensive framework for the preclinical evaluation and comparison of novel derivatives within this class. It is designed to guide researchers through a logical, multi-stage testing cascade, from initial in vitro characterization to in vivo proof-of-concept, ensuring that only the most promising candidates advance toward clinical development.
The Preclinical Evaluation Workflow: A Comparative Funnel Approach
The successful identification of a clinical candidate from a series of chemical derivatives requires a systematic and rigorous evaluation process. This process acts as a funnel, where a large number of initial compounds are progressively filtered based on a battery of assays assessing potency, selectivity, pharmacokinetics, and efficacy.[7] The goal is to objectively compare derivatives at each stage to identify those with the optimal balance of properties required for a successful therapeutic.
Below is a visualization of a typical preclinical workflow designed for comparing novel small molecule derivatives.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Hazard Assessment and Chemical Profile
Understanding the potential hazards of 2-(4-iodo-1H-pyrazol-1-yl)propanamide is the foundation of its safe management. The molecule incorporates an iodinated pyrazole ring, which dictates its classification and handling requirements.
-
Core Structure: The compound is a pyrazole derivative. Pyrazole-based compounds are known for a wide array of pharmacological activities and should be handled with care to avoid unforeseen biological effects.[1]
-
Halogenation: The presence of iodine classifies this compound as a halogenated organic compound .[2][3] Halogenated organic wastes are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not incinerated at high temperatures.[1][3]
-
Inferred Hazards: Based on the SDS for the parent compound, 4-iodo-1H-pyrazole, we can infer the following potential hazards for its propanamide derivative[4][5]:
-
Acute Oral Toxicity (Harmful if swallowed)
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
-
Given these characteristics, this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][6]
Quantitative Data Summary: Hazard Classification
| Hazard Classification (Inferred) | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [4][5] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that demands meticulous attention to detail, from waste segregation at the bench to final collection by certified professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required.
-
Body Protection: A standard laboratory coat must be worn.
Step 2: Waste Segregation - The Critical First Step
The principle of waste segregation is paramount in a laboratory setting. It prevents dangerous chemical reactions and simplifies the disposal process, often reducing costs.[7][8]
-
Isolate Halogenated Waste: this compound waste must be collected in a dedicated container labeled for "Halogenated Organic Waste." [2][9][10] Do not mix it with non-halogenated organic solvents or aqueous waste.[3][11] This separation is crucial because halogenated compounds require high-temperature incineration for proper disposal.[2]
Step 3: Waste Collection and Container Management
Proper containment is essential to prevent leaks and environmental contamination.[12]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Contaminated Labware:
-
Disposable glassware or plasticware contaminated with significant residues should be placed in the solid halogenated waste container.
-
For reusable glassware, perform a triple rinse with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected and disposed of as hazardous halogenated liquid waste. [1][12] Subsequent rinses can typically be managed as non-hazardous waste, but consult your institution's EHS department.
-
Step 4: Labeling - The Key to Compliance and Safety
Accurate and thorough labeling is a regulatory requirement and a cornerstone of laboratory safety.[7][14]
Your hazardous waste label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[12]
-
A clear indication of the hazards: "Toxic," "Irritant." [7]
-
The date when waste was first added to the container (the "accumulation start date").[7]
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in your lab for the temporary storage of hazardous waste.[7]
-
The SAA should be located at or near the point of generation.[7]
-
Store the sealed waste container in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[8][12]
-
Segregate the halogenated waste container from incompatible materials, such as acids and bases.[7]
-
Containers must remain closed except when actively adding waste.[7][12]
Step 6: Arranging for Professional Disposal
The final step is to hand off the waste to professionals.
-
Once the container is full or has been in the SAA for the maximum allowed time (typically one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7][13]
-
Your EHS office will coordinate with a licensed hazardous waste disposal company that will transport the material for final destruction, typically via high-temperature incineration.[13][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive disposal plan, researchers can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of the environment. This protocol, grounded in the principles of chemical safety and regulatory compliance, provides the necessary framework to manage the waste stream of this compound with confidence and integrity.
References
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
Cleanroom Waste Disposal Protocol. Auckland Microfab. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Standard Operating Procedure for work with Chemical name/class: Iodine. Duke SMIF. [Link]
-
Halogenated Solvents in Laboratories. Temple University. [Link]
-
4-Iodo-1H-pyrazole - SAFETY DATA SHEET. Alfa Aesar. [Link]0)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Auckland Microfab [microfab.auckland.ac.nz]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Essential Safety and Handling Guide for 2-(4-iodo-1H-pyrazol-1-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a Senior Application Scientist, my objective is to synthesize critical safety information with practical, field-tested insights to ensure your work is conducted with the highest degree of safety and scientific integrity. Adherence to these guidelines is paramount for personnel safety and maintaining a secure laboratory environment.
Hazard Assessment: An Evidence-Based Approach
Direct, comprehensive toxicological data for this compound is not extensively documented. Therefore, a robust risk assessment must be grounded in the chemical properties of its core structures: the iodinated pyrazole ring and the propanamide functional group.
Structurally similar compounds, such as 3-Iodo-1H-pyrazole and 4-Iodopyrazole, are classified as hazardous substances.[1][2] The documented hazards for these analogs provide a reliable surrogate for risk assessment.
Inferred Hazard Profile:
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation, particularly when handled as a powder.[1][2][3]
The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. The causality is linked to the reactivity of the halogenated heterocyclic ring system.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE is contingent on the nature of the procedure being performed.
Table 1: Recommended PPE for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Nitrile Gloves | Safety Glasses with Side Shields | Buttoned Laboratory Coat | Not required in sealed containers |
| Weighing (Solid) | Nitrile Gloves (Double-gloving recommended) | Safety Goggles | Buttoned Laboratory Coat | Required: Work within a certified chemical fume hood, ventilated balance enclosure, or wear a NIOSH-approved respirator.[4][5] |
| Dissolution & Transfer | Nitrile Gloves | Safety Goggles and Face Shield (if splash risk exists) | Buttoned Laboratory Coat | Required: Work within a certified chemical fume hood. |
| Waste Disposal | Nitrile Gloves | Safety Glasses with Side Shields | Buttoned Laboratory Coat | Not required if handling sealed waste containers |
Safe Handling and Operational Procedures
A self-validating protocol is one where safety is integrated into every step, not treated as an afterthought. The following procedures are designed to minimize exposure and ensure operational integrity.
Engineering Controls and Preparation
-
Designated Area: All weighing and initial dissolution of solid this compound must be conducted in a designated, clearly marked area, such as a certified chemical fume hood.[6]
-
Ventilation Check: Before commencing work, verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Equipment: Use dedicated spatulas, weighing papers, and glassware. If not possible, ensure equipment is thoroughly decontaminated after use following the disposal guidelines in Section 4.
Step-by-Step Workflow: Weighing and Dissolution
The following workflow minimizes the risk of aerosolization and contamination.
Caption: Workflow for safely handling this compound.
Waste Management and Disposal
As a halogenated organic compound, this compound requires specific waste disposal procedures.[6] Improper disposal can harm the environment and violate regulatory standards. Under no circumstances should this chemical or its solutions be disposed of down the drain.[6]
Waste Segregation
Proper segregation at the point of generation is critical and cost-effective for disposal.[7][8]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing papers, paper towels, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound must be collected in a separate, dedicated "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste streams.[8][9]
Waste Container Management
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration before the first drop of waste is added.[7][9]
-
Closure: Keep waste containers securely closed at all times, except when actively adding waste.[7][8][9]
-
Storage: Store waste containers in a designated Satellite Accumulation Area within the laboratory, preferably in secondary containment.[7]
Caption: Waste segregation plan for this compound.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][11]
-
Spill: For a small spill, contain the leak and absorb it with an inert material (e.g., sand, vermiculite).[1][7] Place the absorbent material in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[7]
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign.
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
-
Bucknell University. Hazardous Waste Segregation.
-
Cornell University Environmental Health and Safety. Organic Solvents.
-
BenchChem. Personal protective equipment for handling Metiamide.
-
CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
-
U.S. Environmental Protection Agency. Personal Protective Equipment.
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
-
American Chemistry Council. Protective Equipment.
-
CymitQuimica. Safety Data Sheet for 3-Iodo-1H-pyrazole.
-
Fisher Scientific. Safety Data Sheet for Pyrazole.
-
Fisher Scientific. Safety Data Sheet for 4-Iodopyrazole.
-
ResearchGate. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.
-
Chemicea. Material Safety Data Sheet for Darolutamide Amide Impurity.
-
Fluorochem. 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide.
-
Bentham Science Publishers. Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination.
-
ResearchGate. An easy, safe and simple method for the iodination of heterocyclic compounds in water.
-
Arctom Scientific. This compound.
-
MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles.
-
Chemia. Heterocyclic compound iodination overview and reactions.
-
AA Blocks. 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide.
-
Cheméo. Chemical Properties of Propanamide (CAS 79-05-0).
-
PubChem. Propionamide.
-
Labshake. This compound by BOC Sciences.
-
ECHEMI. 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets.
-
Alichem. 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
